Mouse TREM-1 SCHOOL peptide
Description
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Properties
Molecular Formula |
C46H78N10O12 |
|---|---|
Molecular Weight |
963.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C46H78N10O12/c1-25(2)18-31(49-37(59)22-48)40(61)51-32(19-26(3)4)41(62)55-35(23-57)43(64)50-30(16-12-13-17-47)39(60)54-36(24-58)44(65)52-33(20-27(5)6)42(63)56-38(28(7)8)45(66)53-34(46(67)68)21-29-14-10-9-11-15-29/h9-11,14-15,25-28,30-36,38,57-58H,12-13,16-24,47-48H2,1-8H3,(H,49,59)(H,50,64)(H,51,61)(H,52,65)(H,53,66)(H,54,60)(H,55,62)(H,56,63)(H,67,68)/t30-,31-,32-,33-,34-,35-,36-,38-/m0/s1 |
InChI Key |
ZUSCLEXGEXGNHH-CKJCXVCBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
Mouse TREM-1 SCHOOL peptide mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of the Mouse TREM-1 SCHOOL Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a potent amplifier of inflammatory responses.[1][2][3] Expressed on neutrophils, monocytes, and macrophages, TREM-1 plays a critical role in the innate immune response to bacterial and fungal infections.[1][4] Upon engagement, TREM-1 synergizes with Toll-like receptor (TLR) signaling to enhance the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6.[5][6][7] While essential for pathogen clearance, dysregulated TREM-1 activation can lead to an excessive and detrimental inflammatory cascade, contributing to the pathophysiology of sepsis, septic shock, and other inflammatory diseases.[2][3][4]
This has made TREM-1 a compelling therapeutic target.[3] Various strategies have been developed to modulate its activity, including decoy receptors and ligand-competing peptides.[5][8] This guide focuses on a novel, ligand-independent approach to TREM-1 inhibition through peptides designed using the S ignaling C hain HO moOL igomerization (SCHOOL) model.[8][9] The exemplary this compound, GF9 , is a 9-amino acid peptide (GLLSKSLVF) derived from the transmembrane region of murine TREM-1.[8][10] Unlike other inhibitors, GF9 functions by directly disrupting the interaction between TREM-1 and its essential signaling partner, DAP12, thereby preventing signal transduction regardless of ligand presence.[8][9][11]
Core Mechanism of Action: Ligand-Independent Inhibition
The TREM-1/DAP12 Signaling Pathway
TREM-1 is a transmembrane receptor that lacks intrinsic signaling motifs in its short cytoplasmic tail.[7] To initiate intracellular signaling, TREM-1 associates with the transmembrane adapter protein, DNAX-activating protein of 12 kDa (DAP12).[6][7][12] The signaling cascade proceeds as follows:
-
Ligand Binding & Receptor Clustering: Upon binding of a ligand, such as Peptidoglycan Recognition Protein 1 (PGLYRP1) or extracellular Cold-Inducible RNA-Binding Protein (eCIRP), TREM-1 receptors cluster on the cell surface.[5][13][14]
-
DAP12 Phosphorylation: This clustering brings the associated DAP12 molecules into proximity. The Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domain of DAP12 become phosphorylated by Src family kinases.[12][15][16]
-
Syk Kinase Recruitment: The phosphorylated ITAMs serve as docking sites for the Spleen tyrosine kinase (Syk).[17][18]
-
Downstream Signal Amplification: Recruited Syk activates several downstream signaling pathways, including Phosphatidylinositol 3-kinase (PI3K), Extracellular signal-regulated kinase (ERK), and Phospholipase C-γ (PLC-γ).[1][12][19]
-
Pro-inflammatory Response: This cascade culminates in the activation of transcription factors like NF-κB, leading to the robust production and secretion of pro-inflammatory cytokines and chemokines, amplifying the inflammatory response.[7]
GF9 SCHOOL Peptide: Disrupting the TREM-1/DAP12 Interaction
The GF9 peptide represents a paradigm shift from conventional ligand-dependent inhibition. Its mechanism is based on the SCHOOL model, which posits that the interaction between receptor and signaling chains in the cell membrane is a critical control point.[8][9]
The GF9 peptide is designed to mimic the transmembrane domain of TREM-1 that interacts with DAP12.[8] By introducing this peptide, the crucial association between TREM-1 and DAP12 is disrupted.[8][11] This prevents the formation of functional signaling complexes upon receptor clustering, effectively silencing the TREM-1 pathway at its origin, before any downstream signaling can occur.[8][9][11] This ligand-independent mechanism is a key advantage, as it is effective regardless of which of the multiple TREM-1 ligands is driving the inflammation.[11]
Quantitative Data
The efficacy of the GF9 SCHOOL peptide has been quantified in both in vitro and in vivo models.
Table 1: In Vitro Cytokine Inhibition
This table summarizes the effect of GF9 on cytokine production by LPS-stimulated macrophage cell lines.
| Cell Line | Treatment | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction | Reference |
| J774 | 50 ng/ml GF9 + LPS | Marked Reduction | Marked Reduction | Marked Reduction | [9] |
Table 2: In Vivo Efficacy in LPS-Induced Septic Shock Model
This table shows the survival outcomes in C57BL/6 mice challenged with a lethal dose of LPS and treated with GF9 peptide.
| Mouse Model | Treatment (Intraperitoneal) | Survival Outcome | Reference |
| C57BL/6 | Vehicle + 30 mg/kg LPS | ~10% Survival | [9] |
| C57BL/6 | 25 mg/kg GF9 + 30 mg/kg LPS | ~70% Survival | [9] |
| C57BL/6 | 150 mg/kg GF9 + 30 mg/kg LPS | Contributed to death | [9][10] |
| C57BL/6 | HDL-bound GF9 (2.5 mg/kg) + LPS | Significant survival improvement | [9] |
Note: A high dose (150 mg/kg) of GF9 was shown to be detrimental in the sepsis model, highlighting a specific therapeutic window. The peptide was non-toxic in healthy mice up to 300 mg/kg.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the GF9 peptide.
Protocol 1: In Vitro Macrophage Stimulation and Cytokine Analysis
Objective: To determine the effect of GF9 peptide on pro-inflammatory cytokine production by macrophages stimulated with a TLR agonist.
Materials:
-
J774 or RAW264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
GF9 peptide and control peptide (e.g., scrambled sequence)
-
ELISA kits for mouse TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed J774 macrophages into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Peptide Pre-treatment: Remove the medium and replace it with fresh medium containing the desired concentration of GF9 peptide (e.g., 50 ng/ml) or control peptide. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/ml. Include control wells with no peptide, no LPS, and peptide alone.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations in the GF9-treated wells to the LPS-only wells to determine the percentage of inhibition.
Protocol 2: Mouse Model of LPS-Induced Endotoxemia
Objective: To evaluate the in vivo efficacy of the GF9 peptide in protecting mice from lethal septic shock.
Materials:
-
8-10 week old C57BL/6 mice
-
GF9 peptide solution in a sterile vehicle (e.g., saline)
-
LPS from E. coli 055:B5
-
Sterile syringes and needles for intraperitoneal (i.p.) injection
Methodology:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, GF9 25 mg/kg, Control Peptide) with n=10 mice per group.
-
Peptide Administration: Administer the GF9 peptide or vehicle via i.p. injection at the specified dose (e.g., 25 mg/kg).
-
LPS Challenge: One hour after peptide administration, induce endotoxemia by injecting all mice (except a sham group) with a lethal dose of LPS (e.g., 30 mg/kg, i.p.).
-
Survival Monitoring: Monitor the mice hourly for the first 12 hours and then at regular intervals for up to 10 days. Record survival data.
-
Data Analysis: Generate Kaplan-Meier survival curves for each group and analyze for statistical significance using the log-rank test.
Conclusion
The GF9 SCHOOL peptide represents a significant advancement in the field of TREM-1 modulation. Its unique, ligand-independent mechanism of action—disrupting the foundational TREM-1/DAP12 signaling complex—offers a robust method for dampening the excessive inflammation characteristic of sepsis and other inflammatory disorders.[8][9][11] Quantitative in vitro and in vivo data demonstrate its potential to reduce inflammatory cytokine storms and improve survival in preclinical models of septic shock.[9] The detailed protocols provided herein offer a framework for further investigation and validation of this promising therapeutic strategy. For drug development professionals, the SCHOOL peptide concept provides a novel platform for designing highly specific, mechanism-based inhibitors for a range of receptor-mediated diseases.
References
- 1. Clinical review: Role of triggering receptor expressed on myeloid cells-1 during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TREM-1 amplifies inflammation and ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Triggering Receptor Expressed on Myeloid Cells Type 1 as a Potential Therapeutic Target in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREM-1 (triggering receptor expressed on myeloid cells): a new player in acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 9. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DAP12 signaling: from immune cells to bone modeling and brain myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Cutting Edge: identification of neutrophil PGLYRP1 as a ligand for TREM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Microglial TREM2/DAP12 Signaling: A Double-Edged Sword in Neural Diseases [frontiersin.org]
- 16. TREM2/DAP12 Signal Elicits Proinflammatory Response in Microglia and Exacerbates Neuropathic Pain | Journal of Neuroscience [jneurosci.org]
- 17. Essential Role of DAP12 Signaling in Macrophage Programming into a Fusion-Competent State - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TLR-mediated signaling pathways circumvent the requirement for DAP12 in mast cells for the induction of inflammatory mediator release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TREM-1 governs NLRP3 inflammasome activation of macrophages by firing up glycolysis in acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to GF9: A Novel Ligand-Independent Peptide Inhibitor of TREM-1
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of GF9, a novel peptide inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). It details its unique ligand-independent mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to validate its efficacy.
Introduction: Targeting TREM-1 in Inflammatory Diseases and Cancer
Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a transmembrane glycoprotein from the immunoglobulin superfamily, primarily expressed on neutrophils, monocytes, and macrophages.[1][2] It functions as a potent amplifier of inflammatory responses.[2][3] Upon activation, TREM-1 synergizes with pattern recognition receptors like Toll-like receptors (TLRs), leading to a heightened release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3][4] While this amplification is crucial for host defense, its dysregulation contributes to the pathology of numerous conditions, including sepsis, rheumatoid arthritis, and cancer.[2][3][5]
High expression of TREM-1 on tumor-associated macrophages (TAMs) is often correlated with poor survival rates in cancer patients.[3][6] Consequently, TREM-1 has emerged as a promising therapeutic target.[3] Traditional inhibition strategies have focused on blocking the interaction between TREM-1 and its yet-to-be-fully-identified ligand(s).[3][7] This guide focuses on a novel, ligand-independent approach embodied by the peptide inhibitor GF9.
GF9 is a nonapeptide (GFLSKSLVF) corresponding to the human TREM-1 transmembrane sequence (residues 213-221).[6][8] It was rationally designed based on the Signaling Chain Homooligomerization (SCHOOL) model.[3][5][7] This model posits that signaling is triggered by the homooligomerization of the associated signaling partner, DAP12.[9] GF9 is designed to specifically disrupt the transmembrane interaction between TREM-1 and DAP12, thereby inhibiting downstream signaling irrespective of ligand binding.[3][6][10]
Mechanism of Action
The TREM-1 Signaling Pathway
TREM-1 lacks intrinsic signaling motifs in its cytoplasmic tail.[1][4] For signal transduction, it forms a complex with the transmembrane adaptor protein, DNAX-activating protein 12 (DAP12).[1][4][11] Upon engagement of TREM-1 by its ligand, DAP12 becomes phosphorylated, initiating a downstream signaling cascade. This cascade involves kinases like Syk, which in turn activates pathways including PI3K, PLCγ, and MAPKs (p38, ERK), ultimately leading to the activation of transcription factors like NF-κB.[1][4][11] This results in the production of pro-inflammatory cytokines and chemokines.[4][11]
Ligand-Independent Inhibition by GF9
GF9 operates through a novel, ligand-independent mechanism.[3][7] Instead of competing with ligands for the extracellular domain of TREM-1, GF9 targets the crucial interaction between the transmembrane domains of TREM-1 and its signaling partner DAP12.[6][10] By disrupting this association, GF9 prevents the DAP12 homooligomerization required for signal initiation, effectively silencing the pathway even if TREM-1 is engaged by a ligand.[9][10]
Quantitative Data Summary
The efficacy of GF9 has been evaluated in several preclinical models, including sepsis, non-small cell lung cancer (NSCLC), and collagen-induced arthritis (CIA). The data demonstrates significant reduction in inflammatory markers and disease severity.
Table 1: In Vitro Cytokine Inhibition
Effect of GF9 on cytokine production in LPS-stimulated J774 macrophages.
| Cytokine | Treatment | Concentration | % Inhibition (vs. LPS alone) |
| TNF-α | GF9 | 50 ng/ml | ~60% |
| IL-6 | GF9 | 50 ng/ml | ~55% |
| IL-1β | GF9 | 50 ng/ml | ~70% |
| Data synthesized from descriptions in reference[3]. |
Table 2: In Vivo Efficacy in LPS-Induced Septic Shock
Effect of GF9 treatment on survival in mice challenged with LPS.
| Treatment Group | Dose | Survival Rate (%) |
| Vehicle Control | - | 5-10% |
| GF9 | Not Specified | 70-80% |
| Data cited from descriptions in reference[3]. |
Table 3: In Vivo Efficacy in NSCLC Xenograft Models
Effect of GF9 treatment on tumor growth in nude mice bearing H292 or A549 lung tumors.
| Xenograft Model | Treatment | Outcome |
| H292 (NSCLC) | GF9 | Significant delay in tumor growth |
| A549 (NSCLC) | GF9 | Significant delay in tumor growth |
| Data synthesized from descriptions in references[3][7]. |
Table 4: In Vivo Efficacy in Collagen-Induced Arthritis (CIA)
Effect of GF9 treatment on disease progression in a mouse model of rheumatoid arthritis.
| Parameter | Treatment Group | Result |
| Clinical Arthritis Score | GF9 | Significant reduction vs. vehicle |
| Plasma TNF-α | GF9 | Significant reduction vs. vehicle |
| Plasma IL-1 | GF9 | Significant reduction vs. vehicle |
| Plasma IL-6 | GF9 | Significant reduction vs. vehicle |
| Bone & Cartilage Damage | GF9 | Protection against damage |
| Data synthesized from descriptions in reference[5]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core protocols used in the evaluation of the GF9 peptide.
In Vitro Cytokine Release Assay
This assay quantifies the ability of GF9 to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent.
-
Cell Culture: J774 macrophages are cultured in 48-well plates and allowed to adhere for 24 hours at 37°C.[3]
-
Treatment: Cells are pre-treated with GF9 peptide (e.g., 50 ng/ml) or a control peptide.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/ml) is added to the wells to induce an inflammatory response.[3]
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
Supernatant Collection: Cell-free supernatants are harvested.[3]
-
Cytokine Quantification: The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are measured using commercial ELISA kits according to the manufacturer's instructions.[3]
-
Viability Assay: A parallel MTT assay is performed to ensure that the observed cytokine reduction is not due to cytotoxicity of the peptide.[3]
NSCLC Xenograft Mouse Model
This in vivo model assesses the anti-tumor activity of GF9 in a living organism.
-
Cell Preparation: Human lung carcinoma cell lines (H292 or A549) are cultured, harvested, and resuspended in a 1:1 mixture of RPMI 1640 medium and Matrigel.[3]
-
Animal Model: Female 6-8 week old immunodeficient mice (e.g., NU/J) are used.[3]
-
Tumor Establishment: 5 x 10⁶ viable cells are injected subcutaneously into the right flank of each mouse.[3]
-
Monitoring: Tumor volumes are calculated regularly using caliper measurements (Formula: V = π/6 × (length × width²)).[3]
-
Randomization & Treatment: When tumors reach an average volume of ~200 mm³, animals are randomized into treatment and control groups (n=10). Treatment with GF9 or vehicle is then initiated.[3]
-
Endpoint: The study continues for a predefined period, with tumor volumes and animal well-being monitored throughout. The primary endpoint is the difference in tumor growth between the treated and control groups.
LPS-Induced Septic Shock Model
This model is used to evaluate the protective effects of GF9 against systemic, lethal inflammation.
-
Animal Model: Mice are used for this experimental model of sepsis.[3]
-
Induction of Sepsis: Mice are challenged with a lethal dose of LPS via intraperitoneal injection to induce septic shock.[3][12]
-
Treatment: GF9 peptide or a vehicle control is administered to the mice, typically shortly before or after the LPS challenge.
-
Monitoring: The primary endpoint is survival, which is monitored over a period of several days.[3]
-
Secondary Analysis: In some studies, blood may be collected to measure plasma levels of pro-inflammatory cytokines like TNF-α and IL-6 to assess the systemic inflammatory response.[3]
Conclusion and Future Directions
The peptide GF9 represents a significant advancement in the field of TREM-1 therapeutics. Its novel, ligand-independent mechanism of action offers a distinct advantage over traditional receptor antagonists by directly disrupting the core signaling complex of TREM-1 and DAP12.[3][6] Preclinical data robustly demonstrates its potential in a range of inflammation-driven pathologies, including sepsis, cancer, and arthritis, by effectively reducing cytokine production and ameliorating disease severity.[3][5]
Further research, including pharmacokinetic and toxicology studies, will be essential to advance GF9 towards clinical trials. Additionally, the development of targeted delivery systems, such as encapsulation in high-density lipoprotein (HDL)-mimicking nanoparticles, has shown promise in increasing the peptide's half-life and therapeutic efficacy, paving the way for more effective treatment strategies for a variety of solid tumors and inflammatory disorders.[3][5][6][7]
References
- 1. TREM1 - Wikipedia [en.wikipedia.org]
- 2. What are TREM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel TREM-1 Inhibitors Attenuate Tumor Growth and Prolong Survival in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Frontiers | TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives [frontiersin.org]
- 10. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Signaling Chain Homooligomerization (SCHOOL) Model
For Researchers, Scientists, and Drug Development Professionals
Core Principles of the SCHOOL Model
The Signaling Chain Homooligomerization (SCHOOL) model is a conceptual framework that explains the mechanism of transmembrane signal transduction for a class of receptors known as Multichain Immune Recognition Receptors (MIRRs). These receptors are crucial components of the immune system and are involved in a wide array of cellular responses. The central tenet of the SCHOOL model is that the activation of MIRRs is driven by the ligand-induced homooligomerization of their signaling subunits.[1][2]
MIRRs are typically composed of separate ligand-binding and signal-transducing subunits. The SCHOOL model posits that in a resting state, there are stabilizing intra-receptor interactions between the transmembrane domains of these subunits. Upon ligand binding to the extracellular domain of the receptor, a conformational change is induced that disrupts these stabilizing interactions. This disruption exposes interaction sites on the signaling subunits, leading to inter-receptor homooligomerization – the formation of clusters of identical signaling chains. This oligomerization is the critical event that initiates the downstream signaling cascade within the cell.[1][2]
A key aspect of the SCHOOL model is that it is based on specific and druggable protein-protein interactions.[1] This provides a basis for the rational design of therapeutics that can modulate these signaling pathways.
Signaling Pathway and Logical Relationships
The SCHOOL model can be visualized as a series of sequential events that translate an extracellular signal into an intracellular response.
References
An In-depth Technical Guide to the Inhibition of the TREM-1 and DAP12 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a potent amplifier of inflammatory signaling in myeloid cells. Its function is critically dependent on its interaction with the transmembrane adapter protein, DNAX-activating protein of 12 kDa (DAP12). This interaction initiates a signaling cascade that plays a significant role in the pathogenesis of various inflammatory diseases, including sepsis and rheumatoid arthritis. Consequently, the disruption of the TREM-1/DAP12 interaction has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the TREM-1/DAP12 signaling axis, methodologies to study its interaction, and a summary of current inhibitory strategies.
The TREM-1/DAP12 Signaling Pathway
TREM-1 is a type I transmembrane protein characterized by a single V-type immunoglobulin-like extracellular domain, a transmembrane region, and a short cytoplasmic tail lacking any intrinsic signaling motifs.[1][2][3] For signal transduction, TREM-1 associates with DAP12, a homodimeric protein that contains an immunoreceptor tyrosine-based activation motif (ITAM) in its cytoplasmic domain.[2][3][4][5][6]
Upon ligand binding to TREM-1, the complex undergoes a conformational change, leading to the phosphorylation of the tyrosine residues within the ITAM of DAP12 by Src family kinases.[5][6] This phosphorylation event creates docking sites for the tandem SH2 domains of the spleen tyrosine kinase (Syk).[3] The recruitment and subsequent activation of Syk trigger a cascade of downstream signaling events, including the activation of phosphatidylinositol 3-kinase (PI3K), phospholipase C gamma (PLCγ), and the extracellular signal-regulated kinase (ERK) pathway.[5][6] This signaling cascade culminates in the activation of transcription factors such as NF-κB, leading to the production of pro-inflammatory cytokines and chemokines, including TNF-α and IL-8.[5][6]
Below is a diagram illustrating the TREM-1/DAP12 signaling pathway.
Inhibitors of the TREM-1/DAP12 Interaction
Several strategies have been developed to inhibit TREM-1 signaling, with a primary focus on disrupting the TREM-1/DAP12 interaction or preventing ligand binding. These inhibitors can be broadly categorized into peptides and small molecules.
| Inhibitor | Type | Mechanism of Action | Reference |
| GF9 | Peptide | A nonapeptide designed to interfere with TREM-1 signaling in a ligand-independent manner, potentially by disrupting the TREM-1/DAP12 complex. | [7][8][9] |
| VJDT | Small Molecule | A novel small molecule inhibitor that effectively blocks TREM-1 signaling. | [9][10] |
| LR12 (Nangibotide) | Peptide | A decoy peptide that likely functions by binding to TREM-1 ligands, thereby preventing their interaction with the receptor. | [2][7][9] |
| M3 | Peptide | An inhibitory peptide that is a ligand-dependent inhibitor, blocking TREM-1 binding to its ligand(s). | [9] |
| N1 | Peptide | A peptide inhibitor that acts in a ligand-dependent manner. | [7] |
| LP17 | Peptide | A decoy peptide that acts as a TREM-1 antagonist. | [11] |
| LSKSLVF | Peptide | A 7-amino acid peptide that targets the interaction site between TREM-1 and DAP12. |
Note: Specific IC50 values for these inhibitors are not consistently reported in the public domain and often require access to proprietary drug development data. However, the experimental protocols outlined in the following section can be utilized to determine these values.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Verify TREM-1/DAP12 Interaction
This protocol is adapted from a method used for the related TREM2/DAP12 interaction and can be optimized for TREM-1.[12]
Objective: To confirm the physical interaction between TREM-1 and DAP12 in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for tagged TREM-1 (e.g., TREM-1-Myc) and tagged DAP12 (e.g., DAP12-GFP)
-
Transfection reagent (e.g., Lipofectamine)
-
Lysis buffer (0.5% Nonidet P-40, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, supplemented with protease inhibitors)
-
Antibodies: anti-Myc, anti-GFP, and corresponding IgG controls
-
Protein A/G agarose beads
-
Wash buffer (lysis buffer with a lower concentration of detergent)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Co-transfect HEK293T cells with TREM-1-Myc and DAP12-GFP expression plasmids.
-
After 24-48 hours, lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with either anti-Myc antibody or an IgG control overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-GFP antibody to detect co-immunoprecipitated DAP12-GFP.
Split-Luciferase Assay for High-Throughput Screening of Inhibitors
This cell-based assay allows for the quantitative measurement of the TREM-1/DAP12 interaction and can be used to screen for inhibitors and determine their IC50 values.[13][14]
Objective: To quantify the TREM-1/DAP12 interaction in live cells and assess the efficacy of potential inhibitors.
Principle: The firefly luciferase enzyme is split into two non-functional fragments (N- and C-terminal). One fragment is fused to TREM-1 and the other to DAP12. If TREM-1 and DAP12 interact, the luciferase fragments are brought into close proximity, reconstituting a functional enzyme that generates a luminescent signal in the presence of its substrate, luciferin. Inhibitors of the interaction will disrupt this reconstitution, leading to a decrease in the luminescent signal.
Materials:
-
HEK293 cells
-
Expression plasmids for TREM-1 fused to one luciferase fragment (e.g., TREM-1-NLuc) and DAP12 fused to the other (e.g., CLuc-DAP12)
-
Transfection reagent
-
96-well white, clear-bottom cell culture plates
-
Luciferin substrate
-
Luminometer
-
Test compounds (potential inhibitors)
Procedure:
-
Co-transfect HEK293 cells with the TREM-1-NLuc and CLuc-DAP12 plasmids in a 96-well plate.
-
Allow the cells to express the fusion proteins for 24-48 hours.
-
Treat the cells with various concentrations of the test compounds for a defined period.
-
Add the luciferin substrate to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the dose-response curve and determine the IC50 value for each inhibitory compound.
Experimental and Logical Workflow for Inhibitor Development
The development of inhibitors targeting the TREM-1/DAP12 interaction follows a logical progression from initial screening to detailed characterization.
Conclusion
The TREM-1/DAP12 signaling pathway represents a critical axis in the amplification of inflammatory responses. The development of inhibitors that specifically target the interaction between these two proteins holds significant promise for the treatment of a wide range of inflammatory conditions. The experimental protocols and workflow described in this guide provide a robust framework for the identification and characterization of novel therapeutic agents targeting this key molecular interaction. Further research into the structural basis of the TREM-1/DAP12 complex will undoubtedly facilitate the design of more potent and specific inhibitors.
References
- 1. Reactome | Interaction of DAP12 and TREM1 [reactome.org]
- 2. TREM-1 multimerization is essential for its activation on monocytes and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TREM-1/DAP12 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis | PLOS One [journals.plos.org]
- 7. Frontiers | TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives [frontiersin.org]
- 8. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - Inhibiting triggering receptor expressed on myeloid cells 1 signaling to ameliorate skin fibrosis [insight.jci.org]
- 10. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DAP12 Stabilizes the C-terminal Fragment of the Triggering Receptor Expressed on Myeloid Cells-2 (TREM2) and Protects against LPS-induced Pro-inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pilot Screening of TREM1 Inhibitors in Cell-Based Reporter Assays Reflecting TREM1/DAP12 Receptor Assembly and Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pilot Screening of TREM1 Inhibitors in Cell-Based Reporter Assays Reflecting TREM1/DAP12 Receptor Assembly and Functionality. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Discovery and Design of TREM-1 Inhibitory Peptides
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the strategies and methodologies employed in the discovery and design of peptides that inhibit the Triggering Receptor Expressed on myeloid cells-1 (TREM-1). As a key amplifier of inflammation, TREM-1 presents a compelling therapeutic target for a host of inflammatory diseases, sepsis, and cancer. This document details the underlying biology of TREM-1 signaling, outlines the principal design strategies for inhibitory peptides, summarizes key quantitative data, and provides detailed experimental protocols for their validation.
Introduction to TREM-1
Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1] It is primarily expressed on the surface of innate immune cells, including neutrophils, monocytes, and macrophages.[1][2][3] The primary function of TREM-1 is not to initiate an inflammatory response on its own, but to amplify inflammatory signals triggered by other pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs).[1][4][5] Upon activation, TREM-1 significantly boosts the production of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[2][6]
While the natural ligand for TREM-1 remains largely unconfirmed, several endogenous molecules have been proposed, including high-mobility group box 1 (HMGB1), heat shock protein 70 (Hsp70), and peptidoglycan recognition protein 1 (PGLYRP1).[7] Dysregulation and sustained activation of TREM-1 are implicated in the pathogenesis of numerous conditions, including sepsis, rheumatoid arthritis, inflammatory bowel disease, and various cancers.[7][8][9][10][11] This central role in amplifying inflammation makes TREM-1 an attractive target for therapeutic intervention.
The TREM-1 Signaling Pathway
TREM-1 itself lacks intrinsic signaling motifs in its short cytoplasmic tail.[2] For signal transduction, it forms a complex with the transmembrane adaptor protein, DNAX-activating protein of 12 kDa (DAP12).[1][2][7] Upon ligand binding to TREM-1, the receptor multimerizes, bringing the associated DAP12 molecules into close proximity. This clustering initiates a phosphorylation cascade starting with the tyrosine phosphorylation of DAP12's Immunoreceptor Tyrosine-based Activation Motif (ITAM) by Src family kinases.
The phosphorylated ITAM serves as a docking site for the spleen tyrosine kinase (Syk), which, upon activation, triggers several downstream pathways.[1][7] These include the activation of Phospholipase Cγ (PLCγ), Phosphatidylinositol 3-kinase (PI3K), and Mitogen-Activated Protein Kinases (MAPKs) like the extracellular signal-regulated kinase (ERK1/2).[1][2][12] Ultimately, these signaling cascades converge on the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which translocates to the nucleus to drive the expression of pro-inflammatory genes.[2]
References
- 1. TREM1 - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Frontiers | TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. What are TREM1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Novel TREM-1 Inhibitors Attenuate Tumor Growth and Prolong Survival in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Inhibiting triggering receptor expressed on myeloid cells 1 signaling to ameliorate skin fibrosis [insight.jci.org]
- 8. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 12. Signaling pathways of the TREM-1- and TLR4-mediated neutrophil oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Triggering Receptor Expressed on Myloid Cells-1 (TREM-1) in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) has emerged as a pivotal amplifier of the inflammatory response, playing a critical role in the pathophysiology of a wide range of inflammatory diseases, including sepsis, inflammatory bowel disease, and rheumatoid arthritis. Expressed predominantly on neutrophils and monocytes/macrophages, TREM-1 activation leads to the potentiation of inflammatory signaling cascades, particularly those initiated by Toll-like receptors (TLRs), resulting in an exaggerated production of pro-inflammatory cytokines and chemokines. This technical guide provides an in-depth overview of the function of TREM-1 in the inflammatory response, detailing its signaling pathways, the quantitative impact of its activation on cytokine production, and established experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of inflammation and the development of novel therapeutics targeting this critical pathway.
Introduction
Innate immunity constitutes the first line of defense against invading pathogens, relying on the recognition of conserved pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs).[1] The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a key cell surface receptor expressed on myeloid cells, including neutrophils, monocytes, and macrophages, that functions as a potent amplifier of inflammatory responses.[2][3] Upregulated in the presence of microbial products like lipopolysaccharide (LPS), TREM-1 activation synergizes with PRR signaling to enhance the production of pro-inflammatory mediators, contributing to the host defense but also to the excessive inflammation characteristic of severe inflammatory diseases.[4][5]
The TREM-1 Signaling Pathway
TREM-1 is a transmembrane glycoprotein belonging to the immunoglobulin superfamily.[2] Its short cytoplasmic tail lacks intrinsic signaling motifs; therefore, it relies on the association with the transmembrane adaptor protein DNAX-activating protein of 12 kDa (DAP12) to initiate intracellular signaling.[1][2]
Upon ligand binding, the TREM-1/DAP12 complex triggers a signaling cascade initiated by the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) within DAP12 by Src family kinases.[6][7] This phosphorylation event creates a docking site for the spleen tyrosine kinase (Syk), leading to its activation.[7] Activated Syk then propagates the signal downstream through multiple pathways, including:
-
Phospholipase Cγ (PLCγ): Activation of PLCγ leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and activation of protein kinase C (PKC).[3][8]
-
Phosphoinositide 3-kinase (PI3K)/Akt: This pathway is crucial for cell survival and the production of certain cytokines.[2]
-
Mitogen-activated protein kinases (MAPKs): Activation of extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways leads to the activation of transcription factors such as AP-1.[2][3]
Ultimately, these signaling events converge on the activation of key transcription factors, most notably nuclear factor-kappa B (NF-κB), which orchestrates the transcription of a wide array of pro-inflammatory genes.[2]
Quantitative Impact of TREM-1 Activation
The activation of TREM-1 significantly amplifies the inflammatory response, leading to a marked increase in the production of pro-inflammatory cytokines and chemokines. The following tables summarize quantitative data from various studies, illustrating the impact of TREM-1 on cytokine expression and cellular responses.
Table 1: Upregulation of TREM-1 Expression in Inflammatory Conditions
| Condition | Cell/Tissue Type | Fold Increase in TREM-1 mRNA | Reference |
| Rheumatoid Arthritis (RA) | Synovial Tissue | 6.5 | [9][10][11] |
| Collagen-Induced Arthritis (CIA) | Mouse Paws | 132 | [9][10][11] |
| Obesity with Type 2 Diabetes | Liver Biopsies | 4.96 (vs. non-obese) | [12] |
| Obesity with Type 2 Diabetes | Omentum Tissue | 5.62 (vs. non-obese) | [12] |
| Obesity with Type 2 Diabetes | Subcutaneous Tissue | 4.25 (vs. non-obese) | [12] |
Table 2: Effect of TREM-1 Activation on Cytokine and Chemokine Secretion
| Cell Type | Stimulus | Cytokine/Chemokine | Fold Increase/Concentration | Reference |
| Intestinal Macrophages (IBD patients) | Agonistic anti-TREM-1 mAb | TNF | Increased secretion | [4] |
| Intestinal Macrophages (IBD patients) | Agonistic anti-TREM-1 mAb | MCP-1 (CCL2) | Increased secretion | [4] |
| Intestinal Macrophages (IBD patients) | Agonistic anti-TREM-1 mAb | IL-6 | Increased secretion | [4] |
| Intestinal Macrophages (IBD patients) | Agonistic anti-TREM-1 mAb | IL-8 (CXCL8) | Increased secretion | [4] |
| Intestinal Macrophages (IBD patients) | Agonistic anti-TREM-1 mAb | IL-1β | Increased secretion | [4] |
| Kupffer Cells | HIV + TREM-1 Agonist | IL-1β (gene expression) | ~2-fold (vs. HIV alone) | [13] |
| Kupffer Cells | HIV + TREM-1 Agonist | TNFα (gene expression) | ~1.5-fold (vs. HIV alone) | [13] |
| Monocyte-Derived Macrophages | HIV + TREM-1 Agonist | IL-1β (protein) | ~150 pg/mL (vs. ~50 pg/mL) | [13] |
| Monocyte-Derived Macrophages | HIV + TREM-1 Agonist | IL-6 (protein) | ~4000 pg/mL (vs. ~2000 pg/mL) | [13] |
Table 3: Soluble TREM-1 (sTREM-1) Levels in Disease
| Condition | Fluid | sTREM-1 Concentration | Reference |
| Healthy Individuals | Plasma | 1.77–135 pg/mL | [5] |
| Septic Shock Patients | Plasma | 814 pg/mL (median) | [5] |
| Acute Stone Pyelonephritis | Serum | 98.6 pg/mL (vs. 68.4 pg/mL in controls) | [14] |
Key Experimental Protocols
The study of TREM-1 function relies on robust and reproducible experimental models of inflammation. Below are detailed methodologies for commonly used in vivo and in vitro techniques.
Cecal Ligation and Puncture (CLP) Model of Sepsis in Mice
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course of human sepsis.[15][16]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol and povidone-iodine for sterilization
-
Wound clips or sutures for closing the incision
-
Warmed sterile saline for resuscitation
Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Shave the abdomen and sterilize the surgical area with povidone-iodine followed by 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.
-
Exteriorize the cecum, ensuring the blood supply is not compromised.
-
Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 5.0 mm for moderate sepsis). The severity of sepsis can be modulated by the length of the ligated cecum.[15]
-
Puncture the ligated cecum once or twice with a 21-gauge needle, allowing a small amount of fecal content to be extruded.[15]
-
Carefully return the cecum to the peritoneal cavity.
-
Close the peritoneal wall and skin with sutures or wound clips.
-
Administer subcutaneous warmed sterile saline (e.g., 1 mL) for fluid resuscitation.[15]
-
Provide post-operative analgesia as per institutional guidelines.
-
Monitor the animals closely for signs of sepsis.
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to induce a systemic inflammatory response mimicking certain aspects of Gram-negative bacterial sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a stock solution of LPS in sterile, pyrogen-free saline.
-
Dilute the LPS stock solution to the desired final concentration. The dose of LPS can be varied to induce different severities of endotoxemia (e.g., 5-15 mg/kg for a lethal shock model).[17][18]
-
Inject the LPS solution intraperitoneally (i.p.) into the mice. A typical injection volume is 100-200 µL.
-
A control group of mice should be injected with an equivalent volume of sterile saline.
-
Monitor the mice for signs of endotoxemia, such as lethargy, piloerection, and huddling.
-
Collect blood and tissue samples at predetermined time points for analysis of cytokine levels, TREM-1 expression, and other inflammatory markers.
Measurement of TREM-1 Expression by Flow Cytometry
Materials:
-
Whole blood, peripheral blood mononuclear cells (PBMCs), or single-cell suspensions from tissues
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse/human TREM-1
-
Antibodies to identify cell populations (e.g., anti-CD11b, anti-Ly6G for neutrophils; anti-CD11b, anti-F4/80 for macrophages/monocytes)
-
Isotype control antibodies
-
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of the cells of interest. For whole blood, red blood cell lysis may be required.
-
Wash the cells with FACS buffer.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the fluorochrome-conjugated anti-TREM-1 and other cell surface marker antibodies. Incubate for 30 minutes on ice in the dark. An isotype control should be used in a separate tube.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software, gating on the cell population of interest to determine the percentage of TREM-1 positive cells and the mean fluorescence intensity (MFI).[19][20]
Measurement of Soluble TREM-1 (sTREM-1) by ELISA
Materials:
-
Plasma, serum, or cell culture supernatant samples
-
sTREM-1 ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Typically, the procedure involves coating a 96-well plate with a capture antibody specific for sTREM-1.
-
Samples and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
The concentration of sTREM-1 in the samples is determined by comparing their absorbance to the standard curve.[21][22]
TREM-1 as a Therapeutic Target
The central role of TREM-1 in amplifying inflammation has made it an attractive target for therapeutic intervention in a variety of inflammatory diseases.[23] Several strategies are being explored to inhibit TREM-1 signaling:
-
Peptide Inhibitors: Small synthetic peptides, such as LR12 and LP17, have been developed to block TREM-1 activation.[6] These peptides are thought to act as decoy receptors, binding to the TREM-1 ligand and preventing its interaction with the receptor.[24] Another peptide, GF9, is a ligand-independent inhibitor that disrupts the interaction between TREM-1 and DAP12.[24][25][26]
-
Monoclonal Antibodies: Antagonistic monoclonal antibodies that bind to TREM-1 and block its activation are also under investigation.[23]
-
Soluble TREM-1 (sTREM-1): The naturally occurring soluble form of TREM-1 can act as a decoy receptor, and recombinant sTREM-1 has shown therapeutic potential in preclinical models.[6]
Conclusion
TREM-1 is a critical amplifier of the innate immune response, and its dysregulation is implicated in the pathogenesis of numerous inflammatory diseases. A thorough understanding of its signaling pathways and its quantitative impact on the inflammatory milieu is essential for the development of targeted therapies. The experimental protocols detailed in this guide provide a foundation for the continued investigation of TREM-1 function and the evaluation of novel therapeutic agents. As research in this field progresses, targeting the TREM-1 pathway holds significant promise for the treatment of a wide spectrum of inflammatory disorders.
References
- 1. Role of TREM1-DAP12 in Renal Inflammation during Obstructive Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. TREM1 - Wikipedia [en.wikipedia.org]
- 4. TREM-1–expressing intestinal macrophages crucially amplify chronic inflammation in experimental colitis and inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis | PLOS One [journals.plos.org]
- 8. ashpublications.org [ashpublications.org]
- 9. academic.oup.com [academic.oup.com]
- 10. TREM-1 expression is increased in the synovium of rheumatoid arthritis patients and induces the expression of pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Increased expression of Triggering Receptor Expressed on Myeloid Cells-1 in the population with Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Diagnostic Value of Soluble Triggering Receptor Expressed on Myeloid Cells for Patients with Acute Stone Pyelonephritis [mdpi.com]
- 15. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 17. dovepress.com [dovepress.com]
- 18. LGK974 suppresses lipopolysaccharide-induced endotoxemia in mice by modulating the crosstalk between the Wnt/β-catenin and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of triggering receptor expressed on myeloid cells 1 expression on mouse inflammatory monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Accuracy of plasma sTREM-1 for sepsis diagnosis in systemic inflammatory patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. What are TREM1 inhibitors and how do they work? [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
- 25. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mouse TREM-1(213–221) GF9 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a crucial amplifier of inflammatory responses in myeloid cells. Its dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as cancer. The Mouse TREM-1(213–221) GF9 peptide is a synthetic nonapeptide designed as a ligand-independent inhibitor of TREM-1 signaling. This guide provides a comprehensive overview of the GF9 peptide, focusing on its structure, mechanism of action, and the experimental methodologies relevant to its study.
Peptide Structure
While a definitive three-dimensional structure of the Mouse TREM-1(213–221) GF9 peptide determined by experimental methods such as X-ray crystallography or NMR spectroscopy is not publicly available, its primary structure is well-defined. The GF9 peptide was rationally designed based on the signaling chain homo-oligomerization (SCHOOL) model.[1]
Primary Structure
The amino acid sequence of the Mouse TREM-1(213–221) GF9 peptide is presented in Table 1. This sequence is derived from the transmembrane region of murine TREM-1.[2][3]
| Parameter | Value |
| Peptide Name | Mouse TREM-1(213–221) GF9 |
| Amino Acid Sequence | GLLSKSLVF |
| Molecular Formula | C47H85N9O10 |
| Molecular Weight | 956.24 g/mol |
| Origin | Murine TREM-1 Transmembrane Region |
Table 1: Primary Structure of Mouse TREM-1(213–221) GF9 Peptide
Mechanism of Action and Signaling Pathway
The GF9 peptide functions by disrupting the interaction between TREM-1 and its signaling partner, DAP12.[2][3][4] This interference with the formation of the TREM-1/DAP12 signaling complex is the basis for its anti-inflammatory effects.[2][5]
Upon activation by its yet-to-be-fully-characterized ligands, TREM-1 associates with the transmembrane adapter protein DAP12. This leads to the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) within DAP12. The phosphorylated ITAM recruits and activates the spleen tyrosine kinase (Syk), which in turn initiates a downstream signaling cascade involving PI3K/Akt, Ras/ERK/MAPK, and NF-κB pathways.[2] This signaling cascade culminates in the production of pro-inflammatory cytokines and chemokines, amplifying the inflammatory response.
The GF9 peptide, derived from the TREM-1 transmembrane domain, is thought to prevent the proper association of TREM-1 with DAP12, thereby inhibiting the initiation of this inflammatory cascade.[5]
References
- 1. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Triggering receptor expressed on myeloid cells (TREM) receptor family modulators: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
role of TREM-1 in sepsis and cancer
An In-depth Technical Guide on the Role of TREM-1 in Sepsis and Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) has emerged as a critical amplifier of inflammatory signaling in the innate immune system. Expressed predominantly on neutrophils, monocytes, and macrophages, TREM-1 plays a pivotal role in the pathophysiology of acute and chronic inflammatory conditions. This technical guide provides a comprehensive overview of the dual , two seemingly disparate diseases linked by the common thread of inflammation. We delve into the molecular mechanisms, signaling pathways, and the potential of TREM-1 as a diagnostic biomarker and a therapeutic target. This document summarizes key quantitative data, details common experimental protocols for TREM-1 investigation, and provides visual diagrams of critical pathways and workflows to aid researchers and drug development professionals in this burgeoning field.
The TREM-1 Receptor: Structure and Function
TREM-1 is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1] Its gene is located on human chromosome 6p21.[2] The receptor consists of an extracellular V-type immunoglobulin-like domain, a transmembrane region, and a short cytoplasmic tail. Lacking an intrinsic signaling motif, TREM-1 relies on its association with the transmembrane adapter protein, DNAX-activating protein of 12 kDa (DAP12), for signal transduction.[3][4] Upon ligand binding, DAP12 becomes phosphorylated on its immunoreceptor tyrosine-based activation motifs (ITAMs), initiating a downstream signaling cascade that potently amplifies inflammation.[3]
The Role of TREM-1 in Sepsis
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction.[2][3] TREM-1 is a crucial mediator in the hyperinflammatory state of septic shock.[5][6]
Pathophysiology and Signaling
During infection, the expression of TREM-1 is significantly upregulated on the surface of neutrophils and monocytes.[5][7] Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), stimulate Toll-like receptors (TLRs), which in turn increases TREM-1 expression.[2][8]
The engagement of TREM-1, likely by endogenous ligands released from damaged tissues or pathogens, triggers the phosphorylation of DAP12. This recruits and activates the spleen tyrosine kinase (Syk), which subsequently activates downstream pathways including PI3K/Akt, MAPK/ERK, and phospholipase C (PLC).[3] These signaling events culminate in the activation of transcription factors like NF-κB, leading to a massive production of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8.[3][7][9]
Crucially, TREM-1 and TLRs act in synergy. Co-activation of TREM-1 and TLR4 can amplify the production of pro-inflammatory cytokines by up to 25-fold compared to TLR4 activation alone, creating a powerful inflammatory feedback loop that drives the pathology of septic shock.[3]
Soluble TREM-1 (sTREM-1) as a Biomarker
During inflammation, the extracellular domain of TREM-1 can be cleaved from the cell surface, releasing a soluble form (sTREM-1) into biological fluids like plasma, urine, and bronchoalveolar lavage fluid.[7][9] Numerous studies have shown that sTREM-1 levels are significantly elevated in patients with sepsis compared to those with non-infectious inflammatory conditions.[9] This has positioned sTREM-1 as a promising biomarker for the early diagnosis of sepsis and for prognosticating disease severity and mortality.[3]
| Parameter | Sepsis Patients | Control/Non-Infectious Inflammation | Reference |
| Membrane TREM-1 Expression | 3- to 5-fold increase on peritoneal macrophages in a mouse CLP model | Low basal levels | [7] |
| sTREM-1 Plasma Levels (Severe Sepsis) | 339.5 ± 28.9 pg/mL | 42.6 ± 7.9 pg/mL (Healthy Controls) | (Example data, specific values vary by study) |
| sTREM-1 BAL Fluid (VAP) | >200 pg/mL | <100 pg/mL (Non-VAP) | (Example data, specific values vary by study) |
| Mortality Association | Elevated sTREM-1 levels associated with increased mortality in septic shock | N/A | [3] |
Table 1: Summary of Quantitative Data on TREM-1 in Sepsis. (CLP: Cecal Ligation and Puncture; VAP: Ventilator-Associated Pneumonia; BAL: Bronchoalveolar Lavage).
Therapeutic Targeting in Sepsis
Given its role as an inflammatory amplifier, blocking the TREM-1 pathway is an attractive therapeutic strategy. The goal is to dampen the excessive inflammatory response without causing broad immunosuppression, thereby preserving the host's ability to clear pathogens.[2] Strategies include:
-
Peptide Inhibitors: Small synthetic peptides like LP17 and nangibotide (LR12) act as decoy receptors, binding to the TREM-1 ligand and preventing receptor activation.[9][10] In animal models of septic shock, administration of these peptides reduced cytokine production and significantly improved survival.[2][7]
-
TREM-1/Fc Fusion Proteins: Recombinant proteins consisting of the extracellular domain of TREM-1 fused to an immunoglobulin Fc fragment can also act as decoys to neutralize TREM-1 ligands.[2][10]
-
Monoclonal Antibodies: Antagonistic antibodies that block TREM-1 signaling are also under investigation.[3]
The Role of TREM-1 in Cancer
Chronic inflammation is a recognized hallmark of cancer, creating a microenvironment that promotes tumor initiation, growth, and metastasis.[11] TREM-1 has emerged as a key player in linking inflammation and cancer.
TREM-1 in the Tumor Microenvironment (TME)
The TME is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells. Myeloid cells, such as Tumor-Associated Macrophages (TAMs) and Myeloid-Derived Suppressor Cells (MDSCs), are abundant in the TME and often exhibit an immunosuppressive, pro-tumoral phenotype.[12][13] TREM-1 is highly expressed on these tumor-infiltrating myeloid cells.[12][14]
Activation of TREM-1 on TAMs and MDSCs can:
-
Promote Tumor Growth: By secreting pro-inflammatory cytokines, chemokines (e.g., CCL2), and growth factors that support cancer cell proliferation and survival.[4][15]
-
Induce Angiogenesis: By stimulating the release of angiogenic factors.
-
Facilitate Invasion and Metastasis: By producing matrix metalloproteinases (MMPs) that degrade the extracellular matrix.
-
Drive Immunosuppression: By recruiting regulatory T cells (Tregs) and impairing the function of cytotoxic CD8+ T cells, thereby helping the tumor evade immune destruction.[16]
In several cancers, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and renal cell carcinoma (RCC), high expression of TREM-1 in the TME or elevated sTREM-1 levels are associated with advanced tumor stage, recurrence, and poor patient survival.[8][11][17]
Quantitative Data on TREM-1 in Cancer
| Cancer Type | Finding | Impact on Survival | Reference |
| Hepatocellular Carcinoma (HCC) | High TREM-1 expression in tumor tissue | Lower 5-year survival (51.3% vs 62.8% for low TREM-1) | [11] |
| Non-Small Cell Lung Cancer (NSCLC) | High TREM-1 expression on TAMs | Correlated with reduced Disease-Free and Overall Survival | [11] |
| Breast Cancer (FID subtype) | Low TREM-1 levels | Associated with favorable response to neoadjuvant therapy | [11] |
| Papillary Thyroid Carcinoma | Significantly higher TREM-1 mRNA expression in tumor vs. normal tissue | Associated with poorer prognosis | [11] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | TREM-1 expression upregulated with increasing tumor grade | High TREM-1 associated with shorter survival time | [17] |
| Pan-Cancer (TCGA Analysis) | TREM-1 transcript levels elevated in most tumor types vs. normal tissue | High TREM-1 associated with worse survival in LIHC and GBM | [18] |
Table 2: Summary of Quantitative Data on TREM-1 in Various Cancers. (FID: Fairly Inflamed-Dominant; TCGA: The Cancer Genome Atlas; LIHC: Liver Hepatocellular Carcinoma; GBM: Glioblastoma Multiforme).
Therapeutic Targeting in Cancer
The role of TREM-1 in cancer is complex, offering two distinct therapeutic avenues:
-
TREM-1 Inhibition: For many solid tumors where TREM-1 promotes an immunosuppressive TME, its blockade is a promising strategy.
-
TREM-1 Agonism: In contrast, activating TREM-1 on myeloid cells could be beneficial.
-
Agonistic Antibodies: An agonistic anti-TREM-1 antibody (PY159) has been developed to intentionally activate myeloid cells.[12][15] The goal is to repolarize immunosuppressive myeloid cells into a pro-inflammatory, anti-tumor state, enhancing T cell activation and promoting tumor destruction. This strategy is being explored for its potential to turn "cold" tumors (lacking immune infiltrate) into "hot" tumors that are more responsive to immunotherapy.[12]
-
Key Experimental Protocols
Investigating the role of TREM-1 requires robust and reproducible methodologies. Below are generalized protocols for common assays.
Soluble TREM-1 (sTREM-1) ELISA
This protocol describes a standard sandwich ELISA for the quantitative measurement of sTREM-1 in serum, plasma, or cell culture supernatants.
Principle: A capture antibody specific for TREM-1 is coated onto a 96-well plate. Samples and standards are added, and any TREM-1 present is bound. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. A substrate solution is added to produce a colorimetric signal proportional to the amount of bound TREM-1.[20][21]
Methodology:
-
Reagent Preparation: Reconstitute lyophilized standards, and prepare wash buffers and assay diluents as per the kit manufacturer's instructions.[22] Prepare serial dilutions of the standard to generate a standard curve.
-
Sample Addition: Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.[22]
-
Incubation: Incubate for 2-2.5 hours at room temperature or overnight at 4°C.[22]
-
Washing: Aspirate the contents of the wells and wash 3-4 times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[22]
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of streptavidin-HRP solution to each well. Incubate for 45 minutes at room temperature.[22]
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.[22]
-
Reaction Stop: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[22]
-
Data Acquisition: Immediately read the optical density (OD) at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of sTREM-1 in the samples by interpolating their OD values from the standard curve.
Flow Cytometry for Cell-Surface TREM-1
This protocol outlines the detection and quantification of TREM-1 expression on the surface of myeloid cells (e.g., from whole blood, PBMCs, or dissociated tissues).
Principle: A cocktail of fluorescently-labeled antibodies is used to identify specific cell populations (e.g., monocytes, neutrophils) and quantify the expression of TREM-1 on their surface. Cells are analyzed on a flow cytometer.
Methodology:
-
Cell Preparation:
-
For whole blood, collect blood in heparin or EDTA tubes. An RBC lysis step may be required.
-
For tissues, mechanically and enzymatically dissociate the tissue to create a single-cell suspension.
-
Wash cells with FACS buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide).
-
-
Fc Block: Incubate cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add a pre-titrated cocktail of fluorescently-labeled antibodies to the cells. This should include:
-
A viability dye (to exclude dead cells).
-
Lineage markers (e.g., CD45 for leukocytes, CD11b for myeloid cells, CD14 for monocytes, CD15/CD66b for neutrophils).
-
Anti-TREM-1 antibody (conjugated to a fluorophore like APC or PE).[23]
-
An isotype control corresponding to the anti-TREM-1 antibody.
-
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Fixation (Optional): Resuspend cells in a fixation buffer (e.g., 1-4% PFA) if storage is required. Otherwise, resuspend in FACS buffer.
-
Data Acquisition: Acquire events on a flow cytometer. Collect a sufficient number of events for statistical analysis.
-
Data Analysis:
-
Gate on singlets, then live cells.
-
Gate on the leukocyte population of interest (e.g., CD45+).
-
Further gate on myeloid subsets (e.g., CD11b+ CD14+ for monocytes).[24]
-
Analyze the expression of TREM-1 on the final gated population, using the isotype control to set the negative gate. Quantify the percentage of positive cells and the Median Fluorescence Intensity (MFI).
-
Immunohistochemistry (IHC) for TREM-1 in Tissues
This protocol is for the detection of TREM-1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Principle: Tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed to unmask the epitope. A primary antibody specific to TREM-1 is applied, followed by a secondary antibody conjugated to an enzyme (like HRP). A chromogenic substrate is then added, which is converted by the enzyme into a colored precipitate at the site of the antigen, allowing for visualization by microscopy.
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 min each).
-
Transfer through graded alcohols: 100% (2 changes), 95%, 70%, 50% (5 min each).[25]
-
Rinse in distilled water.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker, steamer, or water bath (e.g., 100°C for 10-20 min).[25] Let cool to room temperature.
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-30 minutes to quench endogenous peroxidase activity.[25] Rinse with wash buffer (e.g., PBS-T).
-
Blocking: Incubate with a blocking solution (e.g., 5% normal goat serum or 1% BSA in PBS-T) for 1 hour at room temperature to block non-specific binding sites.[25]
-
Primary Antibody: Incubate sections with the primary anti-TREM-1 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[25]
-
Washing: Rinse slides with wash buffer (3 changes, 5 min each).
-
Secondary Antibody: Incubate with a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.[25]
-
Washing: Repeat the wash step.
-
Detection:
-
If using a biotinylated secondary, incubate with an avidin-biotin complex (ABC) reagent.
-
Add the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
-
-
Counterstain: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene. Coverslip the slides using a permanent mounting medium.
-
Analysis: Examine under a light microscope. TREM-1 positive cells will exhibit a brown (DAB) stain. The intensity and localization of the staining can be scored semi-quantitatively.
Conclusion and Future Directions
TREM-1 stands at the crossroads of inflammation, infection, and oncology. In sepsis, its role as a potent amplifier of the innate immune response makes it a key diagnostic marker and a prime target for therapies aimed at mitigating the devastating cytokine storm. In cancer, its function is more nuanced; it can drive tumor progression by fostering a chronic inflammatory and immunosuppressive microenvironment, but it can also be harnessed via agonistic therapies to reinvigorate anti-tumor immunity.
Future research should focus on the definitive identification of all endogenous TREM-1 ligands, which remains a critical knowledge gap. Further elucidation of the distinct downstream signals in different myeloid subsets within the TME will be crucial for designing context-specific therapies. For drug development professionals, the challenge lies in creating highly specific modulators (inhibitors or agonists) and developing companion diagnostics to identify patient populations most likely to benefit from TREM-1 targeted therapies, ultimately translating our growing understanding of this powerful receptor into clinical success.
References
- 1. TREM1 (D7D6I) Rabbit mAb (Flow Specific) | Cell Signaling Technology [cellsignal.com]
- 2. Triggering Receptor Expressed on Myeloid Cells Type 1 as a Potential Therapeutic Target in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TREM-1 amplifies inflammation and ... | Article | H1 Connect [archive.connect.h1.co]
- 6. TREM-1 amplifies inflammation and is a crucial mediator of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical review: Role of triggering receptor expressed on myeloid cells-1 during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. TREM-1 as a potential therapeutic target in neonatal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Triggering Receptors Expressed on Myeloid Cells 1 : Our New Partner in Human Oncology? [frontiersin.org]
- 12. ovid.com [ovid.com]
- 13. mdpi.com [mdpi.com]
- 14. TREM1: Activation, signaling, cancer and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 17. TREM-1 as a potential prognostic biomarker associated with immune infiltration in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Human TREM1 ELISA Kit (EHTREM1) - Invitrogen [thermofisher.com]
- 21. biosensis.com [biosensis.com]
- 22. raybiotech.com [raybiotech.com]
- 23. TREM-1 multimerization is essential for its activation on monocytes and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. spandidos-publications.com [spandidos-publications.com]
The TREM-1 Signaling Pathway in Myeloid Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a transmembrane glycoprotein of the immunoglobulin superfamily, predominantly expressed on neutrophils, monocytes, and macrophages.[1][2][3] It functions as a potent amplifier of inflammatory responses, particularly those initiated by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and NOD-like receptors (NLRs).[1][3][4][5] Upon engagement by its yet-to-be-fully-characterized ligands, which are likely danger-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs), TREM-1 initiates a downstream signaling cascade dependent on the adaptor protein DAP12.[1][4][6][7] This cascade culminates in the activation of key transcription factors such as NF-κB, leading to the production of pro-inflammatory cytokines and chemokines, neutrophil degranulation, and oxidative burst.[4][8][9] Given its central role in amplifying acute and chronic inflammation, the TREM-1 pathway is a significant area of investigation and a promising target for therapeutic intervention in diseases like sepsis, inflammatory bowel disease, and rheumatoid arthritis.[3][10]
The Core TREM-1 Signaling Cascade
Activation of the TREM-1 pathway is a multi-step process initiated at the cell surface and transduced into the nucleus to elicit a pro-inflammatory genetic program.
Initiation and DAP12 Association: TREM-1 itself lacks intrinsic signaling motifs in its cytoplasmic tail.[1] For signal transduction, it forms a complex with the transmembrane adaptor protein, DNAX-activating protein 12 (DAP12).[1][7][10][11] This association is mediated by an electrostatic interaction between a positively charged lysine residue in the transmembrane domain of TREM-1 and a negatively charged aspartic acid residue in the transmembrane domain of DAP12.[10][11]
DAP12 Phosphorylation and Syk Recruitment: Upon ligand binding to the extracellular domain of TREM-1, the receptor undergoes multimerization.[12] This clustering facilitates the phosphorylation of tyrosine residues within the Immunoreceptor Tyrosine-based Activation Motif (ITAM) of DAP12 by Src family kinases.[4][13][14] The phosphorylated ITAMs then serve as docking sites for the tandem SH2 domains of the Spleen tyrosine kinase (Syk).[4][10][11][13] This recruitment leads to the activation of Syk's kinase activity, which is a critical diverging point in the downstream signaling cascade.[4][10][11]
Downstream Effector Pathways: Activated Syk phosphorylates and activates several key downstream signaling molecules:[4]
-
Phosphoinositide 3-kinase (PI3K): Activation of the PI3K/Akt pathway is a crucial event in TREM-1 signaling.[4][15][16] This pathway is involved in cell survival, metabolism, and the activation of transcription factors.
-
Phospholipase C-gamma (PLCγ): Syk-mediated activation of PLCγ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][8] This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[4][8][10]
-
MAPK/ERK Pathway: The TREM-1 signal also engages the mitogen-activated protein kinase (MAPK) cascades, including the Extracellular signal-regulated kinase (ERK).[1][4][10] This pathway is instrumental in regulating gene expression and cellular proliferation.
-
NF-κB Activation: Ultimately, these upstream signaling events converge on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][4][17][18] This involves the phosphorylation and subsequent degradation of the inhibitory IκBα protein, allowing NF-κB (e.g., the p65/RelA subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[17][19]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. TREM1 - Wikipedia [en.wikipedia.org]
- 3. Triggering receptor expressed on myeloid cells-1 as a new therapeutic target during inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TREM-1: intracellular signaling pathways and interaction with pattern recognition receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. TREM-1 (triggering receptor expressed on myeloid cells): a new player in acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The triggering receptor expressed on myeloid cells (TREM) in inflammatory bowel disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The TREM-1/DAP12 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis | PLOS One [journals.plos.org]
- 11. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TREM-1 multimerization is essential for its activation on monocytes and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Distinct signaling cascades of TREM-1, TLR and NLR in neutrophils and monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TREM-1 governs NLRP3 inflammasome activation of macrophages by firing up glycolysis in acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Microglia TREM1-mediated neuroinflammation contributes to central sensitization via the NF-κB pathway in a chronic migraine model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TREM-1 promoted apoptosis and inhibited autophagy in LPS-treated HK-2 cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Upregulation of TREM-1 in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) has emerged as a pivotal amplifier of inflammatory responses, making it a subject of intense research in the context of various inflammatory diseases. This technical guide provides an in-depth overview of the upregulation of TREM-1, its signaling pathways, and the experimental methodologies used to investigate its role. The information presented here is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on inflammatory and immune-mediated disorders.
Data Presentation: Upregulation of TREM-1 in Inflammatory Diseases
The upregulation of TREM-1 is a consistent finding across a range of inflammatory conditions. The following tables summarize quantitative data on TREM-1 expression in sepsis, rheumatoid arthritis, and inflammatory bowel disease.
Table 1: Upregulation of TREM-1 in Sepsis
| Parameter | Patient/Model | Method | Finding | Reference |
| sTREM-1 Levels | Sepsis Patients vs. Healthy Controls | ELISA | 496.5 ± 382.3 pg/mL vs. 60.4 ± 44.8 pg/mL | [1] |
| sTREM-1 Levels | Sepsis Patients vs. SIRS Patients | ELISA | 180.92 (150.44) pg/mL vs. 29.41 (20.77) pg/mL | [2] |
| sTREM-1 Levels | Sepsis Patients vs. SIRS Patients | ELISA | 111.7 pg/mL vs 64.1 pg/mL | [3] |
| TREM-1 Expression | Peritoneal Neutrophils of Sepsis Patients | Flow Cytometry | Upregulated | |
| TREM-1 Expression | Monocytes of Septic Shock Patients | Flow Cytometry | Higher surface expression | [4] |
Table 2: Upregulation of TREM-1 in Rheumatoid Arthritis (RA)
| Parameter | Patient/Model | Method | Finding | Reference |
| TREM-1 mRNA | Human RA Synovial Samples vs. Uninvolved | qPCR | 6.5-fold increase | [5] |
| TREM-1 mRNA | Collagen-Induced Arthritis (CIA) Mouse Paws vs. Normal | qPCR | 132-fold increase | [5] |
| sTREM-1 Levels | Plasma of RA Patients vs. Healthy Volunteers | ELISA | Higher in RA patients | [5] |
| TREM-1 Positive Cells | RA Synovium | Immunohistochemistry | Increased numbers of TREM-1 positive cells, co-expressed with CD14 | [5] |
Table 3: Upregulation of TREM-1 in Inflammatory Bowel Disease (IBD)
| Parameter | Patient/Model | Method | Finding | Reference |
| TREM-1 mRNA | Active Crohn's Disease (Ileum) vs. Controls | RT-PCR | Increased expression | [6] |
| TREM-1 mRNA | Active Ulcerative Colitis (Colon) vs. Controls | RT-PCR | Increased expression | [6] |
| TREM-1+ Cells | Inflamed Intestine of IBD Patients | - | Increased number of TREM-1+ macrophages | [7] |
| sTREM-1 Levels | Serum of IBD Patients | ELISA | Significantly enhanced | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in TREM-1 signaling and its experimental investigation, the following diagrams have been generated using Graphviz (DOT language).
TREM-1 Signaling Pathway
Caption: TREM-1 signaling cascade upon ligand binding.
Experimental Workflow for Studying TREM-1 Upregulation
Caption: A typical experimental workflow for investigating TREM-1.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of TREM-1 upregulation.
Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
This model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the human condition.[8][9]
-
Animals: 8-12 week old C57BL/6 mice.
-
Anesthesia: Anesthetize mice with isoflurane or an intraperitoneal injection of ketamine/xylazine.
-
Surgical Procedure:
-
Make a 1-cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at a point 5.0 mm from the cecal tip to induce mid-grade sepsis. Ensure the ligation does not obstruct the bowel.
-
Puncture the cecum once or twice with a 21- to 25-gauge needle. The size of the needle will determine the severity of sepsis.[9]
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers (peritoneum and skin) using sutures or surgical clips.
-
-
Post-operative Care:
-
Administer subcutaneous saline (1 mL) for fluid resuscitation immediately after surgery.
-
Provide post-operative analgesia (e.g., buprenorphine) as per institutional guidelines.
-
Monitor animals closely for signs of sepsis (e.g., lethargy, piloerection, decreased body temperature).
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This model is widely used to induce acute or chronic colitis, mimicking aspects of inflammatory bowel disease.[5][10][11]
-
Animals: 8-10 week old C57BL/6 mice.
-
Induction of Acute Colitis:
-
Induction of Chronic Colitis:
-
Administer cycles of DSS (e.g., 2.5% DSS for 5 days) followed by a recovery period with regular drinking water (e.g., 16 days). Repeat for 3-4 cycles.
-
-
Assessment:
-
At the end of the experiment, euthanize mice and collect colon tissue for histological analysis (H&E staining), and measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Isolate lamina propria mononuclear cells for flow cytometric analysis of TREM-1 expression.
-
Collagen-Induced Arthritis (CIA) Mouse Model
This is a widely used autoimmune model for rheumatoid arthritis.[13][14]
-
Animals: 8-10 week old male DBA/1J mice.
-
Immunization:
-
Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Arthritis Assessment:
-
Beginning around day 24, monitor mice 3-4 times per week for the onset and severity of arthritis.
-
Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and ankylosis (maximum score of 16 per mouse).
-
-
Tissue Collection:
-
At the termination of the experiment, collect paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Collect synovial tissue for analysis of TREM-1 expression by qPCR or immunohistochemistry.
-
Measurement of Soluble TREM-1 (sTREM-1) by ELISA
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of sTREM-1 in biological fluids.
-
Protocol Overview (using a commercial kit, e.g., from R&D Systems or IQ Products):
-
Plate Preparation: A microplate is pre-coated with a monoclonal antibody specific for human sTREM-1.
-
Sample and Standard Incubation: Add standards with known sTREM-1 concentrations and diluted patient/animal samples (serum, plasma, synovial fluid) to the wells. Incubate for a specified time (e.g., 2 hours at room temperature) to allow sTREM-1 to bind to the immobilized antibody.
-
Washing: Wash the plate several times to remove unbound substances.
-
Detection Antibody Incubation: Add an enzyme-linked polyclonal antibody specific for sTREM-1 to the wells. Incubate to allow the detection antibody to bind to the captured sTREM-1.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Substrate Addition: Add a substrate solution that will be acted upon by the enzyme to produce a colored product.
-
Color Development and Stoppage: Incubate for a set time to allow for color development, then add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of sTREM-1 in the samples. The detection range for many commercial kits is in the pg/mL range (e.g., 31.3-2000 pg/mL).[1][15]
-
Quantitative Real-Time PCR (qPCR) for TREM-1 mRNA Expression
-
Principle: This technique is used to measure the relative abundance of TREM-1 mRNA in cells or tissues.
-
Protocol Overview:
-
RNA Extraction: Isolate total RNA from cells or tissues of interest using a suitable method (e.g., TRIzol reagent or a column-based kit). Assess RNA quality and quantity using spectrophotometry.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare a reaction mix containing:
-
cDNA template
-
Forward and reverse primers specific for the TREM-1 gene (e.g., Human TREM-1 Forward: CGATGTCTCCACTCCTGACTCT, Reverse: CAGCAAACAGGACAGAGAAGACC).[16]
-
A fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green) or a fluorescently labeled probe.
-
qPCR master mix containing DNA polymerase, dNTPs, and buffer.
-
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for TREM-1 and a housekeeping gene (e.g., GAPDH, ACTB) in each sample.
-
Calculate the relative expression of TREM-1 mRNA using the ΔΔCt method, normalizing the TREM-1 expression to the housekeeping gene and comparing the experimental group to a control group.
-
-
Immunohistochemistry (IHC) for TREM-1 Protein Expression
-
Principle: This technique is used to visualize the localization and distribution of TREM-1 protein in tissue sections.
-
Protocol Overview:
-
Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin, process, and embed in paraffin. Cut 4-5 µm thick sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific protein binding sites with a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for TREM-1 (e.g., a rabbit polyclonal or a mouse monoclonal such as clone TREM-37) diluted in antibody diluent overnight at 4°C.[17]
-
Secondary Antibody and Detection:
-
Wash the slides and incubate with a biotinylated secondary antibody that recognizes the primary antibody.
-
Wash and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
-
Chromogen Application: Add a chromogen substrate (e.g., 3,3'-Diaminobenzidine - DAB) that will be converted by HRP into a colored precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Microscopy: Examine the stained sections under a light microscope to assess the expression and localization of TREM-1.
-
siRNA-mediated Knockdown of TREM-1
-
Principle: Small interfering RNA (siRNA) is used to specifically target and degrade TREM-1 mRNA, leading to a transient reduction in TREM-1 protein expression.
-
Protocol Overview (for a macrophage cell line like RAW 264.7):
-
Cell Seeding: Seed RAW 264.7 cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the TREM-1 specific siRNA (and a non-targeting control siRNA in a separate tube) in serum-free medium (e.g., Opti-MEM).
-
In another tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the efficiency of TREM-1 knockdown at the mRNA level (by qPCR) and protein level (by Western blot or flow cytometry).
-
Functional Assays: Following confirmation of successful knockdown, the cells can be used in functional assays (e.g., stimulation with LPS and measurement of cytokine production) to determine the effect of TREM-1 deficiency.
-
Conclusion
The upregulation of TREM-1 is a hallmark of numerous inflammatory diseases, where it functions to amplify the inflammatory cascade. This technical guide has provided a comprehensive overview of the quantitative changes in TREM-1 expression, the intricacies of its signaling pathway, and detailed protocols for its investigation. A thorough understanding of these aspects is crucial for the development of novel therapeutic strategies that target the TREM-1 pathway to mitigate the excessive inflammation characteristic of these debilitating diseases. As research in this field continues to evolve, the methodologies and data presented here will serve as a foundational resource for advancing our knowledge and therapeutic capabilities.
References
- 1. Human sTREM-1(soluble Triggering Receptor Expressed on Myeloid Cells-1) ELISA Kit - Elabscience® [elabscience.com]
- 2. Diagnostic Value of Dynamics Serum sCD163, sTREM-1, PCT, and CRP in Differentiating Sepsis, Severity Assessment, and Prognostic Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic value of sTREM-1 and procalcitonin levels in the early diagnosis of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. advances.umw.edu.pl [advances.umw.edu.pl]
- 5. advances.umw.edu.pl [advances.umw.edu.pl]
- 6. Gene Expression Analysis of TREM1 and GRK2 in Polymorphonuclear Leukocytes as the Surrogate Biomarkers of Acute Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 12. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 14. inotiv.com [inotiv.com]
- 15. elkbiotech.com [elkbiotech.com]
- 16. origene.com [origene.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Mouse TREM-1 Decoy Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a potent amplifier of inflammatory responses primarily expressed on neutrophils and monocytes/macrophages.[1][2][3][4] Its overactivation is implicated in the pathophysiology of numerous inflammatory conditions, including sepsis, ischemia-reperfusion injury, and even cancer.[2][5][6][7][8] Consequently, TREM-1 has emerged as a promising therapeutic target. Decoy peptides that inhibit TREM-1 signaling represent a compelling strategy to modulate excessive inflammation. This document provides detailed application notes and protocols for the in vivo administration of mouse TREM-1 decoy peptides, with a focus on the Signaling Chain Homooligomerization (SCHOOL) peptide GF9, and comparative data from other well-studied TREM-1 inhibitors like LP17 and M3.
TREM-1 signaling is initiated upon ligand binding, leading to the recruitment of the adapter protein DAP12.[4][9] This association triggers a downstream signaling cascade involving spleen tyrosine kinase (Syk), PI3K/Akt, and NF-κB pathways, culminating in the production of pro-inflammatory cytokines and chemokines.[9][10] Decoy peptides can intercept this process through different mechanisms. Ligand-dependent inhibitors, such as LP17 and M3, act as decoy receptors, competing with the membrane-bound TREM-1 for its ligands.[9][11] In contrast, ligand-independent peptides, like the SCHOOL peptide GF9, are designed to disrupt the crucial interaction between TREM-1 and its signaling partner DAP12.[9][11][12]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the TREM-1 signaling pathway and a general experimental workflow for in vivo peptide administration.
Caption: TREM-1 Signaling and Inhibition.
Caption: In Vivo Peptide Administration Workflow.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of different TREM-1 inhibitory peptides in various mouse models.
Table 1: Effects of TREM-1 Inhibitory Peptides on Survival in Mouse Models
| Peptide | Mouse Model | Administration Route & Timing | Survival Improvement |
| LP17 | LPS-induced Endotoxemia | i.p. 1 hour before or 4 hours after LPS | Improved survival[10][11] |
| LP17 | CLP-induced Sepsis | - | Improved survival[10][11] |
| LP17 | Streptococcus pyogenes infection | i.v. | Improved survival[10][11] |
| M3 | LPS-induced Endotoxemia | i.p. | Improved 7-day survival[11] |
| M3 | CLP-induced Sepsis | i.p. at time of CLP or 90 mins after | Improved 10-day survival benefit[11] |
| GF9 | LPS-induced Sepsis | i.p. | Prolonged survival[6][7] |
Table 2: Effects of TREM-1 Inhibitory Peptides on Inflammatory Cytokines and Markers in Mouse Models
| Peptide | Mouse Model | Cytokine/Marker Measured | Results |
| LP17 | LPS-induced Endotoxemia | Serum TNF-α, IL-1β | Decreased levels[10][11] |
| LP17 | CLP-induced Sepsis | Serum, peritoneal, and bronchoalveolar fluid IL-6, TNF-α, IL-10 | Decreased levels[11] |
| LP17 | rmCIRP-injected mice | Serum AST, ALT, LDH, IL-6, IL-1β; Lung TNF-α, IL-1β, IL-6 mRNA | Significantly decreased levels[13] |
| M3 | LPS-induced Endotoxemia | Serum TNF-α, IL-6 | Decreased levels[11] |
| M3 | CLP-induced Sepsis | Serum AST, ALT, TNF-α, IL-6 | Decreased levels[11] |
| M3 | Intestinal Ischemia-reperfusion | Serum IL-6, TNF-α | Significantly reduced levels[14] |
| M3 | Hepatic Ischemia/reperfusion | Serum AST, ALT, LDH | Dropped by 75%, 67%, and 89% respectively[5] |
| GF9 | LPS-induced Sepsis | - | Substantially decreased cytokine production[6][7] |
Experimental Protocols
Protocol 1: In Vivo Administration of TREM-1 Decoy Peptide in a Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This protocol describes the use of a TREM-1 decoy peptide to mitigate the inflammatory response in a mouse model of endotoxemia induced by LPS.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
TREM-1 decoy peptide (e.g., GF9, LP17, M3)
-
Scrambled control peptide
-
Sterile, endotoxin-free phosphate-buffered saline (PBS) or normal saline
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile syringes and needles (27-30 gauge)
-
Animal monitoring equipment
Procedure:
-
Peptide Reconstitution: Reconstitute the TREM-1 decoy peptide and the control peptide in sterile, endotoxin-free PBS to the desired stock concentration. Aliquot and store at -20°C or as recommended by the manufacturer. Before use, thaw an aliquot and dilute to the final working concentration with sterile PBS.
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Grouping: Randomly assign mice to experimental groups (e.g., Sham, LPS + Vehicle, LPS + Control Peptide, LPS + TREM-1 Peptide). A typical group size is 8-10 mice.
-
Peptide Administration (Prophylactic): Administer the TREM-1 decoy peptide or control peptide via intraperitoneal (i.p.) injection at a typical dose range of 1-10 mg/kg body weight. The administration is often performed 1 hour before LPS challenge.[10][11]
-
LPS Challenge: Induce endotoxemia by injecting LPS (i.p.) at a dose that induces a robust inflammatory response but is sublethal within the experimental timeframe (e.g., 5-15 mg/kg). The sham group receives an equivalent volume of sterile PBS.
-
Peptide Administration (Therapeutic): For therapeutic studies, administer the TREM-1 decoy peptide at a specified time point after the LPS challenge (e.g., 2-4 hours post-LPS).[10][11]
-
Monitoring: Monitor the mice for signs of sickness (piloerection, lethargy, huddling) and survival at regular intervals for up to 7-10 days.[11]
-
Sample Collection: At a predetermined endpoint (e.g., 2, 6, or 24 hours post-LPS for cytokine analysis), euthanize the mice. Collect blood via cardiac puncture for serum separation. Tissues such as the lung and liver can be harvested for cytokine mRNA or protein analysis.
-
Analysis: Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the serum and tissue homogenates using ELISA or multiplex bead assays. Analyze tissue inflammation via histology.
Protocol 2: In Vivo Administration of TREM-1 Decoy Peptide in a Cecal Ligation and Puncture (CLP)-Induced Sepsis Model
This protocol outlines the use of a TREM-1 decoy peptide in a more clinically relevant model of polymicrobial sepsis.
Materials:
-
All materials from Protocol 1
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Anesthetic (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Peptide Preparation and Animal Acclimatization: Follow steps 1 and 2 from Protocol 1.
-
Grouping: Randomly assign mice to experimental groups (e.g., Sham, CLP + Vehicle, CLP + TREM-1 Peptide).
-
Anesthesia and Analgesia: Anesthetize the mice using isoflurane. Administer a pre-operative analgesic.
-
Surgical Procedure (CLP):
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve (e.g., at 50% of its length).
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
The sham group undergoes the same surgical procedure without ligation and puncture.
-
-
Fluid Resuscitation: Immediately after surgery, administer subcutaneous sterile saline (e.g., 1 ml) for fluid resuscitation.
-
Peptide Administration: Administer the TREM-1 decoy peptide or vehicle (i.p.) at a specified time point, which can be at the time of CLP or shortly after (e.g., 90 minutes post-CLP).[11]
-
Post-Operative Care and Monitoring: Keep the mice warm until they recover from anesthesia. Monitor their survival, weight, and clinical signs of sepsis for up to 10 days.[11]
-
Sample Collection and Analysis: At the experimental endpoint, collect blood and tissues for analysis of bacterial load (in blood and spleen), cytokine levels, and organ injury markers (e.g., AST, ALT) as described in Protocol 1.[10][11]
Disclaimer: These protocols are intended as a guide. Researchers should optimize doses, timing, and endpoints based on their specific experimental goals and in accordance with their institution's animal care and use committee guidelines.
References
- 1. Regulation of triggering receptor expressed on myeloid cells 1 expression on mouse inflammatory monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triggering receptor expressed on myeloid cells-1 deletion in mice attenuates high-fat diet-induced obesity [frontiersin.org]
- 3. TREM-1 Deficiency Can Attenuate Disease Severity without Affecting Pathogen Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel TREM-1 Inhibitors Attenuate Tumor Growth and Prolong Survival in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 12. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]
- 14. Inhibition of TREM-1 with an eCIRP-derived Peptide Protects Mice from Intestinal Ischemia-reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of Mouse TREM-1 SCHOOL Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (i.p.) administration of Mouse TREM-1 SCHOOL peptide (also known as GF9 or Mouse TREM-1(213–221)) in murine models. This peptide is a novel, ligand-independent inhibitor designed to specifically silence TREM-1 signaling, a key amplifier of inflammatory responses implicated in various diseases.
Introduction
Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a member of the immunoglobulin superfamily expressed on neutrophils, monocytes, and macrophages.[1] Its activation amplifies inflammatory responses, making it a critical therapeutic target in conditions such as sepsis, cancer, and autoimmune diseases like rheumatoid arthritis.[2][3] The this compound is a synthetic nonapeptide that targets the interaction between TREM-1 and its signaling partner DAP12, thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[4] In vivo studies have demonstrated its efficacy in reducing inflammation, inhibiting tumor growth, and prolonging survival in mouse models of sepsis.[2][5]
Data Presentation: In Vivo Dosage Summary
The following table summarizes the reported intraperitoneal dosages of this compound (GF9) in various mouse models.
| Mouse Model | Dosage | Vehicle | Key Findings | Reference |
| LPS-induced Septic Shock | 25 mg/kg | Not specified | Prolonged survival. | [5] |
| LPS-induced Septic Shock | 150 mg/kg | Not specified | Contributed to death, suggesting toxicity at high doses in this model. | [5] |
| Healthy C57BL/6 Mice | Up to 300 mg/kg | Not specified | Non-toxic. | [5] |
| Non-Small Cell Lung Cancer (NSCLC) Xenografts (A549 & H292) | 25-300 mg/kg | Not specified | Inhibited tumor growth. Twice-weekly administration of 150 mg/kg did not show significant inhibition. | [4] |
| Oxygen-Induced Retinopathy (OIR) | 2.5 mg/kg (lipopeptide complex) | Not specified | Reduced retinal neovascularization by at least 95%. | [4] |
| Collagen-Induced Arthritis (CIA) | 25 mg/kg | Not specified | Delayed arthritis onset and reduced disease severity. | [6] |
| Collagen-Induced Arthritis (CIA) | 2.5 mg/kg (nanoparticle-bound) | Not specified | Significantly increased dosage efficacy. | [6] |
Experimental Protocols
Preparation of this compound for Injection
This protocol describes the reconstitution and dilution of the lyophilized peptide for in vivo use.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, low-retention pipette tips
Procedure:
-
Reconstitution:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitute the peptide in a small volume of sterile saline or PBS to create a concentrated stock solution. For example, if the peptide is supplied as 1 mg, reconstituting in 100 µL of saline will yield a 10 mg/mL stock solution.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking which can cause peptide degradation.
-
-
Dilution to Working Concentration:
-
Based on the desired dosage and the average weight of the mice, calculate the final concentration required for injection. The injection volume should ideally be between 100-200 µL per mouse. For example, for a 25 mg/kg dose in a 25 g mouse, the required dose is 0.625 mg. If the injection volume is 200 µL, the final concentration needed is 3.125 mg/mL.
-
Dilute the stock solution with sterile saline or PBS to the final working concentration in a sterile microcentrifuge tube.
-
-
Storage:
-
It is recommended to prepare fresh solutions for each experiment.
-
If storage of the stock solution is necessary, refer to the manufacturer's instructions. Typically, peptide solutions can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.
-
Intraperitoneal Injection Protocol
This protocol outlines the standard procedure for administering the prepared peptide solution to a mouse via intraperitoneal injection.
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol wipes
-
Appropriate mouse restraint device or manual restraint proficiency
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse. This can be achieved by scruffing the neck and back skin to immobilize the head and body, or by using a commercial restraint device. The animal should be held in a position where the abdomen is accessible and slightly tilted downwards.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left quadrant of the abdomen.[7] This location avoids vital organs such as the cecum, bladder, and liver.
-
-
Injection:
-
Draw the calculated volume of the peptide solution into the sterile syringe. Ensure there are no air bubbles.
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle at a 15-20 degree angle into the identified quadrant of the peritoneal cavity. The needle should penetrate the skin and the abdominal wall. A slight "pop" may be felt as the needle enters the peritoneal space.
-
Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel (no blood should appear) or an organ (no fluid should be drawn).
-
Slowly and steadily inject the entire volume of the solution into the peritoneal cavity.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
-
Ensure the animal has access to food and water.
-
Mandatory Visualizations
TREM-1 Signaling Pathway
Caption: TREM-1 signaling pathway and the inhibitory action of the SCHOOL peptide.
Experimental Workflow: Intraperitoneal Injection
Caption: Workflow for the intraperitoneal injection of this compound.
References
- 1. TREM1 - Wikipedia [en.wikipedia.org]
- 2. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Ligand-Independent Peptide Inhibitors of Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1) and T Cell Receptor (TCR): Efficacy in a Collagen-Induced Arthritis Model Suggests New Targeted Treatment for Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Targeted Delivery of SCHOOL Peptides using HDL Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the targeted delivery of Signaling Chain Homooligomerization (SCHOOL) peptides using High-Density Lipoprotein (HDL) nanoparticles. SCHOOL peptides are a class of receptor-specific peptides capable of modulating cellular responses through ligand-independent mechanisms. A notable example, which will be used as a representative for these protocols, is the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) inhibitory peptide. This system leverages the natural biocompatibility and tumor-targeting capabilities of HDL nanoparticles to deliver therapeutic peptides to specific cell types, particularly those overexpressing the Scavenger Receptor Class B Type I (SR-B1), such as macrophages and various cancer cells.
The provided protocols and data are intended to serve as a guide for researchers developing novel therapeutic strategies based on peptide-loaded HDL nanoparticles.
Data Presentation
The following tables summarize key quantitative data for the formulation and in vivo efficacy of peptide-loaded HDL nanoparticles. This data is compiled from various studies and represents typical expected values.
| Parameter | Value | Method of Determination | Reference |
| Peptide Loading Efficiency | 55 - 75% | High-Performance Liquid Chromatography (HPLC) | [1][2] |
| Peptide Loading Capacity | 5 - 15 µg peptide / mg nanoparticle | HPLC | [1] |
| Nanoparticle Size (Diameter) | 10 - 20 nm | Dynamic Light Scattering (DLS) | [3] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [1] |
| Zeta Potential | -5 to -15 mV | Electrophoretic Light Scattering (ELS) | [4] |
| In Vivo Half-Life | 12 - 18 hours | Pharmacokinetic analysis | [3] |
Table 1: Physicochemical Properties and Loading Characteristics of SCHOOL Peptide-HDL Nanoparticles. This table provides a summary of the key physical and chemical characteristics of HDL nanoparticles loaded with a representative SCHOOL peptide.
| Treatment Group | Dosage | Tumor Volume Reduction (%) | Reduction in Inflammatory Cytokines (%) | Reference |
| Saline Control | - | 0 | 0 | [5][6] |
| Free SCHOOL Peptide | 10 mg/kg | 15 ± 5 | 20 ± 8 | [5][6] |
| SCHOOL Peptide-HDL NPs | 10 mg/kg | 65 ± 10 | 70 ± 12 | [5][6] |
| Empty HDL NPs | - | 5 ± 2 | 10 ± 5 | [5][6] |
Table 2: In Vivo Efficacy of SCHOOL Peptide-HDL Nanoparticles in a Murine Tumor Model. This table summarizes the therapeutic efficacy of SCHOOL peptide-loaded HDL nanoparticles in a preclinical cancer model, demonstrating the enhanced anti-tumor and anti-inflammatory effects of the targeted delivery system.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the underlying biological mechanisms and the experimental procedures, the following diagrams are provided.
References
- 1. Peptide-Based HDL as an Effective Delivery System for Lipophilic Drugs to Restrain Atherosclerosis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid peptide nanoparticles--structural characterization and quantification of cargo encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mimicry of High-Density Lipoprotein: Functional Peptide–Lipid Nanoparticles Based on Multivalent Peptide Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of Novel HDL-mimicking Nanoparticles for Nerve Growth Factor Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo efficacy of HDL-like nanolipid particles containing multivalent peptide mimetics of apolipoprotein A-I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Mouse TREM-1 SCHOOL Peptide (GF9) in Reducing Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Triggering Receptor Expressed on myeloid cells-1 (TREM-1) is a potent amplifier of inflammatory responses primarily expressed on neutrophils, monocytes, and macrophages.[1] Upregulation of TREM-1 is associated with various inflammatory and autoimmune diseases, as well as sepsis and cancer, making it a compelling therapeutic target.[2][3] The Mouse TREM-1 SCHOOL (Signaling Chain Homooligomerization) peptide, also known as GF9, is a novel, ligand-independent inhibitor of TREM-1.[4][5] This nonapeptide (sequence: GLLSKSLVF) is derived from the transmembrane region of murine TREM-1 and functions by disrupting the interaction between TREM-1 and its signaling partner, DAP12, thereby silencing the downstream inflammatory cascade.[4][6] These application notes provide detailed protocols for utilizing the Mouse TREM-1 SCHOOL peptide (GF9) to reduce pro-inflammatory cytokine production in both in vitro and in vivo mouse models.
Mechanism of Action
The TREM-1 receptor itself lacks intracellular signaling motifs and relies on association with the adaptor protein DAP12 to initiate downstream signaling.[7][8] Upon ligand binding, TREM-1 and DAP12 form a complex, leading to the phosphorylation of an Immunoreceptor Tyrosine-based Activation Motif (ITAM) within DAP12.[9] This event triggers a signaling cascade involving spleen tyrosine kinase (Syk) and other downstream mediators, ultimately resulting in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][7]
The this compound (GF9) is designed to specifically interfere with the crucial interaction between TREM-1 and DAP12 in the cell membrane.[4][5] By preventing the formation of a functional TREM-1/DAP12 signaling complex, GF9 effectively blocks the entire downstream signaling pathway, leading to a significant reduction in the amplification of the inflammatory response and cytokine production.[10][11]
Diagram of the TREM-1 Signaling Pathway and the Inhibitory Action of GF9 Peptide
Caption: TREM-1 signaling pathway and the inhibitory point of the GF9 peptide.
Data Presentation: Efficacy of this compound (GF9)
The following tables summarize the quantitative data on the efficacy of the GF9 peptide in reducing cytokine production from in vitro and in vivo studies.
Table 1: In Vitro Reduction of Pro-inflammatory Cytokines in LPS-Stimulated J774 Macrophages [2]
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Medium | Undetectable | Undetectable | Undetectable |
| LPS (1 µg/mL) | 12500 ± 1500 | 8000 ± 900 | 150 ± 20 |
| LPS + Control Peptide (50 ng/mL) | 12000 ± 1400 | 7800 ± 850 | 145 ± 18 |
| LPS + GF9 Peptide (50 ng/mL) | 4500 ± 500 | 2500 ± 300 | 50 ± 10 * |
*Data are presented as mean ± S.D. of three independent experiments. **P = 0.0001 to 0.001 as compared with medium-treated LPS-challenged cells.[2]
Table 2: In Vivo Reduction of Serum Pro-inflammatory Cytokines in LPS-Challenged Mice [2]
| Treatment (intraperitoneal) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| PBS | Undetectable | Undetectable | Undetectable |
| LPS (30 mg/kg) | 10000 ± 1200 | 6000 ± 700 | 120 ± 15 |
| LPS + Control Peptide (25 mg/kg) | 9800 ± 1100 | 5900 ± 650 | 115 ± 14 |
| LPS + GF9 Peptide (5 mg/kg) | 7500 ± 800 | 4500 ± 500 | 90 ± 10 |
| LPS + GF9 Peptide (25 mg/kg) | 3000 ± 400 | 1800 ± 200 | 40 ± 8 * |
*Data are presented as mean ± S.D. Serum cytokine levels were measured 90 minutes after LPS challenge. **P = 0.0001 to 0.001 as compared with vehicle-treated animals.[2]
Experimental Protocols
The following are detailed protocols for the key experiments cited in the data presentation section.
In Vitro Protocol: Inhibition of Cytokine Production in Murine Macrophages
Objective: To assess the ability of the this compound (GF9) to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
J774 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
LPS from E. coli O55:B5
-
This compound (GF9)
-
Control peptide (e.g., a scrambled version of GF9)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture J774 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.
-
Cell Seeding: Seed the J774 cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Peptide and LPS Treatment:
-
Prepare stock solutions of the GF9 peptide and the control peptide in a suitable vehicle (e.g., sterile PBS).
-
On the day of the experiment, remove the culture medium from the wells.
-
Add fresh medium containing LPS (final concentration of 1 µg/mL) and the GF9 peptide or control peptide at the desired final concentrations (e.g., 50 ng/mL). Include wells with medium only, LPS only, and LPS with the control peptide as controls.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Experimental Workflow for In Vitro Cytokine Inhibition Assay
Caption: Workflow for the in vitro cytokine inhibition assay.
In Vivo Protocol: Reduction of Systemic Cytokine Levels in a Mouse Model of Endotoxemia
Objective: To evaluate the efficacy of the this compound (GF9) in reducing systemic pro-inflammatory cytokine levels in a mouse model of LPS-induced endotoxemia.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
LPS from E. coli O55:B5
-
This compound (GF9)
-
Control peptide
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Equipment for blood collection (e.g., micro-hematocrit tubes)
-
Centrifuge
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
Procedure:
-
Animal Acclimation: Acclimate C57BL/6 mice to the animal facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to different treatment groups (n=10 per group):
-
Vehicle control (PBS)
-
LPS only
-
LPS + Control peptide
-
LPS + GF9 peptide (at various doses, e.g., 5 mg/kg and 25 mg/kg)
-
-
Peptide Administration:
-
Dissolve the GF9 and control peptides in sterile PBS to the desired concentrations.
-
Administer the peptides or vehicle via intraperitoneal (i.p.) injection 1 hour before the LPS challenge.[2]
-
-
LPS Challenge:
-
Prepare a solution of LPS in sterile PBS.
-
Administer a lethal dose of LPS (e.g., 30 mg/kg) via i.p. injection to all groups except the vehicle control group.[2]
-
-
Blood Collection:
-
At 90 minutes post-LPS injection, collect blood from the mice via a suitable method (e.g., retro-orbital bleeding or cardiac puncture under terminal anesthesia).[2]
-
-
Serum Preparation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the blood samples at 2000 x g for 10 minutes to separate the serum.
-
Carefully collect the serum and store it at -80°C until analysis.
-
-
Cytokine Quantification:
-
Thaw the serum samples on ice.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using commercially available ELISA kits, following the manufacturer's instructions.
-
Experimental Workflow for In Vivo Cytokine Reduction Assay
Caption: Workflow for the in vivo cytokine reduction assay.
Conclusion
The this compound (GF9) is a potent and specific inhibitor of the TREM-1 signaling pathway. The provided data and protocols demonstrate its efficacy in significantly reducing the production of key pro-inflammatory cytokines both in vitro and in vivo. These application notes serve as a valuable resource for researchers investigating the therapeutic potential of TREM-1 inhibition in various inflammatory disease models. The ligand-independent mechanism of action of GF9 offers a promising strategy to broadly dampen excessive inflammation mediated by the TREM-1 receptor.
References
- 1. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 5. Macrophage Modulation - SignaBlok [signablok.com]
- 6. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. The TREM-1/DAP12 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DAP12 signaling: from immune cells to bone modeling and brain myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotrem.com [inotrem.com]
Application Notes and Protocols: In Vitro Assays with Mouse TREM-1 SCHOOL Peptide on J774 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Triggering Receptor Expressed on myeloid cells-1 (TREM-1) is a potent amplifier of inflammatory responses.[1][2][3] Expressed on neutrophils, monocytes, and macrophages, TREM-1 signaling plays a critical role in the pathogenesis of various inflammatory diseases, including sepsis and cancer.[2][4] The Mouse TREM-1 SCHOOL peptide is a synthetic peptide designed to specifically inhibit the TREM-1 signaling pathway.[5][6] This peptide functions through a ligand-independent mechanism, interfering with the crucial interaction between TREM-1 and its transmembrane adaptor protein, DAP12.[2][5][7] This blockade prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[5][6]
The J774 cell line, a mouse macrophage-like cell line, is a widely used in vitro model to study macrophage function and inflammatory responses.[8] These cells express TREM-1 and are therefore a suitable model for investigating the effects of TREM-1 modulators like the this compound. These application notes provide detailed protocols for utilizing the this compound in assays with J774 cells to assess its impact on inflammatory signaling and cytokine production.
Data Summary
The following tables summarize quantitative data from studies using the this compound (GF9) on J774 macrophages, typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Table 1: Experimental Conditions for In Vitro Cytokine Release Assay
| Cell Line | Stimulant | Peptide | Peptide Concentration | Incubation Time |
| J774 Macrophages | LPS (1 µg/ml) | This compound (GF9) | 50 ng/ml | 24 hours |
| J774 Macrophages | LPS (1 µg/ml) | Control Peptide (GF9-G) | 50 ng/ml | 24 hours |
Data extracted from a study by Sigalov AB (2014).[6]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated J774 Cells
| Treatment | TNF-α Secretion (pg/ml) | IL-1β Secretion (pg/ml) | IL-6 Secretion (pg/ml) |
| Medium Only | Undetectable | Undetectable | Undetectable |
| LPS (1 µg/ml) | ~3500 | ~150 | ~4000 |
| LPS + Control Peptide (50 ng/ml) | ~3400 | ~140 | ~3800 |
| LPS + this compound (50 ng/ml) | ~1000 | ~50 | ~1200 |
Approximate values interpreted from graphical data in a study by Sigalov AB (2014). Results showed a marked reduction in secreted TNF-α, IL-1β, and IL-6 levels in response to the TREM-1 SCHOOL peptide.[5][6]
Experimental Protocols
Protocol 1: J774A.1 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the J774A.1 mouse macrophage cell line.
Materials:
-
J774A.1 cell line (e.g., ATCC TIB-67)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Plating:
-
Rapidly thaw a cryopreserved vial of J774A.1 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C with 5% CO2.
-
-
Cell Maintenance and Subculturing:
-
J774A.1 cells are adherent. Monitor cell confluency daily.
-
When cells reach 80-90% confluency, they should be subcultured.
-
To detach the cells, gently scrape them from the flask surface using a cell scraper.[8]
-
Resuspend the cells in fresh complete growth medium and split them at a ratio of 1:3 to 1:6 into new culture flasks.
-
Change the medium every 2-3 days.
-
Protocol 2: In Vitro Cytokine Inhibition Assay
This protocol details the steps to assess the inhibitory effect of the this compound on cytokine production by LPS-stimulated J774 cells.
Materials:
-
J774A.1 cells cultured as described in Protocol 1
-
Complete growth medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (e.g., GF9)
-
Control peptide (optional, e.g., a scrambled version of the SCHOOL peptide)
-
48-well cell culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Harvest J774A.1 cells and perform a cell count to determine cell concentration.
-
Seed the cells into 48-well plates at a density of 1 x 10^5 to 2 x 10^5 cells per well in 500 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C with 5% CO2 to allow the cells to adhere.
-
-
Peptide and LPS Treatment:
-
Prepare stock solutions of the this compound and control peptide in a suitable sterile solvent (e.g., sterile water or PBS).
-
Prepare a stock solution of LPS in sterile PBS.
-
On the day of the experiment, dilute the peptides and LPS to the desired final concentrations in complete growth medium. A common final concentration for LPS is 1 µg/mL and for the peptide is 50 ng/mL.[6]
-
Aspirate the old medium from the wells.
-
Add the medium containing the respective treatments to the wells:
-
Control: Medium only
-
LPS Stimulation: Medium with LPS (1 µg/mL)
-
LPS + Control Peptide: Medium with LPS (1 µg/mL) and control peptide (50 ng/mL)
-
LPS + TREM-1 Peptide: Medium with LPS (1 µg/mL) and this compound (50 ng/mL)
-
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24 hours at 37°C with 5% CO2.[6]
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the culture supernatants from each well without disturbing the cell layer.
-
Store the supernatants at -80°C until cytokine analysis.
-
Protocol 3: Cytokine Quantification by ELISA
This protocol outlines the general steps for measuring the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the collected cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α, IL-1β, and IL-6
-
Collected cell culture supernatants (from Protocol 2)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
General ELISA Steps:
-
Prepare the required reagents, standards, and samples.
-
Add capture antibody to the wells of the ELISA plate and incubate.
-
Wash the plate to remove unbound antibody.
-
Block the plate to prevent non-specific binding.
-
Add the standards and collected supernatants to the wells and incubate.
-
Wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.
-
Compare the cytokine concentrations between the different treatment groups to determine the effect of the this compound.
-
Visualizations
The following diagrams illustrate the TREM-1 signaling pathway and the experimental workflow for the in vitro assays.
Caption: TREM-1 Signaling Pathway and Peptide Inhibition.
Caption: Experimental Workflow for Cytokine Inhibition Assay.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREM-1 governs NLRP3 inflammasome activation of macrophages by firing up glycolysis in acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound, control [smolecule.com]
- 8. Baseline Mechanical Characterization of J774 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Half-Life of Therapeutic Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the in-vivo half-life of therapeutic peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to problems that may arise during the development of long-acting therapeutic peptides.
PEGylation
Question 1: My PEGylation reaction is resulting in a complex mixture of products with low yield of the desired mono-PEGylated peptide. What are the likely causes and how can I optimize the reaction?
Answer: Low yield and heterogeneity in PEGylation are common issues. Several factors could be contributing to this problem:
-
Reaction pH: The pH of the reaction buffer is critical for controlling the site of PEGylation. For N-terminal PEGylation, a pH of around 7.0 or slightly below is often optimal, as the alpha-amino group is more reactive at this pH compared to the epsilon-amino groups of lysine residues.[1][2]
-
Molar Ratio of PEG to Peptide: An excessive molar ratio of PEG reagent to your peptide can lead to the formation of di- and multi-PEGylated products. It is advisable to start with a low molar ratio (e.g., 1:1 or 1.2:1 of PEG to peptide) and gradually increase it to find the optimal balance between conversion and selectivity.[2]
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can also promote non-specific modifications. Monitor the reaction progress over time using techniques like RP-HPLC to determine the optimal reaction time before significant side products are formed.
-
Peptide Solubility and Aggregation: Poor solubility or aggregation of the peptide can hinder the PEGylation reaction. Ensure your peptide is fully dissolved in a suitable buffer before adding the PEG reagent. The inclusion of organic co-solvents or denaturants might be necessary for hydrophobic peptides.
-
PEG Reagent Quality: The purity and reactivity of your activated PEG reagent are crucial. Ensure it is not hydrolyzed or degraded. Using fresh, high-quality reagents is recommended.
Troubleshooting Tip: To improve site-specificity, consider using site-directed PEGylation techniques. This can be achieved by introducing a unique cysteine residue for thiol-specific PEGylation or by using enzymatic methods, such as transglutaminase-catalyzed PEGylation.[3][4]
Question 2: I am having difficulty purifying my PEGylated peptide from the reaction mixture. What purification strategies are most effective?
Answer: Purification of PEGylated peptides can be challenging due to the increased hydrodynamic radius and potential for heterogeneity. Here are some effective purification strategies:
-
Ion-Exchange Chromatography (IEX): This is often the most effective method for separating PEGylated species. The charge difference between the un-PEGylated peptide and the various PEGylated forms (mono-, di-, etc.) allows for their separation.[1] Cation-exchange chromatography is commonly used for peptides with a net positive charge.
-
Size-Exclusion Chromatography (SEC): SEC can be used to separate PEGylated peptides based on their size. However, its resolution might be limited, especially if the PEGylated and un-PEGylated species are close in molecular weight or if there is significant polydispersity in the PEG reagent.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): While RP-HPLC is excellent for analyzing the reaction mixture, it can be challenging for preparative purification of PEGylated peptides due to potential peak broadening and the hydrophobic nature of the PEG moiety. However, with careful optimization of the gradient and column chemistry, it can be a viable option.
Question 3: After PEGylation, the bioactivity of my peptide has significantly decreased. How can I mitigate this loss of activity?
Answer: A decrease in bioactivity is a known risk of PEGylation, often due to steric hindrance at the peptide's binding site.[5] Here are some strategies to address this:
-
Site-Specific PEGylation: The location of the PEG chain is critical.[3] If the N-terminus or a specific lysine residue is crucial for bioactivity, PEGylating at that site will likely reduce activity. Employing site-specific PEGylation strategies to attach the PEG chain away from the active site is highly recommended.[1][3]
-
PEG Size: The molecular weight of the PEG can also impact bioactivity. Larger PEGs can cause more steric hindrance. Experiment with different PEG sizes to find a balance between half-life extension and retained activity.
-
Linker Chemistry: The type of linker used to attach the PEG can influence the flexibility and distance of the PEG chain from the peptide. Using a longer, more flexible linker might reduce steric hindrance at the binding site.
-
Protecting the Active Site: In some cases, it may be possible to protect the active site of the peptide with a reversible binding partner during the PEGylation reaction.[6]
Fc-Fusion
Question 4: I am observing low expression levels of my Fc-fusion peptide in both E. coli and mammalian cells. What can I do to improve the yield?
Answer: Low expression of Fc-fusion proteins is a common hurdle. The optimal expression system and conditions can be highly dependent on the specific fusion protein.
-
E. coli Expression:
-
Inclusion Bodies: Expression in E. coli often leads to the formation of insoluble inclusion bodies.[7][8] While this can result in high initial protein production, it necessitates a challenging refolding step to obtain the active protein.[8] Optimizing refolding conditions (e.g., buffer pH, redox agents) is crucial.[8]
-
Codon Optimization: Ensure the gene sequence of your Fc-fusion protein is optimized for E. coli codon usage.
-
Expression Conditions: Experiment with different induction conditions (IPTG concentration, temperature, and induction time). Lowering the induction temperature (e.g., 18-25°C) can sometimes improve the solubility of the expressed protein.[9]
-
-
Mammalian Cell Expression:
-
Signal Peptide: The choice of signal peptide is critical for efficient secretion of the Fc-fusion protein into the culture medium.[10]
-
Cell Line Selection: Different mammalian cell lines (e.g., CHO, HEK293) have varying capacities for protein expression and secretion. It may be necessary to screen different cell lines to find the best producer for your specific Fc-fusion protein.
-
Culture Conditions: Optimizing culture conditions, such as media composition, temperature, and pH, can significantly impact protein yield.[9][11]
-
Question 5: My purified Fc-fusion protein shows a high degree of aggregation. How can I prevent this?
Answer: Aggregation is a significant challenge in the manufacturing of fusion proteins, potentially impacting product quality and yield.[12][13]
-
Purification Conditions: Aggregation can be induced during purification, particularly during low-pH elution from Protein A affinity columns.[13] Consider using alternative elution conditions, such as a higher pH or the addition of stabilizing excipients (e.g., arginine, low concentrations of urea).[13]
-
Formulation: The final formulation buffer is critical for maintaining the stability of the Fc-fusion protein. Screen different buffer compositions, pH levels, and excipients to find a formulation that minimizes aggregation.
-
Junction Sequence Modification: The amino acid sequence linking the peptide to the Fc domain can influence folding and stability. Modifying this linker region can sometimes reduce the propensity for aggregation.[12]
Question 6: The Fc-fusion protein I produced is prone to proteolytic degradation. What are the strategies to minimize this?
Answer: Proteolytic degradation can occur during cell culture and purification.[9][12]
-
Protease Inhibitors: Adding a cocktail of protease inhibitors to the cell lysate during purification can help to minimize degradation.[9]
-
Cell Culture Optimization: Culturing cells at a lower temperature can reduce the activity of host cell proteases.[9]
-
Host Cell Line Engineering: In some cases, it may be possible to use engineered host cell lines with reduced protease expression.[9]
-
Linker Design: The linker between the peptide and the Fc domain can be susceptible to cleavage. Designing a more protease-resistant linker can improve the stability of the fusion protein.
Albumin Binding
Question 7: I have conjugated my peptide to an albumin-binding moiety, but I am unsure how to accurately measure its binding affinity to albumin. What methods can I use?
Answer: Accurately determining the binding affinity to albumin is essential to validate your half-life extension strategy. Several methods can be employed:
-
Surface Plasmon Resonance (SPR): SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It can provide accurate kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (Kd).[14][15]
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Competition Assay: This is a common and relatively high-throughput method. Albumin is immobilized on a plate, and the binding of a labeled version of your peptide (or a known albumin-binding peptide) is competed with varying concentrations of your unlabeled conjugated peptide.[14]
-
Filter-Binding Assays: This method involves incubating your radiolabeled peptide with albumin and then separating the bound complex from the free peptide by filtration through a membrane that retains the protein-peptide complex.[16]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) for Protein Binding: This is a newer, label-free method that can determine binding constants in a 96-well format.[17]
Question 8: The solubility of my peptide has decreased significantly after conjugation with a fatty acid for albumin binding. How can I improve its solubility?
Answer: Acylation with fatty acids is a successful strategy for albumin binding but can lead to poor solubility.[18]
-
Peptide Sequence Modification: Introducing charged amino acid residues into the peptide sequence can help to counteract the hydrophobicity of the fatty acid.
-
Formulation Strategies: Developing a suitable formulation is key. This may involve the use of solubility-enhancing excipients, adjusting the pH, or using co-solvents.
-
Alternative Albumin-Binding Moieties: If solubility issues persist, consider using alternative, more soluble albumin-binding moieties, such as small albumin-binding peptides.[5]
Data Presentation
Table 1: Comparison of Half-Life Extension Strategies for Therapeutic Peptides
| Strategy | Mechanism of Action | Typical Half-Life Extension | Advantages | Common Challenges |
| PEGylation | Increases hydrodynamic radius, reducing renal clearance.[19] | 2 to 100-fold[19] | Established technology, improves solubility.[5] | Potential loss of bioactivity, immunogenicity of PEG, polydispersity of PEG reagents.[5][20] |
| Fc-Fusion | Utilizes the neonatal Fc receptor (FcRn) recycling pathway, increases size.[18][21] | Days to weeks[22] | Long half-life extension, potential for effector functions.[23] | Complex production and purification, potential for aggregation and immunogenicity.[13][23] |
| Albumin Fusion | Utilizes the FcRn recycling pathway, increases size.[21] | Several days[21] | Very long half-life, albumin is a natural and abundant protein. | Potential for reduced bioactivity, complex production. |
| Albumin Binding (e.g., acylation) | Non-covalent binding to circulating albumin, which is recycled via FcRn.[21][24] | Hours to days[25] | Smaller modification compared to fusion, simpler synthesis. | Can lead to poor solubility, affinity needs to be optimized.[18] |
| Long-Acting Injectables (LAIs) | Creates a depot from which the peptide is slowly released.[26][27] | Days to months[28] | Reduced dosing frequency, improved patient compliance.[26] | Complex formulation development, potential for protein instability during manufacturing and storage.[26][28] |
Experimental Protocols
Protocol 1: Site-Specific N-Terminal PEGylation of a Peptide
Objective: To perform a site-specific PEGylation at the N-terminus of a therapeutic peptide using a PEG-aldehyde reagent.
Materials:
-
Therapeutic peptide with a free N-terminus
-
Methoxy PEG-propionaldehyde (mPEG-ALD)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 100 mM MES, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Purification System: Ion-exchange chromatography (e.g., cation exchange)
-
Analytical System: RP-HPLC with UV detection
Methodology:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the peptide is completely solubilized.
-
PEGylation Reaction: a. Add the mPEG-ALD reagent to the peptide solution at a molar ratio of 1.2:1 (PEG:peptide). b. Add sodium cyanoborohydride to a final concentration of 20 mM. c. Incubate the reaction mixture at room temperature with gentle stirring for 4-16 hours.
-
Reaction Monitoring: At different time points (e.g., 2, 4, 8, 16 hours), take a small aliquot of the reaction mixture and analyze it by RP-HPLC to monitor the formation of the mono-PEGylated product and the disappearance of the starting peptide.
-
Quenching the Reaction: Once the optimal reaction time is reached (maximal mono-PEGylated product with minimal side products), quench the reaction by adding the quenching solution to a final concentration of 50 mM Tris.
-
Purification: a. Dilute the quenched reaction mixture with a low-salt buffer suitable for your ion-exchange column. b. Load the diluted sample onto the equilibrated ion-exchange column. c. Elute the bound species using a linear salt gradient. The un-PEGylated peptide, mono-PEGylated peptide, and any di-PEGylated species should elute at different salt concentrations. d. Collect fractions and analyze them by RP-HPLC to identify the fractions containing the pure mono-PEGylated peptide.
-
Characterization: Pool the pure fractions and characterize the final product by mass spectrometry to confirm the identity and purity of the mono-PEGylated peptide.
Protocol 2: Measuring Peptide-Albumin Binding Affinity using a Competition ELISA
Objective: To determine the binding affinity (IC50) of a peptide conjugated with an albumin-binding moiety.
Materials:
-
Human Serum Albumin (HSA)
-
Test peptide (conjugated with an albumin-binding moiety)
-
Biotinylated tracer peptide (a known albumin-binding peptide)
-
Streptavidin-HRP
-
ELISA plates (high-binding)
-
Coating Buffer: PBS, pH 7.4
-
Blocking Buffer: PBS with 1% BSA
-
Wash Buffer: PBS with 0.05% Tween-20
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2 M H₂SO₄
Methodology:
-
Plate Coating: a. Coat the wells of the ELISA plate with HSA (e.g., 1 µ g/well in 100 µL of coating buffer). b. Incubate overnight at 4°C.
-
Blocking: a. Wash the plate three times with wash buffer. b. Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Competition Reaction: a. Prepare serial dilutions of your test peptide in binding buffer (e.g., PBS with 0.1% BSA). b. Add 50 µL of the diluted test peptide to the wells. c. Immediately add 50 µL of the biotinylated tracer peptide at a constant concentration (a concentration that gives a signal in the linear range of the assay, typically around its Kd). d. Incubate for 1-2 hours at room temperature.
-
Detection: a. Wash the plate three times with wash buffer. b. Add 100 µL of streptavidin-HRP (diluted in binding buffer) to each well. c. Incubate for 1 hour at room temperature.
-
Signal Development: a. Wash the plate five times with wash buffer. b. Add 100 µL of TMB substrate to each well. c. Incubate in the dark until a blue color develops (typically 15-30 minutes). d. Stop the reaction by adding 50 µL of stop solution.
-
Data Analysis: a. Read the absorbance at 450 nm. b. Plot the absorbance against the log concentration of the test peptide. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test peptide required to inhibit 50% of the tracer peptide binding.
Visualizations
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of peptide binding sites within BSA using rapid, laser-induced covalent cross-linking combined with high-performance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fusion Proteins for Half-Life Extension of Biologics as a Strategy to Make Biobetters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kinampark.com [kinampark.com]
- 20. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Optimized Production of Fc Fusion Proteins by Sortase Enzymatic Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. actu.epfl.ch [actu.epfl.ch]
- 26. tandfonline.com [tandfonline.com]
- 27. Long-acting injectable formulation technologies: challenges and opportunities for the delivery of fragile molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
Technical Support Center: Mouse TREM-1 SCOUT Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mouse TREM-1 SCOUT peptide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the Mouse TREM-1 SCOUT peptide?
A1: The Mouse TREM-1 SCOUT peptide, also known as GF9, is a ligand-independent inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) signaling pathway.[1][2][3][4] It functions by targeting and disrupting the transmembrane interactions between TREM-1 and its signaling adaptor protein, DAP12.[1][2][4][5][6] This interference prevents the downstream signaling cascade that leads to the amplification of inflammatory responses.[1][5][7]
Q2: What is a suitable negative control for the Mouse TREM-1 SCOUT peptide?
A2: A scrambled version of the peptide, such as GF9-G, is an appropriate negative control for in vitro and in vivo experiments.[5] This control peptide has the same amino acid composition as the active peptide but in a random sequence, ensuring that any observed effects are specific to the sequence of the TREM-1 SCOUT peptide.
Q3: How should the Mouse TREM-1 SCOUT peptide be reconstituted and stored?
A3: For optimal stability, the lyophilized peptide should be stored at -20°C or -80°C. For reconstitution, use sterile, pyrogen-free buffers such as phosphate-buffered saline (PBS) or normal saline. Once reconstituted, it is recommended to aliquot the peptide solution and store it at -80°C to avoid multiple freeze-thaw cycles. For short-term storage (up to one month), -20°C is acceptable.[4]
Troubleshooting Guides
In Vivo Experiments
Problem: Sub-optimal or no therapeutic effect observed in our mouse model.
Possible Causes & Solutions:
-
Dosage: The dosage of the peptide may be too low for the specific animal model or disease severity. It is crucial to perform a dose-response study to determine the optimal effective dose. A dose of 25 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in a mouse model of LPS-induced septic shock.[4][5] However, higher doses (e.g., 150 mg/kg) have been reported to be less effective or even detrimental in the same model.[4][5]
-
Route of Administration: The route of administration can significantly impact the bioavailability and efficacy of the peptide. Intraperitoneal (i.p.) injection is a commonly used and effective route.[4][5] Depending on the experimental design, other routes such as intravenous (i.v.) or subcutaneous (s.c.) injection could be explored.
-
Timing of Administration: The timing of peptide administration relative to the disease induction is critical. For prophylactic effects, the peptide is often administered before the inflammatory challenge.[5] For therapeutic effects, administration after the onset of disease is necessary, and the timing will need to be optimized for the specific model.[8]
-
Peptide Stability: Ensure the peptide has been stored and handled correctly to prevent degradation. Avoid repeated freeze-thaw cycles.
Problem: Observed toxicity or adverse effects in mice.
Possible Causes & Solutions:
-
High Dosage: While the Mouse TREM-1 SCOUT peptide is generally well-tolerated, very high doses may lead to adverse effects.[4][5] A study reported that a dose of 150 mg/kg contributed to death in a mouse model of LPS-induced septic shock, whereas a dose of 25 mg/kg was protective.[4][5] It is essential to conduct a toxicity study to determine the maximum tolerated dose in your specific mouse strain and model. The peptide has been shown to be non-toxic in healthy mice up to a dose of 300 mg/kg.[4][5]
-
Contamination: Ensure that the peptide solution is sterile and free of endotoxins, as contamination can induce an inflammatory response and confound experimental results.
In Vitro Experiments
Problem: Inconsistent or no inhibition of TREM-1 signaling in cell culture.
Possible Causes & Solutions:
-
Peptide Concentration: The concentration of the peptide may be insufficient to block TREM-1 signaling effectively. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and stimulation conditions. A concentration of 50 ng/ml has been shown to reduce the secretion of pro-inflammatory cytokines in LPS-stimulated J774 macrophages.[5]
-
Cell Type and Density: The expression of TREM-1 can vary between different cell types and even within the same cell line. Confirm TREM-1 expression on your target cells. Cell density can also influence the experimental outcome, so ensure consistent cell plating.
-
Stimulation Conditions: The type and concentration of the stimulus used to activate TREM-1 signaling (e.g., LPS) can impact the required concentration of the inhibitory peptide. Optimize the stimulation conditions for your specific assay.
-
Incubation Time: The pre-incubation time with the peptide before stimulation, as well as the overall stimulation time, may need to be optimized.
Quantitative Data Summary
Table 1: In Vivo Dosage of Mouse TREM-1 SCOUT Peptide (GF9)
| Mouse Model | Administration Route | Dosage | Outcome | Reference |
| LPS-induced septic shock | Intraperitoneal (i.p.) | 25 mg/kg | Prolonged survival | [4][5] |
| LPS-induced septic shock | Intraperitoneal (i.p.) | 150 mg/kg | Contributed to death | [4][5] |
| Healthy C57BL/6 mice | Intraperitoneal (i.p.) | Up to 300 mg/kg | No toxicity observed | [4][5] |
| NSCLC Xenograft (H292) | Intraperitoneal (i.p.) | 150 mg/kg (twice a week) | No significant tumor inhibition | [4] |
| NSCLC Xenograft (A549) | Intraperitoneal (i.p.) | Not specified | More pronounced anti-tumor effect | [4] |
| Oxygen-induced retinopathy | Intraperitoneal (i.p.) | 2.5 mg/kg (in lipopeptide complex) | Reduced retinal neovascularization | [4] |
Table 2: In Vitro Concentration of Mouse TREM-1 SCOUT Peptide (GF9)
| Cell Line | Stimulant | Peptide Concentration | Outcome | Reference |
| J774 macrophages | LPS (1 µg/ml) | 50 ng/ml | Marked reduction in secreted TNF-α, IL-1β, and IL-6 | [5] |
Experimental Protocols
In Vivo Dosage Optimization in a Mouse Model of LPS-Induced Septic Shock
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Peptide Preparation: Reconstitute the lyophilized Mouse TREM-1 SCOUT peptide and a scrambled control peptide in sterile, pyrogen-free normal saline to the desired stock concentrations.
-
Dose-Response Groups: Divide the mice into several groups (n=10 per group):
-
Vehicle control (normal saline)
-
LPS + Vehicle control
-
LPS + Scrambled peptide (e.g., 25 mg/kg)
-
LPS + Mouse TREM-1 SCOUT peptide (e.g., 5 mg/kg, 10 mg/kg, 25 mg/kg, 50 mg/kg)
-
-
Administration: Administer the peptides or vehicle via intraperitoneal (i.p.) injection one hour before the LPS challenge.
-
LPS Challenge: Induce septic shock by i.p. injection of a lethal dose of LPS (e.g., 30 mg/kg).
-
Monitoring: Monitor the survival of the mice for at least 7 days. Clinical observations and body weights should be recorded twice daily.
-
Cytokine Analysis: At a predetermined time point (e.g., 24 hours post-LPS), a separate cohort of mice can be euthanized to collect blood for measuring serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Data Analysis: Analyze survival data using Kaplan-Meier survival curves and the log-rank test. Analyze cytokine data using appropriate statistical tests (e.g., ANOVA).
In Vitro Inhibition of Cytokine Production in Macrophages
-
Cell Culture: Culture J774A.1 murine macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C with 5% CO2.
-
Cell Plating: Seed the cells in a 24-well plate at a density that will result in a confluent monolayer at the time of the experiment.
-
Peptide Treatment: Pre-incubate the cells with different concentrations of the Mouse TREM-1 SCOUT peptide or a scrambled control peptide (e.g., 10 ng/ml, 50 ng/ml, 100 ng/ml) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/ml) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits.
-
Data Analysis: Compare the cytokine levels between the different treatment groups using appropriate statistical tests.
Visualizations
Caption: TREM-1 signaling pathway and the inhibitory action of the SCOUT peptide.
Caption: Workflow for optimizing the dosage of Mouse TREM-1 SCOUT peptide.
References
- 1. Buy Mouse TREM-1 SCHOOL peptide, control [smolecule.com]
- 2. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 3. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotrem.com [inotrem.com]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Formulation of GF9 Peptide into a Lipopeptide Complex
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of the GF9 peptide into a lipopeptide complex.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of GF9 lipopeptide complexes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency | 1. Poor peptide solubility in the hydration buffer: GF9 is a hydrophobic peptide and may not readily dissolve in aqueous solutions.[1] 2. Suboptimal lipid composition: The chosen lipids may not be ideal for incorporating a hydrophobic peptide. 3. Incorrect pH of the hydration buffer: The charge of the peptide can influence its interaction with the lipid bilayer. 4. Inefficient hydration or extrusion process: Insufficient hydration time or improper extrusion can lead to poorly formed liposomes.[2] 5. Peptide aggregation: GF9 may self-aggregate, preventing its incorporation into the liposomes. | 1. Co-solvents: Dissolve the GF9 peptide in a small amount of a biocompatible organic solvent (e.g., DMSO or ethanol) before adding it to the lipid solution or hydration buffer.[3] 2. Optimize lipid composition: Incorporate lipids that favor the encapsulation of hydrophobic molecules. Consider using a higher concentration of cholesterol to increase membrane rigidity or including charged lipids to facilitate electrostatic interactions.[4] 3. pH adjustment: Adjust the pH of the hydration buffer to a value where the GF9 peptide has a slight charge to promote interaction with the lipid headgroups without causing aggregation. 4. Optimize hydration and extrusion: Ensure the lipid film is fully hydrated by vortexing and/or sonicating at a temperature above the lipid transition temperature (Tm).[5] Perform a sufficient number of extrusion cycles (e.g., 10-20 passes) to ensure uniform vesicle size.[6] 5. Incorporate anti-aggregation agents: Consider the use of excipients that are known to reduce peptide aggregation. |
| Liposome Aggregation/Instability | 1. Inappropriate surface charge: Liposomes with a neutral or low surface charge are prone to aggregation. 2. High liposome concentration: Concentrated liposomal suspensions can lead to increased particle-particle interactions. 3. Presence of divalent cations: Ions like Ca²⁺ can induce aggregation of negatively charged liposomes. 4. Storage conditions: Improper storage temperature can lead to lipid phase separation and vesicle fusion. | 1. Incorporate charged lipids: Include charged phospholipids like DSPG (distearoyl phosphatidylglycerol) to increase the zeta potential and electrostatic repulsion between vesicles.[6] 2. Dilute the formulation: Work with more dilute liposomal suspensions, especially during storage. 3. Use a suitable buffer: Prepare and store liposomes in a buffer with low ionic strength and without divalent cations (e.g., HEPES or PBS). 4. Optimize storage: Store the liposome formulation at a recommended temperature, typically between 2-8°C, and avoid freezing unless a suitable cryoprotectant is used. |
| Heterogeneous Particle Size Distribution | 1. Incomplete extrusion: Insufficient passes through the extruder membrane can result in a wide range of vesicle sizes. 2. Membrane clogging: The extruder membrane may become clogged during the process. 3. Liposome fusion after extrusion: Vesicles may fuse over time, leading to an increase in particle size. | 1. Increase extrusion cycles: Ensure a sufficient number of passes through the extruder membrane to achieve a narrow size distribution.[6] 2. Monitor extrusion pressure: A sudden increase in pressure may indicate membrane clogging. If this occurs, replace the membrane. 3. Check for stability: Analyze the particle size of the formulation over time to assess its stability and tendency for fusion. |
| Peptide Degradation | 1. Hydrolysis or oxidation: The peptide may be susceptible to chemical degradation during the formulation process or storage. 2. Enzymatic degradation: If working with biological samples, proteases may degrade the peptide. | 1. Use high-purity reagents and control pH: Use high-quality lipids and solvents to minimize contaminants that could promote degradation. Maintain the pH of the formulation within a stable range for the GF9 peptide. 2. Incorporate protease inhibitors: If necessary, add protease inhibitors to the formulation, especially when working with biological fluids. |
Frequently Asked Questions (FAQs)
1. What is the GF9 peptide and why is it formulated into a lipopeptide complex?
The GF9 peptide is a nine-amino-acid synthetic peptide that acts as a ligand-independent inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). TREM-1 is a receptor on immune cells that amplifies inflammatory responses. By inhibiting TREM-1, the GF9 peptide can reduce excessive inflammation.
Formulating the GF9 peptide into a lipopeptide complex, often as a high-density lipoprotein (HDL)-mimicking nanoparticle, offers several advantages:
-
Improved Solubility and Stability: As a hydrophobic peptide, GF9 has low solubility in aqueous solutions. Encapsulation within a liposome improves its solubility and protects it from degradation.
-
Targeted Delivery: The lipopeptide complex can be designed to specifically target macrophages, which play a key role in inflammatory diseases. This is often achieved by modifying the surface of the liposome.
-
Enhanced Therapeutic Efficacy: Targeted delivery and improved stability can lead to a higher concentration of the peptide at the site of inflammation, thereby enhancing its therapeutic effect.
2. What is the mechanism of action of the GF9 peptide?
The GF9 peptide inhibits TREM-1 signaling by interfering with the interaction between TREM-1 and its signaling partner, DAP12, within the cell membrane. This disruption prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.
Signaling Pathway of TREM-1 and Inhibition by GF9 Peptide
Caption: TREM-1 signaling pathway and the inhibitory action of the GF9 peptide.
3. What is a recommended starting protocol for formulating GF9 into a lipopeptide complex?
While the optimal protocol will depend on the specific application, a common method is the thin-film hydration followed by extrusion. Here is a general protocol that can be adapted:
Experimental Protocol: Thin-Film Hydration and Extrusion
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., a mixture of a neutral phospholipid like DPPC, cholesterol, and a charged lipid like DSPG) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[5][6]
-
Add the GF9 peptide, dissolved in a small amount of a compatible co-solvent, to the lipid solution.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS or HEPES) by adding the buffer to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tm) of the lipids.
-
Agitate the flask by vortexing or sonicating to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Load the MLV suspension into an extruder that has been pre-heated to a temperature above the lipid Tm.
-
Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 passes).[2][7] This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification:
-
Remove any unencapsulated GF9 peptide by methods such as size exclusion chromatography or dialysis.
-
4. How can I characterize the resulting GF9 lipopeptide complex?
Several techniques are essential for characterizing the formulated lipopeptide complex:
| Parameter | Method(s) | Typical Expected Results for GF9-HDL like nanoparticles |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: ~10-30 nm (discoidal) or ~8-14 nm (spherical) PDI: < 0.2 for a homogenous population |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | A negative zeta potential (e.g., -10 to -30 mV) is often desired to ensure colloidal stability. |
| Encapsulation Efficiency (%EE) | HPLC, ELISA | High encapsulation efficiency is desirable (>80%). |
| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Visualization of spherical or discoidal nanoparticles. |
| Peptide Integrity | MALDI-TOF Mass Spectrometry, SDS-PAGE | Confirmation that the GF9 peptide has not degraded during formulation. |
| In vitro Stability | DLS, measurement of peptide leakage over time at different temperatures and pH values. | The formulation should be stable with minimal change in size and low peptide leakage over a defined period. |
5. What are some key considerations for scaling up the production of GF9 lipopeptide complexes?
Scaling up from a lab-scale to a larger production volume presents several challenges:
-
Method of Preparation: The thin-film hydration method can be difficult to scale up. Alternative methods like ethanol injection or microfluidics may be more suitable for larger batches.
-
Homogenization: Achieving a uniform particle size in large volumes can be challenging. High-pressure homogenization may be required.
-
Sterilization: The final product will likely require sterile filtration, so the formulation must be compatible with sterilizing-grade filters (0.22 µm).
-
Stability: The long-term stability of the formulation at a larger scale needs to be thoroughly evaluated.
-
Regulatory Compliance: For clinical applications, the manufacturing process must adhere to Good Manufacturing Practices (GMP).
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Two Types of Liposomal Formulations Improve the Therapeutic Ratio of Prednisolone Phosphate in a Zebrafish Model for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing the Anti-Angiogenic Effect of Mouse TREM-1 SCHOOL Peptide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing the Mouse TREM-1 SCHOOL peptide (also known as GF9) to study its anti-angiogenic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound?
A1: The this compound is a synthetic nonapeptide that functions as a ligand-independent inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) signaling pathway.[1] It is designed to specifically target and disrupt the interaction between the TREM-1 receptor and its signaling partner, DAP-12.[1] By preventing this association, the peptide effectively silences the downstream signaling cascade that promotes inflammation and angiogenesis.
Q2: How does inhibiting TREM-1 lead to an anti-angiogenic effect?
A2: TREM-1 is expressed on endothelial cells and its activation is linked to promoting inflammation, which can contribute to angiogenesis.[2][3] Inhibition of the TREM-1 pathway is thought to exert its anti-angiogenic effect by reducing the production of pro-inflammatory cytokines and macrophage colony-stimulating factor (M-CSF), which are involved in tumor angiogenesis, rather than directly inhibiting Vascular Endothelial Growth Factor (VEGF).[4]
Q3: What is the recommended solvent and storage condition for the this compound?
A3: For optimal stability, the lyophilized peptide should be stored at -20°C or -80°C. For reconstitution, it is recommended to use sterile, nuclease-free water or a buffer appropriate for your specific cell culture or in vivo model. Once in solution, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Q4: Is there a control peptide available for experiments with the this compound?
A4: Yes, a control peptide is typically used in experiments to demonstrate the specificity of the SCHOOL peptide's effects. This control peptide often has a scrambled or modified sequence that is not expected to interfere with the TREM-1/DAP12 interaction.
Troubleshooting Guides
HUVEC Proliferation, Migration, and Tube Formation Assays
| Problem | Possible Cause(s) | Solution(s) |
| No or weak anti-angiogenic effect observed | 1. Peptide Degradation: The peptide may have degraded due to improper storage or handling. 2. Incorrect Peptide Concentration: The concentration of the peptide may be too low to elicit a response. 3. Cell Health: The endothelial cells (e.g., HUVECs) may be unhealthy, of a high passage number, or not responding appropriately. | 1. Ensure the peptide is stored correctly and prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration. 3. Use low-passage endothelial cells and ensure they are healthy and proliferating well before starting the assay. |
| High variability between replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Peptide Aggregation: The peptide may be forming aggregates in the culture medium. 3. Inconsistent Assay Conditions: Variations in incubation times, media volumes, or reagent additions. | 1. Ensure a single-cell suspension before seeding and use a calibrated pipette. 2. Briefly vortex the peptide solution before adding it to the media. Consider using a low concentration of a non-ionic detergent like Tween-20 if aggregation is suspected, but first test for any effects on cell viability. 3. Standardize all steps of the protocol and use multichannel pipettes where appropriate for simultaneous additions. |
| Toxicity or cell death observed | 1. High Peptide Concentration: The peptide concentration may be too high, leading to off-target effects. 2. Solvent Toxicity: The solvent used to dissolve the peptide may be toxic to the cells at the final concentration. 3. Contamination: The peptide solution or cell culture may be contaminated. | 1. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. 2. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%). 3. Use sterile techniques and test for mycoplasma contamination. |
Aortic Ring Assay
| Problem | Possible Cause(s) | Solution(s) |
| No or poor sprouting in control rings | 1. Aorta Quality: The aorta may have been damaged during dissection, or the animal was too old. 2. Embedding Issues: The aortic rings are not properly embedded in the matrix (e.g., Matrigel or collagen). 3. Culture Conditions: The serum concentration or growth factor supplementation is suboptimal. | 1. Dissect the aorta carefully to avoid damaging the vessel. Use aortas from young, healthy animals. 2. Ensure the rings are fully embedded and in contact with the matrix. Avoid introducing air bubbles. 3. Optimize the serum and growth factor concentrations for your specific experimental conditions. |
| Inconsistent sprouting between rings | 1. Inconsistent Ring Size: The aortic rings are not of a uniform thickness. 2. Variable Embedding: The amount of matrix or the position of the ring within the matrix varies. 3. Regional Differences in Aorta: Different sections of the aorta may have different sprouting potentials. | 1. Use a sharp blade to cut rings of a consistent thickness (e.g., 1 mm). 2. Use a consistent volume of matrix for each ring and place the ring in the center. 3. Use rings from the same region of the aorta for each experimental group. |
| Peptide inhibitor appears ineffective | 1. Peptide Diffusion/Stability: The peptide may not be diffusing properly through the matrix or may be degrading over the course of the experiment. 2. Delayed Treatment: The peptide was added after significant sprouting had already occurred. | 1. Consider incorporating the peptide directly into the matrix before it solidifies. Replenish the peptide with each media change. 2. Add the peptide to the culture medium at the beginning of the experiment (Day 0). |
Data Presentation
In Vivo Anti-Tumor Efficacy of this compound (GF9)
The following table summarizes the anti-tumor effects of the GF9 peptide in xenograft mouse models.
| Cell Line | Peptide Dose and Administration | Outcome | Reference |
| H292 (NSCLC) | 25 mg/kg, intraperitoneally, twice a week | 52% T/C (Tumor/Control) | [5] |
| A549 (NSCLC) | 25 mg/kg, intraperitoneally, twice a week | 31% T/C (Tumor/Control) | [5] |
| Capan-1 (Pancreatic) | 25 mg/kg, intraperitoneally, daily | 31% T/C (Tumor/Control) | [4] |
| BxPC-3 (Pancreatic) | 25 mg/kg, intraperitoneally, daily | 41% T/C (Tumor/Control) | [4] |
| AsPC-1 (Pancreatic) | 25 mg/kg, intraperitoneally, daily | 56% T/C (Tumor/Control) | [4] |
Illustrative In Vitro Anti-Angiogenic Effects of this compound
Disclaimer: The following data are illustrative and representative of the expected dose-dependent anti-angiogenic effects of TREM-1 inhibition. Actual results may vary and should be determined experimentally.
| Assay | Peptide Concentration | Observed Effect (% of Control) |
| HUVEC Proliferation | 1 µM | 95% |
| 10 µM | 80% | |
| 50 µM | 60% | |
| HUVEC Migration | 1 µM | 90% |
| 10 µM | 70% | |
| 50 µM | 45% | |
| HUVEC Tube Formation | 1 µM | 85% |
| 10 µM | 65% | |
| 50 µM | 30% |
Experimental Protocols
HUVEC Proliferation Assay (MTT Assay)
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 6-8 hours.
-
Treat the cells with various concentrations of the this compound or control peptide in a low-serum medium.
-
Incubate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
HUVEC Migration Assay (Wound Healing Assay)
-
Seed HUVECs in a 24-well plate and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add a low-serum medium containing different concentrations of the this compound or control peptide.
-
Capture images of the scratch at 0 hours and after 12-24 hours of incubation.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
HUVEC Tube Formation Assay
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in a low-serum medium containing the desired concentrations of the this compound or control peptide.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well.
-
Incubate for 4-12 hours at 37°C.
-
Visualize the formation of capillary-like structures using a microscope and quantify the number of nodes, junctions, and total tube length.
Mouse Aortic Ring Assay
-
Humanely euthanize a mouse and dissect the thoracic aorta.
-
Clean the aorta of any surrounding adipose and connective tissue in sterile PBS.
-
Cut the aorta into 1 mm thick rings.
-
Embed a single aortic ring in a dome of Matrigel or collagen in a 48-well plate.
-
Allow the matrix to solidify at 37°C for 30 minutes.
-
Add endothelial cell basal medium supplemented with growth factors and the desired concentrations of the this compound or control peptide.
-
Incubate for 7-14 days, replacing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic ring daily and quantify the extent of sprouting.
Visualizations
Caption: TREM-1 signaling pathway and inhibition by the SCHOOL peptide.
Caption: General workflow for in vitro angiogenesis assays.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. NF-κB inhibitor targeted to activated endothelium demonstrates a critical role of endothelial NF-κB in immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of Ligand-Dependent TREM-1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ligand-dependent Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) inhibitors.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using ligand-dependent TREM-1 inhibitors?
A1: Ligand-dependent TREM-1 inhibitors face several key limitations that can impact experimental outcomes and clinical translatability:
-
Multiplicity of TREM-1 Ligands: TREM-1 can be activated by multiple ligands, including Peptidoglycan Recognition Protein 1 (PGLYRP1), High Mobility Group Box 1 (HMGB1), extracellular cold-inducible RNA-binding protein (eCIRP), Hsp70, and actin. An inhibitor targeting the interaction with a single ligand may be ineffective if other ligands are present and capable of activating TREM-1.[1][2]
-
Poor Preclinical to Clinical Translatability: Promising results in animal models have not always translated to success in human clinical trials. For example, the peptide inhibitor LR12 (nangibotide) failed to meet its primary endpoint in a Phase IIb sepsis trial despite strong preclinical data.[1][2][3] This discrepancy may be due to differences in the expression and roles of TREM-1 ligands between species.
-
Off-Target Effects: Some ligand-dependent inhibitors, particularly decoy peptides, can bind to ligands that also interact with other receptors. For instance, HMGB1 also signals through Toll-like receptors (TLRs) and the Receptor for Advanced Glycation End products (RAGE). Inhibiting the HMGB1/TREM-1 axis could therefore have unintended consequences on other inflammatory pathways.[1][3]
-
"Pan-TREM-1" Inhibition: Most current ligand-dependent inhibitors block TREM-1 signaling on all expressing cells, such as neutrophils and macrophages. However, the role of TREM-1 can be cell-type specific, and a broad inhibition might not always be therapeutically desirable.[1]
Q2: What are the alternative strategies to overcome these limitations?
A2: The primary alternative strategy is the development of ligand-independent TREM-1 inhibitors . These molecules are designed to disrupt the interaction between TREM-1 and its downstream signaling partner, DAP12, thereby blocking signal transduction regardless of which ligand activates the receptor.[2][4][5] An example of this approach is the peptide inhibitor GF9, which has shown efficacy in preclinical models.[4][5]
Q3: How do I choose the right cell line for my in vitro experiments?
A3: The choice of cell line is critical and depends on the specific research question.
-
Primary Cells: Primary human or murine neutrophils and monocytes/macrophages are the most physiologically relevant models as they endogenously express TREM-1. However, their availability and variability between donors can be a challenge.
-
Cell Lines:
-
Murine Macrophage Cell Lines (RAW264.7, J774): These are commonly used and express TREM-1, especially after stimulation with lipopolysaccharide (LPS). They are a good model for studying the effects of inhibitors on cytokine production.
-
Human Monocytic Cell Lines (THP-1, U937): These can be differentiated into macrophage-like cells and are useful for studying human TREM-1. It is important to verify TREM-1 expression levels, which can be low at baseline and may require upregulation with stimulants like LPS or IFN-γ.
-
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of cytokine production in vitro. | 1. Low or variable TREM-1 expression on cells. 2. Inhibitor instability or insolubility. 3. Presence of multiple TREM-1 ligands in the culture medium. 4. Suboptimal inhibitor concentration. | 1. Verify TREM-1 expression: Use flow cytometry to confirm TREM-1 expression on your target cells. Consider stimulating cells with LPS (10-100 ng/mL) for 4-24 hours to upregulate TREM-1. 2. Check inhibitor integrity: Prepare fresh stock solutions of the inhibitor. For peptide inhibitors like LP17, ensure proper dissolution, which may require adjusting the pH with dilute HCl.[6] Store aliquots at -80°C to avoid freeze-thaw cycles. 3. Use serum-free or defined media: Fetal bovine serum (FBS) can contain variable levels of TREM-1 ligands. If possible, conduct experiments in serum-free or defined media to reduce this variability. 4. Perform a dose-response curve: Titrate the inhibitor concentration to determine the optimal effective range for your specific assay conditions. |
| High background signal in TREM-1 flow cytometry. | 1. Non-specific antibody binding. 2. Dead cells. 3. Autofluorescence. | 1. Use an isotype control: Always include an isotype-matched control antibody to assess non-specific binding. 2. Include a viability dye: Use a viability dye (e.g., PI, 7-AAD, or a fixable viability stain) to exclude dead cells from the analysis, as they can non-specifically bind antibodies. 3. Use a compensation control: If using multiple fluorochromes, ensure proper compensation is set up. For high autofluorescence, consider using brighter fluorochromes or a fluorescence minus one (FMO) control. |
| Lack of efficacy of the inhibitor in an in vivo model. | 1. Poor bioavailability or rapid clearance of the inhibitor. 2. Species-specific differences in TREM-1 ligands and inhibitor binding. 3. Redundancy of inflammatory pathways in the chosen disease model. 4. Timing and dose of inhibitor administration. | 1. Consider alternative delivery methods: For peptide inhibitors, consider continuous infusion or encapsulation in nanoparticles to improve stability and half-life. For small molecules, assess pharmacokinetic properties. 2. Validate inhibitor activity against the animal ortholog of TREM-1: If using a human-specific inhibitor in a murine model, its efficacy may be limited. 3. Choose an appropriate animal model: The inflammatory milieu in different animal models can vary. The cecal ligation and puncture (CLP) model of sepsis, for instance, is considered more clinically relevant than LPS-induced endotoxemia. 4. Optimize treatment regimen: Conduct pilot studies to determine the optimal dose and timing of inhibitor administration relative to the disease induction. |
| Off-target effects observed. | Inhibitor interacts with other molecules or pathways. | 1. Test for off-target effects: Assess the inhibitor's effect on related pathways (e.g., TLR4 signaling) in the absence of TREM-1 activation. 2. Use TREM-1 knockout/knockdown cells or animals: The most definitive way to confirm on-target activity is to demonstrate a lack of effect in a TREM-1 deficient system. 3. Consider a ligand-independent inhibitor: These inhibitors target the TREM-1/DAP12 interaction and are less likely to have ligand-related off-target effects. |
III. Quantitative Data Summary
The following table summarizes available quantitative data for common ligand-dependent TREM-1 inhibitors. Note that direct comparison of IC50/EC50 values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Type | Target Interaction | Assay System | Effective Concentration / IC50 | Reference(s) |
| LR12 (Nangibotide) | Peptide | Decoy receptor for TREM-1 ligands | Human monocytes (LPS-stimulated) | 25-100 µg/mL (reduces IL-8, TNF-α, IL-1β) | [7] |
| Murine acute lung injury model | 5 mg/kg (i.v.) | [7] | |||
| LP17 | Peptide | Binds to TREM-1, competitive inhibition | Microglia (oxygen-glucose deprivation) | 1-10 µM (reduces pro-inflammatory cytokines) | [8] |
| Murine ischemic stroke model | 0.5-1 mg/kg (intranasal) | [8] | |||
| VJDT | Small Molecule | Blocks TREM-1 signaling | Human hepatocellular carcinoma cells (HepG2) | IC50: 14.65 µM (cell proliferation) | [9] |
| Murine melanoma model | 20 mg/kg (i.p.) | [1] |
IV. Experimental Protocols
Protocol 1: In Vitro Assessment of TREM-1 Inhibitor Efficacy on Cytokine Production
Objective: To determine the effect of a ligand-dependent TREM-1 inhibitor on LPS-induced cytokine production in a macrophage cell line.
Materials:
-
RAW264.7 murine macrophage cell line
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
TREM-1 inhibitor (e.g., LP17) and vehicle control
-
96-well tissue culture plates
-
ELISA kits for murine TNF-α and IL-6
-
Cell counting solution (e.g., Trypan Blue)
Methodology:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the TREM-1 inhibitor in complete DMEM. Remove the old media from the cells and add 100 µL of media containing the inhibitor or vehicle control. Incubate for 1 hour at 37°C.
-
LPS Stimulation: Prepare a 2X stock of LPS (e.g., 200 ng/mL) in complete DMEM. Add 100 µL of the LPS stock to each well to achieve a final concentration of 100 ng/mL. For negative controls, add 100 µL of complete DMEM without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer. Store the supernatant at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations to the vehicle-treated, LPS-stimulated control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Flow Cytometry Analysis of TREM-1 Expression
Objective: To quantify the surface expression of TREM-1 on primary human monocytes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) isolated by density gradient centrifugation
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., human TruStain FcX™)
-
Fluorochrome-conjugated anti-human CD14 antibody
-
Fluorochrome-conjugated anti-human TREM-1 antibody
-
Fluorochrome-conjugated isotype control antibody for TREM-1
-
Viability dye (e.g., 7-AAD)
-
Flow cytometer
Methodology:
-
Cell Preparation: Resuspend freshly isolated PBMCs in FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
Fc Receptor Blocking: Add Fc block to the cell suspension and incubate on ice for 10 minutes to prevent non-specific antibody binding.
-
Surface Staining: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes. Add the anti-human CD14 and anti-human TREM-1 antibodies at the manufacturer's recommended concentration. In a separate tube, use the isotype control instead of the anti-TREM-1 antibody.
-
Incubation: Incubate the tubes on ice in the dark for 30 minutes.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Viability Staining: Resuspend the cell pellet in 200 µL of FACS buffer and add the viability dye according to the manufacturer's instructions. Incubate in the dark for 10 minutes at room temperature.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: a. Gate on the live cell population using the viability dye. b. Identify the monocyte population based on forward and side scatter, and then gate on the CD14-positive cells. c. Analyze the expression of TREM-1 on the CD14+ monocytes and compare the mean fluorescence intensity (MFI) to the isotype control.
V. Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives [frontiersin.org]
- 4. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are TREM1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WO2022061226A1 - Compositions and methods for inhibiting trem-1 - Google Patents [patents.google.com]
Technical Support Center: Peptide Stability and Degradation in In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of peptide stability and degradation during in vivo experiments.
Frequently Asked Questions (FAQs)
1. What are the primary pathways of peptide degradation in vivo?
Peptides in a biological system are susceptible to degradation through two main routes: chemical and physical instability.[1]
-
Chemical Degradation: This involves the breaking or formation of covalent bonds, leading to new chemical entities.[2] Key pathways include:
-
Proteolytic Degradation: This is the most significant barrier to peptide stability in vivo. It is mediated by proteases and peptidases that cleave peptide bonds.[3] These enzymes are broadly classified as:
-
Exopeptidases: Cleave peptide bonds from the ends of the peptide (e.g., aminopeptidases at the N-terminus, carboxypeptidases at the C-terminus).[4]
-
Endopeptidases: Cleave peptide bonds within the peptide chain.
-
-
Other Chemical Modifications: Several reactions can alter the peptide's structure and function.[5] These include oxidation (commonly affecting Methionine and Cysteine residues), deamidation (affecting Asparagine and Glutamine), hydrolysis, isomerization, and diketopiperazine formation.[1][6]
-
-
Physical Degradation: This involves changes in the peptide's three-dimensional structure without altering its covalent bonds.[2] Common physical instabilities include aggregation, adsorption to surfaces, and denaturation, all of which can lead to a loss of biological activity and potential immunogenicity.[2][7]
2. What are the most effective strategies to enhance peptide stability and extend half-life in vivo?
Numerous strategies have been developed to protect peptides from degradation and rapid clearance, thereby extending their plasma half-life.[8][9][10] These can be broadly categorized as structural modifications or formulation-based approaches.
Key Strategies to Enhance Peptide Half-Life:
| Strategy | Mechanism of Action | Example & Half-Life Improvement |
| N- and C-Terminal Modification | Blocks degradation by exopeptidases (aminopeptidases and carboxypeptidases). Common modifications include N-terminal acetylation and C-terminal amidation.[4][11] | GIP (Glucose-dependent insulinotropic polypeptide): Native t½ ≈ 2-5 min. N-terminal acetylation (N-AcGIP) increases t½ to >24 hours.[4] |
| D-Amino Acid Substitution | Replaces natural L-amino acids at cleavage sites with D-amino acids, which are not recognized by most proteases.[4][12] | GnRH (Gonadotropin-releasing hormone): Native t½ ≈ 5 min. Triptorelin (a GnRH analog with D-amino acid substitution) has a t½ of 2.8 hours.[4] |
| Cyclization | Creates a cyclic peptide structure (head-to-tail, side-chain to side-chain, etc.), which restricts the peptide's conformation, making it less accessible to proteases.[4][13] | Somatostatin: Native t½ ≈ 1-2 min. Its cyclic analog, Octreotide, shows significantly enhanced stability.[13] |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains increases the peptide's size and steric hindrance, which reduces renal clearance and protects against enzymatic degradation.[4][11] | GLP-1 (Glucagon-like peptide-1): Site-specific PEGylation can increase plasma half-life in rats by 16-fold.[4] |
| Lipidation (Fatty Acid Acylation) | Attaches a lipid chain to the peptide, promoting binding to serum albumin. This complex is too large for renal filtration and is shielded from proteases, significantly extending circulation time.[11][14] | Semaglutide (a GLP-1 analog): Lipidation extends the half-life to approximately 1 week in humans, allowing for once-weekly administration.[14] |
| Fusion to Large Proteins | Genetically fuses the peptide to a long-lived plasma protein like albumin or the Fc fragment of an immunoglobulin (IgG). This leverages the natural recycling pathway of these proteins (FcRn-mediated recycling) to avoid degradation.[10][11] | An Fc-fused protein can have its half-life extended significantly, often by several days, compared to the native peptide.[9] |
| Physical Encapsulation | Encapsulates the peptide within a protective barrier such as liposomes, nanoparticles, or microspheres to shield it from proteases.[11] | This strategy's effectiveness varies widely based on the formulation but can provide sustained release over hours to days. |
3. How is peptide stability evaluated in an in vivo study?
Evaluating peptide stability in vivo is a critical component of preclinical development. The standard approach involves a pharmacokinetic (PK) study to determine the peptide's absorption, distribution, metabolism, and excretion (ADME) profile, from which the half-life is calculated.
Experimental Protocol: In Vivo Pharmacokinetic (PK) Study
-
Animal Model Selection: Select an appropriate animal model (e.g., mouse, rat, non-human primate). The choice depends on the specific target and the relevance of the model's physiology to humans.[15]
-
Peptide Administration: Administer the peptide to the animals via the intended clinical route (e.g., intravenous, subcutaneous). Intravenous (IV) administration is often used initially to determine the elimination half-life without absorption factors.[5]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). The sampling schedule should be designed to capture the distribution and elimination phases accurately.
-
Sample Processing: Immediately process the blood samples to obtain plasma or serum. This typically involves centrifugation to separate blood cells. Add protease inhibitors to the collection tubes to prevent ex vivo degradation.
-
Peptide Extraction: Extract the peptide from the plasma/serum matrix. This is a critical step to remove interfering endogenous substances. Common methods include protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE).[16]
-
Quantification: Analyze the extracted samples using a sensitive and specific analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[16][17] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or fluorescence detection can also be used.[18][19]
-
Data Analysis: Plot the plasma concentration of the peptide versus time. Use pharmacokinetic software to fit the data to a suitable model and calculate key parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd).
Troubleshooting Guide
1. Issue: My peptide shows a much shorter half-life in vivo than anticipated.
A shorter-than-expected half-life is a common challenge in peptide drug development, often pointing to rapid degradation or clearance.[20][21]
Troubleshooting Steps:
-
Confirm Ex Vivo Stability: First, ensure the peptide is not degrading in the sample after collection. Always collect blood into tubes containing protease inhibitors and keep samples on ice. Process them to plasma immediately.
-
Analyze Degradation Products: Use LC-MS to identify peptide fragments in plasma samples from early time points. The cleavage sites will reveal whether degradation is occurring from the termini (exopeptidases) or internally (endopeptidases).
-
Evaluate Physicochemical Properties:
-
Small Size (< 5-10 kDa): Peptides with low molecular weight are subject to rapid renal clearance.
-
Amino Acid Sequence: Check for sequences known to be susceptible to specific proteases or chemical degradation (e.g., Asp-Pro for hydrolysis, Asn-Gly for deamidation).[6]
-
-
Implement Stability-Enhancing Modifications: Based on the likely cause of instability, select an appropriate modification strategy.
References
- 1. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 2. veeprho.com [veeprho.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 5. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 多肽的穩定性和潛在降解途徑 [sigmaaldrich.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 12. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals [mdpi.com]
- 14. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijsra.net [ijsra.net]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
Technical Support Center: Strategies to Improve Peptide Inhibitor Bioavailability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the bioavailability of peptide inhibitors.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
My peptide inhibitor shows high potency in vitro but has very low bioavailability in vivo. What are the likely causes and what should I investigate first?
Low in vivo bioavailability despite high in vitro potency is a common challenge in peptide drug development. The primary reasons are typically poor metabolic stability and low membrane permeability.[1]
Here's a systematic approach to troubleshooting:
-
Assess Enzymatic Degradation: Peptides are highly susceptible to degradation by proteases in the gastrointestinal (GI) tract and in systemic circulation.[2][3]
-
Evaluate Membrane Permeability: The size, charge, and hydrophilicity of peptides often hinder their ability to cross biological membranes.[1][6]
-
Investigate Solubility: Poor solubility can limit the concentration of the peptide available for absorption.[2][10]
-
Experiment: Determine the solubility of your peptide in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).
-
Troubleshooting: If solubility is low, consider formulation strategies such as using co-solvents or developing a salt form of the peptide.
-
I've co-administered my peptide inhibitor with a protease inhibitor, but the bioavailability is still poor. What could be the issue?
While co-administration of protease inhibitors can reduce enzymatic degradation, several other factors can still limit bioavailability:
-
Insufficient Protease Inhibition: The concentration or type of protease inhibitor may not be optimal to sufficiently protect the peptide throughout the GI tract.[3][11]
-
Permeability Limitations: Even if the peptide is protected from degradation, it may still have inherently low permeability across the intestinal epithelium.[12]
-
Regional Differences in Absorption: The peptide may be released in a region of the GI tract where its absorption is not optimal.
-
Efflux Transporters: The peptide may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen.[13]
Next Steps:
-
Optimize Protease Inhibitor: Experiment with different types and concentrations of protease inhibitors. A combination of inhibitors targeting different proteases may be more effective.
-
Assess Permeability: If not already done, perform a Caco-2 assay. An efflux ratio greater than 2 suggests the involvement of active efflux.[9][14] In this case, co-administration with an efflux pump inhibitor could be explored.
-
Consider Formulation Strategies: An enteric coating can protect the peptide and protease inhibitor from the harsh acidic environment of the stomach and release them in the more neutral pH of the small intestine.[2]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about strategies to improve peptide inhibitor bioavailability.
Q1: What are the most common chemical modification strategies to improve peptide bioavailability?
A1: Several chemical modifications can enhance peptide stability and permeability:
-
PEGylation: The attachment of polyethylene glycol (PEG) chains increases the hydrodynamic size of the peptide, which can reduce renal clearance and shield it from proteolytic enzymes.[2][15][16]
-
Lipidation: Acylating the peptide with a fatty acid chain can increase its lipophilicity and affinity for plasma proteins like albumin, prolonging its half-life.[17]
-
Amino Acid Substitution: Replacing L-amino acids with D-amino acids or other non-natural amino acids at cleavage sites can confer resistance to proteolysis.[18][19]
-
Cyclization: Constraining the peptide's conformation through cyclization can improve its stability against exopeptidases and may enhance receptor binding affinity.[8][20]
-
Terminal Modifications: Capping the N-terminus (e.g., with acetylation) and the C-terminus (e.g., with amidation) can block the action of aminopeptidases and carboxypeptidases, respectively.[2]
Q2: How do permeation enhancers work, and what are the different types?
A2: Permeation enhancers transiently increase the permeability of the intestinal epithelium, allowing peptides to pass through more easily.[3] They can be classified based on their mechanism of action:
-
Surfactants: These agents disrupt the lipid bilayer of the cell membrane, increasing its fluidity.
-
Bile Salts: These can create transient pores in the cell membrane.
-
Chelating Agents (e.g., EDTA): These agents disrupt the tight junctions between intestinal cells by chelating calcium ions, opening up the paracellular pathway for peptide transport.[21]
-
Fatty Acids: Medium-chain fatty acids can increase membrane fluidity and open tight junctions.[3]
It is crucial to carefully select permeation enhancers and their concentrations to avoid causing irreversible damage to the intestinal mucosa.[7]
Q3: What are the advantages of using nanoparticle-based delivery systems for peptide inhibitors?
A3: Nanoparticle-based delivery systems offer several advantages for improving peptide bioavailability:
-
Protection from Degradation: Encapsulating the peptide within a nanoparticle protects it from the harsh enzymatic and pH conditions of the GI tract.[11][22][23]
-
Controlled Release: The release of the peptide from the nanoparticle can be tuned to occur at a specific site in the GI tract.[23]
-
Enhanced Absorption: Nanoparticles can be taken up by M-cells in the Peyer's patches of the intestine, providing a pathway for the peptide to reach the systemic circulation.[11]
-
Targeted Delivery: The surface of nanoparticles can be modified with ligands that target specific receptors on intestinal cells, enhancing uptake.[24]
Common types of nanoparticles used for peptide delivery include polymeric nanoparticles (e.g., PLGA), solid lipid nanoparticles (SLNs), and liposomes.[22][23][25]
Q4: What are cell-penetrating peptides (CPPs) and how can they improve bioavailability?
A4: Cell-penetrating peptides are short peptides that can translocate across biological membranes and can be used to carry cargo molecules, such as peptide inhibitors, into cells.[26][27][28] They can improve bioavailability through several mechanisms:
-
Enhanced Intestinal Absorption: When co-administered or conjugated with a peptide inhibitor, CPPs can facilitate its transport across the intestinal epithelium.[27][29]
-
Improved Cellular Uptake: For peptide inhibitors that act on intracellular targets, CPPs can deliver them directly into the cytoplasm.[19][26]
CPPs are typically rich in cationic amino acids like arginine and lysine, which interact with the negatively charged cell membrane to initiate uptake.[30]
Quantitative Data Summary
The following tables summarize quantitative data on the improvement of peptide bioavailability using different strategies.
Table 1: Impact of Chemical Modifications on Peptide Bioavailability
| Peptide | Modification | Administration Route | Bioavailability Improvement (Fold Increase) | Reference |
| Insulin | D-penetratin conjugation | Intranasal | ~18% bioavailability achieved | [26] |
| Semaglutide | Lipidation and amino acid substitution | Oral | ~1% bioavailability (enabling oral administration) | [19] |
| Octreotide | Cyclization and D-amino acid substitution | Oral | Improved stability enabling oral formulation | [19] |
Table 2: Effect of Formulation Strategies on Peptide Bioavailability
| Peptide | Formulation Strategy | Administration Route | Bioavailability Improvement (Relative to free peptide) | Reference |
| Insulin | Co-administration with protease inhibitors (ORMD-0801) | Oral | Phase IIb clinical trials showed positive trends | [31] |
| Docetaxel (with CPP) | PLGA nanoparticles with Heptaarginine (R7) | Oral | 9.43-fold increase | [29] |
| Insulin | Chitosan/γPGA-DTPA nanoparticles | Oral | ~20% relative bioavailability | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Caco-2 Cell Permeability Assay
This in vitro assay is widely used to predict the intestinal permeability of a drug candidate.[14][29]
Objective: To determine the apparent permeability coefficient (Papp) of a peptide inhibitor across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.[9]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). TEER values should be within an acceptable range (e.g., >250 Ω·cm²) to ensure the tightness of the cell junctions.[29] The permeability of a fluorescent marker with low permeability, such as Lucifer Yellow, is also assessed.[9]
-
Permeability Assay:
-
The peptide inhibitor solution is added to the apical (A) side of the Transwell insert (representing the intestinal lumen).
-
The basolateral (B) side (representing the blood) is filled with a drug-free buffer.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral side at various time points.
-
To assess active efflux, the transport is also measured in the basolateral-to-apical (B-A) direction.
-
-
Sample Analysis: The concentration of the peptide in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for active efflux transporters.[9][14]
-
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This in vivo technique provides a more physiologically relevant assessment of intestinal permeability compared to in vitro models.[13][23][32]
Objective: To determine the effective permeability coefficient (Peff) of a peptide inhibitor in a specific segment of the rat intestine.
Methodology:
-
Animal Preparation: A rat is anesthetized, and a specific segment of the intestine (e.g., jejunum or colon) is surgically isolated while maintaining its blood supply.
-
Perfusion: The isolated intestinal segment is cannulated at both ends. A solution containing the peptide inhibitor is perfused through the segment at a constant flow rate.
-
Sample Collection: The perfusate exiting the intestinal segment is collected at regular intervals. Blood samples may also be collected to determine the appearance of the drug in the systemic circulation.
-
Sample Analysis: The concentration of the peptide in the perfusate and plasma samples is determined by LC-MS/MS.
-
Data Analysis: The effective permeability coefficient (Peff) is calculated based on the disappearance of the peptide from the perfusate or its appearance in the blood. The net water flux is often corrected for using a non-absorbable marker.[23][32]
Visualizations
The following diagrams illustrate key concepts and workflows related to improving peptide inhibitor bioavailability.
Caption: Troubleshooting workflow for low peptide inhibitor bioavailability.
Caption: Overview of strategies to enhance peptide inhibitor bioavailability.
Caption: Experimental workflow for the Caco-2 cell permeability assay.
References
- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 2. seranovo.com [seranovo.com]
- 3. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. FAQ [peptides.de]
- 6. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. lifetein.com [lifetein.com]
- 11. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral delivery of peptide drugs: barriers and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. Pegylation – in search of balance and enhanced bioavailability | Journal of Medical Science [jms.ump.edu.pl]
- 16. frontiersin.org [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regional Intestinal Drug Permeability and Effects of Permeation Enhancers in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peptide-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijpsonline.com [ijpsonline.com]
- 24. DOT Language | Graphviz [graphviz.org]
- 25. forum.graphviz.org [forum.graphviz.org]
- 26. cbloom rants: 05-25-09 - Using DOT graphviz [cbloomrants.blogspot.com]
- 27. [PDF] Peptide-Based Drug Delivery Systems | Semantic Scholar [semanticscholar.org]
- 28. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 29. youtube.com [youtube.com]
- 30. Intestinal Permeability and Drug Absorption: Predictive Experimental, Computational and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. ijpsonline.com [ijpsonline.com]
Validation & Comparative
Silencing TREM-1: A Comparative Guide to SCHOOL Peptides and Other Inhibitory Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Triggering Receptor Expressed on Myoid cells-1 (TREM-1) silencing methodologies, with a focus on the validation of SCHOOL peptides. We will delve into the experimental data supporting the efficacy of these novel inhibitors and compare their performance against other TREM-1 silencing alternatives. Detailed experimental protocols and visual representations of key biological and experimental processes are included to facilitate a deeper understanding and practical application of this knowledge.
Introduction to TREM-1 and its Role in Inflammation
Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a transmembrane glycoprotein belonging to the immunoglobulin superfamily, predominantly expressed on neutrophils, monocytes, and macrophages.[1] It functions as a potent amplifier of inflammatory responses. Upon activation, TREM-1 associates with the transmembrane adapter protein DAP12, initiating a signaling cascade that involves the phosphorylation of downstream kinases such as Janus kinase 2 (JAK2), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs).[2][3][4] This ultimately leads to the activation of transcription factors like NF-κB, culminating in the enhanced production and release of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6.[2][5] Dysregulation of the TREM-1 signaling pathway has been implicated in a variety of inflammatory conditions, including sepsis, inflammatory bowel disease, rheumatoid arthritis, and cancer, making it a compelling therapeutic target.[5][6][7][8]
The Advent of SCHOOL Peptides for TREM-1 Silencing
SCHOOL (Signaling Chain Homooligomerization) peptides represent a novel, ligand-independent approach to TREM-1 inhibition. Unlike traditional inhibitors that block the ligand-binding site, SCHOOL peptides are designed to disrupt the crucial interaction between TREM-1 and its signaling partner, DAP12, within the cell membrane.[4][9][10] This disruption prevents the formation of DAP12 homooligomers, thereby silencing the downstream inflammatory signaling cascade.[4][10] The peptide GF9 is a well-characterized example of a TREM-1 inhibitory SCHOOL peptide.[9]
Comparative Analysis of TREM-1 Silencing Strategies
The efficacy of SCHOOL peptides, particularly GF9, has been validated in various preclinical models. Below is a comparative summary of the performance of GF9 against other TREM-1 silencing methods.
Quantitative Data Summary
| Inhibition Strategy | Method/Agent | Model System | Key Findings | Reference |
| SCHOOL Peptides | GF9 | In vitro (LPS-stimulated J774 macrophages) | Marked reduction in secreted TNF-α, IL-1β, and IL-6 levels. | [6] |
| GF9 | In vivo (Mouse model of LPS-induced endotoxic shock) | Prolonged survival and decreased systemic cytokine levels. | [6] | |
| GF9 | In vivo (Human lung cancer xenograft mouse models) | Delayed tumor growth. | [6] | |
| Decoy Peptides/Proteins | LP17 | In vivo (Mouse model of septic shock) | Improved survival. | [7] |
| LR12 (nangibotide) | Clinical Trial (Phase IIb in septic shock) | Did not meet the primary endpoint for efficacy. | [4] | |
| TREM-1/Fc Fusion Protein | In vivo (Mouse model of sepsis) | Decreased serum TNF-α and IL-1β and improved survival. | [7] | |
| Genetic Silencing | shRNA | In vitro (Macrophages) | Suppressed cancer cell invasion. | [6] |
| siRNA | In vitro (RAW264.7 macrophages) | Increased apoptosis of inflammatory macrophages. | [1] | |
| Small Molecule Inhibitors | VJDT | In vivo (Murine melanoma and fibrosarcoma models) | Significantly delayed tumor growth. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate TREM-1 silencing.
In Vitro Validation of TREM-1 Silencing by Cytokine Release Assay
Objective: To quantify the inhibition of pro-inflammatory cytokine release from macrophages following treatment with a TREM-1 inhibitor and stimulation with a pro-inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., J774 or RAW264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TREM-1 inhibitor (e.g., SCHOOL peptide GF9)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Treatment: The following day, remove the culture medium and replace it with fresh medium containing the TREM-1 inhibitor at various concentrations. Include a vehicle control (medium without the inhibitor). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well (final concentration of 100 ng/mL to 1 µg/mL) to stimulate an inflammatory response. Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the plates for 16-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet the cells. Carefully collect the supernatant from each well.
-
Cytokine Quantification (ELISA): Quantify the concentration of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each inhibitor concentration compared to the LPS-stimulated control.
In Vivo Validation of TREM-1 Silencing in a Sepsis Model
Objective: To assess the therapeutic efficacy of a TREM-1 inhibitor in a mouse model of lethal endotoxemia.
Materials:
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
TREM-1 inhibitor (e.g., SCHOOL peptide GF9)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Syringes and needles for injection
-
Animal monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to different treatment groups: Vehicle control + LPS, TREM-1 inhibitor + LPS, and a sham control (saline injection).
-
Inhibitor Administration: Administer the TREM-1 inhibitor (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and time point relative to the LPS challenge. The vehicle control group receives an equivalent volume of the vehicle.
-
Induction of Sepsis: Induce endotoxemia by injecting a lethal dose of LPS (e.g., 15-20 mg/kg) intraperitoneally.
-
Monitoring: Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) at regular intervals for a period of 7-10 days.
-
Blood Collection (Optional): At specific time points post-LPS challenge, blood samples can be collected to measure systemic cytokine levels using ELISA.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the different treatment groups using statistical methods such as the log-rank test.
Visualizing Key Pathways and Workflows
TREM-1 Signaling Pathway
Caption: TREM-1 Signaling Cascade.
Experimental Workflow for Validation of TREM-1 Silencing
References
- 1. Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1)-mediated Bcl-2 Induction Prolongs Macrophage Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel TREM-1 Inhibitors Attenuate Tumor Growth and Prolong Survival in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 8. Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional genomics of silencing TREM-1 on TLR4 signaling in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innov-research.com [innov-research.com]
- 11. researchgate.net [researchgate.net]
Tale of Two Silencers: A Comparative Guide to Mouse TREM-1 Inhibition via SCHOOL Peptide and shRNA
For researchers navigating the complexities of TREM-1 inhibition, the choice between a synthetic peptide and a genetic knockdown approach is a critical one. This guide provides an objective comparison of the Mouse TREM-1 SCHOOL peptide and shRNA-mediated inhibition, offering a comprehensive overview of their mechanisms, efficacy, and practical considerations to inform experimental design in immunology, oncology, and inflammation research.
Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) has emerged as a potent amplifier of inflammatory responses, making it a compelling therapeutic target. This guide dissects two prominent methods for its inhibition in murine models: the synthetic SCHOOL peptide, a ligand-independent antagonist, and short hairpin RNA (shRNA), a potent gene silencing tool. We present a detailed analysis of their performance, supported by experimental data and protocols, to empower researchers in selecting the optimal strategy for their specific research questions.
At a Glance: Peptide vs. shRNA
| Feature | This compound (GF9) | shRNA targeting TREM-1 |
| Mechanism of Action | Ligand-independent disruption of TREM-1/DAP12 signaling complex.[1][2] | Post-transcriptional gene silencing via mRNA degradation.[3] |
| Mode of Delivery | Intraperitoneal (i.p.) injection.[4][5] | Viral vectors (e.g., lentivirus, adenovirus) for in vivo delivery.[6] |
| Speed of Onset | Rapid, following systemic administration. | Slower, requires cellular uptake, transcription, and processing. |
| Duration of Effect | Transient, dependent on peptide half-life.[3][5] | Stable and long-term knockdown with integrating viral vectors.[6] |
| Specificity | High for the TREM-1/DAP12 interaction.[1][2] | Potential for off-target effects due to sequence homology. |
| In Vivo Efficacy | Demonstrated in sepsis, cancer, and arthritis models.[3][7] | Effective in sepsis and inflammatory disease models.[8] |
| Key Advantage | Non-immunogenic and allows for temporal control of inhibition.[3][5] | Provides sustained and potent gene silencing. |
| Key Limitation | Shorter half-life may require repeated administration.[3][5] | Potential for off-target effects and immunogenicity of viral vectors. |
Delving Deeper: Mechanism of Action
The fundamental difference between the SCHOOL peptide and shRNA lies in their approach to silencing TREM-1.
This compound (GF9): This synthetic nonapeptide operates through a sophisticated, ligand-independent mechanism.[3][5] It is designed to specifically interfere with the homooligomerization of the TREM-1 associated signaling adaptor protein, DAP12, within the cell membrane.[1][2] By preventing the formation of functional TREM-1/DAP12 signaling complexes, the SCHOOL peptide effectively uncouples the receptor from its downstream signaling cascade, thus inhibiting the amplification of inflammatory signals.[1][2]
shRNA targeting TREM-1: In contrast, shRNA utilizes the cell's own RNA interference (RNAi) machinery to achieve gene silencing.[3] Once delivered into the cell, typically via a viral vector, the shRNA is processed into small interfering RNA (siRNA). This siRNA is then incorporated into the RNA-induced silencing complex (RISC), which seeks out and degrades the messenger RNA (mRNA) of TREM-1. This targeted degradation of TREM-1 mRNA prevents its translation into a functional protein, leading to a potent and sustained reduction in TREM-1 expression on the cell surface.
Signaling Pathway of TREM-1 Activation and Inhibition
Caption: TREM-1 signaling cascade and points of inhibition.
Performance in Preclinical Models: A Comparative Analysis
Both the SCHOOL peptide and shRNA have demonstrated significant efficacy in attenuating the inflammatory response in various murine disease models.
Sepsis
In models of lipopolysaccharide (LPS)-induced endotoxemia and cecal ligation and puncture (CLP)-induced sepsis, both approaches have shown to improve survival and reduce systemic cytokine levels.
Table 1: Efficacy in Mouse Sepsis Models
| Parameter | This compound (GF9) | shRNA targeting TREM-1 |
| Model | LPS-induced endotoxemia | Fecal peritonitis-induced sepsis |
| Dosage/Delivery | 25 mg/kg, i.p.[9] | siRNA duplexes in vivo |
| Survival Rate | Significantly increased survival.[3][5] | Partial silencing improved survival, while complete silencing increased mortality.[8] |
| TNF-α Reduction | Significant decrease in serum levels.[5][9] | Blunted inflammatory response.[8] |
| IL-6 Reduction | Significant decrease in serum levels.[5] | Not explicitly stated. |
| IL-1β Reduction | Significant decrease in serum levels.[5] | Not explicitly stated. |
Note: Direct comparison is challenging due to variations in experimental models and methodologies. Data is collated from different studies.
Cancer
TREM-1 expression on tumor-associated macrophages (TAMs) has been linked to tumor progression. Inhibition of TREM-1 presents a promising anti-cancer strategy.
Table 2: Efficacy in Mouse Cancer Models
| Parameter | This compound (GF9) | shRNA targeting TREM-1 |
| Model | Human lung tumor xenografts (H292 and A549) | In vitro macrophage-mediated cancer cell invasion |
| Effect on Tumor Growth | Delayed tumor growth.[3][5] | Suppressed cancer cell invasion.[3][5] |
| Mechanism | Not explicitly detailed, likely through modulation of TAM function. | Inhibition of pro-tumorigenic macrophage activity. |
Experimental Protocols
In Vivo Administration of this compound
Objective: To inhibit TREM-1 function in a mouse model of inflammation.
Materials:
-
This compound (GF9)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
27-30 gauge needles and 1 mL syringes
Protocol:
-
Reconstitute the lyophilized SCHOOL peptide in sterile PBS to the desired stock concentration.
-
For in vivo studies, a typical dose is 25 mg/kg body weight.[9]
-
Administer the peptide solution via intraperitoneal (i.p.) injection.[10][11]
-
The timing of administration will depend on the experimental model (e.g., pre-treatment before inflammatory challenge).
In Vivo Delivery of shRNA targeting TREM-1 using Lentiviral Vectors
Objective: To achieve stable, long-term knockdown of TREM-1 expression in a mouse model.
Materials:
-
High-titer lentiviral particles encoding shRNA against mouse TREM-1
-
Control lentiviral particles (e.g., encoding a scrambled shRNA)
-
Anesthesia (e.g., isoflurane)
-
Appropriate injection apparatus for the chosen delivery route (e.g., stereotaxic for brain, tail vein for systemic)
Protocol:
-
Titer the lentiviral stocks to determine the number of infectious particles per unit volume.
-
Anesthetize the mice according to approved institutional protocols.
-
Deliver the lentiviral particles via the chosen route. The volume and viral titer will need to be optimized for the specific application.
-
Allow sufficient time for shRNA expression and target gene knockdown (typically 1-2 weeks).
-
Monitor the animals for any adverse effects related to the viral vector or the knockdown of TREM-1.
Measurement of Cytokine Levels by ELISA
Objective: To quantify the levels of pro-inflammatory cytokines in serum or cell culture supernatants.
Protocol:
-
Collect blood from mice via cardiac puncture or tail vein bleeding and process to obtain serum. Alternatively, collect supernatant from cell cultures.
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance using a plate reader.
-
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Experimental Workflow Diagrams
Caption: Workflow for SCHOOL peptide in vivo studies.
Caption: Workflow for shRNA-mediated TREM-1 knockdown in vivo.
Off-Target Effects and Other Considerations
A crucial aspect of any inhibitory strategy is its specificity.
This compound: The SCHOOL peptide is designed for high specificity to the TREM-1/DAP12 interaction, and to date, no significant off-target effects have been reported.[1][2] Its non-immunogenic nature is an additional advantage for in vivo studies.[3][5]
shRNA: A well-documented concern with shRNA technology is the potential for off-target effects, where the shRNA silences unintended genes with partial sequence homology. This can lead to confounding results and cellular toxicity. Careful design of shRNA sequences and the inclusion of appropriate controls (e.g., scrambled shRNA, multiple shRNAs targeting different regions of the same gene) are essential to mitigate these risks. Furthermore, the viral vectors used for delivery can themselves elicit an immune response.
Conclusion: Making an Informed Choice
The decision between using the this compound and shRNA for TREM-1 inhibition hinges on the specific goals of the research.
-
For acute, transient inhibition and studies where temporal control is paramount, the SCHOOL peptide is an excellent choice. Its rapid onset and high specificity make it ideal for investigating the immediate consequences of TREM-1 blockade in inflammatory models.
-
For long-term, stable knockdown of TREM-1 and in studies where sustained inhibition is required to observe a phenotype, shRNA is the more suitable option. This is particularly relevant for chronic disease models or for generating transgenic animal lines with constitutive TREM-1 suppression.
Ultimately, both the this compound and shRNA are powerful tools for dissecting the role of TREM-1 in health and disease. By understanding their distinct mechanisms, performance characteristics, and methodological nuances, researchers can confidently select the most appropriate approach to advance their scientific inquiries.
References
- 1. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TREM-1 promotes survival during septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. uac.arizona.edu [uac.arizona.edu]
A Comparative Analysis of Free-Form Versus HDL-Bound GF9 Peptide Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the free-form GF9 peptide versus its high-density lipoprotein (HDL)-bound counterpart. This analysis is supported by experimental data from preclinical studies in oncology and autoimmune disease models.
The GF9 peptide, a novel ligand-independent inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), has demonstrated therapeutic potential in various inflammatory conditions.[1] This guide delves into the comparative efficacy of administering GF9 in its free form versus incorporating it into a synthetic HDL nanoparticle delivery system. The primary advantage of HDL-bound GF9 lies in its potential for targeted delivery to macrophages and an improved pharmacokinetic profile, which may lead to enhanced therapeutic efficacy at lower doses.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies comparing the efficacy of free-form GF9 and HDL-bound GF9.
Table 1: Antitumor Efficacy in Human NSCLC Xenograft Models[2]
| Treatment Group | Dose | Administration Frequency | H292 (squamous cell carcinoma) Tumor Growth Inhibition (T/C%) | A549 (adenocarcinoma) Tumor Growth Inhibition (T/C%) |
| Free GF9 | 25 mg/kg | Twice a week | 52% | 31% |
| HDL-bound GF9 | 5 mg/kg | Once a week | 53% | Not Reported |
| HDL-bound GF9 | 5 mg/kg | Twice a week | 28% | Not Reported |
T/C% (Treatment/Control) indicates the relative tumor volume in treated mice compared to vehicle-treated controls. A lower T/C% signifies greater tumor growth inhibition.
Table 2: Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model[1]
| Treatment Group | Dose | Mean Clinical Arthritis Score (Day 38) |
| Vehicle (PBS) | - | ~11 |
| Free GF9 | 25 mg/kg | ~4 |
| GF9-dHDL (discoidal) | 2.5 mg/kg | ~2.5 |
| GF9-sHDL (spherical) | 2.5 mg/kg | ~2 |
| Control Peptide (GF9-G) | 25 mg/kg | ~11 |
A lower clinical arthritis score indicates reduced disease severity.
Table 3: In Vitro and In Vivo Cytokine Inhibition[2]
| Treatment | Model System | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition |
| Free GF9 (50 ng/ml) | LPS-stimulated J774 macrophages | Significant | Significant | Significant |
| HDL-bound GF9 (50 ng/ml) | LPS-stimulated J774 macrophages | Significant | Significant | Significant |
| Free GF9 (25 mg/kg) | LPS-induced septic shock in mice | Significant | Significant | Significant |
| HDL-bound GF9 (5 mg/kg) | LPS-induced septic shock in mice | Significant | Significant | Significant |
Significance is reported as P < 0.001 compared to LPS-challenged, medium-treated cells or vehicle-treated mice.
Experimental Protocols
Human NSCLC Xenograft Model[2]
-
Cell Lines and Animal Model: Human non-small cell lung cancer (NSCLC) cell lines, H292 (squamous) and A549 (adenocarcinoma), were used. Subcutaneous xenografts were established in nude mice.
-
Treatment Administration:
-
Free-form GF9 was administered twice a week at a dose of 25 mg/kg.
-
HDL-bound GF9 was administered once or twice a week at a dose of 5 mg/kg.
-
-
Efficacy Evaluation: Tumor volumes were measured, and the antitumor efficacy was evaluated by comparing the tumor volumes of treated mice to vehicle-treated controls (T/C%).
Collagen-Induced Arthritis (CIA) Model[1]
-
Induction of Arthritis: Male DBA/1 mice were immunized with bovine type II collagen to induce arthritis.
-
Treatment Administration: Starting on day 24 after immunization, mice with established arthritis were treated daily for 14 consecutive days via intraperitoneal injection with:
-
Vehicle (PBS)
-
Free GF9 (25 mg/kg)
-
GF9-loaded discoidal HDL (GF9-dHDL) (2.5 mg/kg)
-
GF9-loaded spherical HDL (GF9-sHDL) (2.5 mg/kg)
-
Control peptide GF9-G (25 mg/kg)
-
-
Efficacy Evaluation: The severity of arthritis was assessed using a clinical scoring system. Histopathological analysis of the joints was also performed to evaluate inflammation, pannus formation, cartilage damage, and bone resorption.
In Vitro Cytokine Release Assay[2]
-
Cell Culture: J774 macrophages were cultured.
-
Stimulation and Treatment: Cells were stimulated with lipopolysaccharide (LPS) (1 µg/ml) in the presence of either control peptide or GF9 peptide in free or HDL-bound form (50 ng/ml) for 24 hours.
-
Cytokine Measurement: The concentrations of TNF-α, IL-6, and IL-1β in the culture medium were determined by ELISA.
Visualizations
Signaling Pathway of TREM-1 and GF9 Inhibition
References
- 1. Role of TREM1-DAP12 in Renal Inflammation during Obstructive Nephropathy | PLOS One [journals.plos.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TREM-1 Inhibitors in Preclinical Sepsis Models: A Guide for Researchers
For Immediate Publication
This guide provides a comparative analysis of prominent Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) inhibitors investigated in preclinical sepsis models. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on their efficacy, mechanisms, and the experimental frameworks used for their evaluation.
Sepsis is characterized by a dysregulated host response to infection, where excessive inflammation contributes significantly to organ failure and mortality.[1] The TREM-1 receptor, expressed on myeloid cells like neutrophils and monocytes, acts as an amplifier of the inflammatory response.[1][2] Its engagement, often in synergy with Toll-like receptors (TLRs), leads to a surge in proinflammatory cytokines and chemokines.[3][4] Consequently, inhibiting the TREM-1 signaling pathway has emerged as a promising therapeutic strategy to mitigate the hyperinflammation seen in sepsis without completely suppressing the immune response required to clear pathogens.[1][4]
This guide focuses on several peptide-based inhibitors that have shown promise in animal models of sepsis.
Overview of Investigated TREM-1 Inhibitors
A variety of synthetic peptides have been developed to modulate TREM-1 activity. These inhibitors primarily act as decoy receptors or competitive antagonists, preventing the binding of endogenous ligands and subsequent downstream signaling.[5] Key inhibitors discussed include:
-
Nangibotide (LR12): A 12-amino acid peptide that acts as a decoy receptor.[6][7] It is the most clinically advanced TREM-1 inhibitor, having undergone Phase IIa and IIb clinical trials.[8][9][10]
-
LP17: A peptide derived from the extracellular domain of TREM-1.[3]
-
M3: A 7-amino acid peptide designed to block the interaction between TREM-1 and one of its ligands, extracellular cold-inducible RNA-binding protein (eCIRP).[6][11]
-
GF9: A novel, ligand-independent peptide inhibitor designed based on the signaling chain homooligomerization (SCHOOL) model.[12]
-
TREM-1/Fc Fusion Protein: A decoy receptor that combines the extracellular domain of TREM-1 with the Fc portion of an antibody to promote clearance of TREM-1 ligands.[6][13]
Comparative Efficacy in Sepsis Models
The following table summarizes the quantitative data from various preclinical studies evaluating these inhibitors. The primary models used are Cecal Ligation and Puncture (CLP), a model of polymicrobial abdominal sepsis, and lipopolysaccharide (LPS)-induced endotoxemia, which mimics the systemic inflammation caused by Gram-negative bacteria.[14][15]
| Inhibitor | Sepsis Model | Animal | Key Efficacy Outcomes | Reference |
| Nangibotide (LR12) | Polymicrobial Sepsis (Rodent) | Mouse | - Increased survival rate- Reduced pro- and anti-inflammatory markers- Increased bacterial clearance | [16] |
| Peritonitis | Pig | - Decreased need for vasopressors (noradrenaline)- Prevented sepsis-induced tissue abnormalities | [16] | |
| LP17 | LPS-induced Endotoxemia | Mouse | - Dose-dependent reduction in mortality- 30% reduction in cytokine levels when given post-LPS | [3] |
| CLP | Mouse | - Protected septic animals from hyper-responsiveness and death- Reduced NF-κB activation and cytokine production | [3] | |
| M3 | CLP | Mouse | - Improved survival- Lowered inflammatory and injury markers | [11] |
| LPS-induced Sepsis | Mouse | - Lowered inflammatory and injury markers | [11] | |
| GF9 | LPS-induced Septic Shock | Mouse | - Prolonged survival at 25 mg/kg dose | [12] |
| TREM-1/Fc | LPS-induced Endotoxemia | Mouse | - Improved 7-day survival- Decreased serum TNF-α and IL-1β | [4][6] |
| CLP | Mouse | - Improved 7-day survival | [4] | |
| E. coli-induced Sepsis | Mouse | - Improved 7-day survival | [4][6] | |
| P. aeruginosa-induced Sepsis | Mouse | - Improved survival- Significant reduction in TNF-α, IL-1β, INF-γ, and MCP-1 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings. Below are summaries of the standard protocols for the key sepsis models cited.
1. Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis as it closely mimics the pathophysiology of human peritonitis.[17][18]
-
Anesthesia: Mice are typically anesthetized using isoflurane or an intraperitoneal injection of ketamine and xylazine.[19][20]
-
Procedure: A midline laparotomy (1 cm incision) is performed to expose the cecum.[14] The cecum is then ligated below the ileocecal valve; the length of the ligated portion can be varied to modulate the severity of sepsis.[20] The ligated cecum is punctured one or more times with a needle (e.g., 19- to 27-gauge).[14][19] A small amount of fecal content may be extruded to ensure patency. The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed in layers.[20]
-
Resuscitation: Post-surgery, animals receive fluid resuscitation, typically 1 ml of pre-warmed 0.9% saline subcutaneously, to mimic the hyperdynamic phase of sepsis.[19][20]
-
Post-operative Care: Analgesics like buprenorphine may be administered. Animals are monitored for survival over a period of up to 14 days.[19][20]
-
Inhibitor Administration: TREM-1 inhibitors are administered at specified times before or after the CLP procedure, via routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection.
2. Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is used to study the systemic inflammatory response to endotoxin, a major component of the outer membrane of Gram-negative bacteria.[15][21]
-
LPS Preparation: LPS (e.g., from E. coli O111:B4) is reconstituted in sterile, pyrogen-free saline or water to a working concentration.[21]
-
Administration: A single, often lethal or sublethal, dose of LPS is injected into the animals, typically intraperitoneally (i.p.).[21][22] The dose can range significantly (e.g., 20-30 mg/kg) depending on the desired severity and mouse strain.[12][22]
-
Monitoring: Animals are monitored for signs of sickness, and survival is recorded. Blood and tissue samples are often collected at various time points post-injection to measure cytokine levels and other inflammatory markers.[21][22]
-
Inhibitor Administration: The inhibitor is typically administered before or after the LPS challenge to assess its prophylactic or therapeutic potential.
Visualizations
TREM-1 Signaling Pathway
The TREM-1 signaling pathway is a critical component of the innate immune response. Upon binding of a ligand, such as a pathogen-associated molecular pattern (PAMP) or a damage-associated molecular pattern (DAMP), TREM-1 associates with the transmembrane adapter protein DAP12.[4] This leads to the phosphorylation of DAP12's immunoreceptor tyrosine-based activation motif (ITAM), which recruits and activates the spleen tyrosine kinase (Syk).[4][11] Syk activation initiates multiple downstream signaling cascades, including the PI3K/Akt and MAPK pathways, culminating in the activation of transcription factors like NF-κB.[4] This process amplifies the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, and also upregulates TREM-1 expression itself, creating a potent positive feedback loop.[3][4]
Caption: TREM-1 signaling cascade and points of inhibition.
Experimental Workflow for Inhibitor Evaluation in CLP Sepsis Model
The evaluation of a novel TREM-1 inhibitor in a preclinical sepsis model follows a structured workflow. This process begins with the induction of sepsis in animal subjects, followed by the administration of the therapeutic agent. Throughout the experiment, key physiological and immunological parameters are monitored to assess the inhibitor's efficacy. The ultimate endpoint is often survival, but mechanistic insights are gained through the analysis of inflammatory markers and bacterial load.
References
- 1. Triggering Receptor Expressed on Myeloid Cells Type 1 as a Potential Therapeutic Target in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TREM-1 amplifies inflammation and ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Clinical review: Role of triggering receptor expressed on myeloid cells-1 during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The first mechanism-based septic shock therapy! - Creative Peptides Blog [creative-peptides.com]
- 8. tandfonline.com [tandfonline.com]
- 9. inotrem.com [inotrem.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotrem.com [inotrem.com]
- 14. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 16. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The LPS-induced endotoxemia mouse model [bio-protocol.org]
Assessing the Specificity of Mouse TREM-1 SCHOOL Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Mouse TREM-1 SCHOOL (Signaling Chain Homooligomerization) peptide, also known as GF9, against other commercially available TREM-1 inhibitory peptides. The focus of this guide is to objectively assess the specificity of these peptides based on their mechanism of action and available experimental data. This information is intended to assist researchers in selecting the most appropriate tools for their studies on the Triggering Receptor Expressed on myeloid cells-1 (TREM-1) signaling pathway.
Introduction to TREM-1 and its Inhibition
Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a transmembrane glycoprotein expressed on neutrophils and monocytes/macrophages. It acts as an amplifier of inflammatory responses initiated by Toll-like receptors (TLRs) and other pattern recognition receptors. Upon engagement by its yet-to-be-fully-characterized ligands, TREM-1 associates with the signaling adapter protein DAP12, leading to the activation of downstream signaling cascades and the production of pro-inflammatory cytokines and chemokines. Dysregulation of the TREM-1 pathway is implicated in various inflammatory diseases, including sepsis and inflammatory bowel disease, making it a promising therapeutic target.
Several peptide-based inhibitors have been developed to modulate TREM-1 activity. These can be broadly categorized into two classes based on their mechanism of action:
-
Ligand-dependent inhibitors: These peptides, such as LP17, LR12, and M3, are thought to act by binding to the extracellular domain of TREM-1, thereby competing with endogenous ligands and preventing receptor activation. Some may also act as decoy receptors, binding to TREM-1 ligands themselves.
-
Ligand-independent inhibitors: The Mouse TREM-1 SCHOOL peptide (GF9) belongs to this class. It is designed to directly interfere with the formation of the TREM-1/DAP12 signaling complex, a crucial step for downstream signal transduction, irrespective of ligand binding.
Comparative Analysis of TREM-1 Inhibitory Peptides
Table 1: Mechanism of Action and Specificity Profile
| Peptide | Mechanism of Action | Target Interaction | Specificity Notes |
| Mouse TREM-1 SCHOOL (GF9) | Ligand-Independent | Disrupts TREM-1/DAP12 interaction[1][2] | Acts downstream of ligand binding, suggesting specificity for the TREM-1 signaling complex. Its mechanism is not dependent on competing with potentially multiple and unknown TREM-1 ligands. |
| LP17 | Ligand-Dependent | Binds to the extracellular domain of TREM-1, acting as a competitive inhibitor and decoy receptor[3]. | May also bind to TREM-1 ligands. Its efficacy could be influenced by the presence and affinity of various endogenous ligands[4]. |
| LR12 (Nangibotide) | Ligand-Dependent | Primarily acts as a decoy receptor, binding to TREM-1 ligands[2]. | Specificity is dependent on its affinity for the diverse range of potential TREM-1 ligands. |
| M3 | Ligand-Dependent | Specifically designed to block the interaction of TREM-1 with its ligand, extracellular cold-inducible RNA-binding protein (eCIRP)[2][5]. | Shows specificity for a particular TREM-1 ligand, which may not inhibit TREM-1 activation by other potential ligands. |
Table 2: Summary of In Vitro and In Vivo Experimental Data
| Peptide | Experimental Model | Readout | Reported Effect |
| Mouse TREM-1 SCHOOL (GF9) | LPS-stimulated J774 macrophages | TNF-α, IL-1β, IL-6 secretion | Marked reduction in secreted cytokine levels[1]. |
| LPS-induced septic shock in mice | Survival, serum cytokines (TNF-α, IL-1β, IL-6) | Prolonged survival and dose-dependent inhibition of cytokine production[1]. | |
| LP17 | LPS-stimulated human monocytes | TNF-α, IL-1β secretion | Dose-dependent reduction in cytokine release[5]. |
| Experimental colitis in mice | Colitis score, TNF mRNA expression | Significantly lower colitis score and reduced TNF mRNA expression[6]. | |
| LR12 (Nangibotide) | Fecal peritonitis-induced septic shock in pigs | Cardiovascular function, organ failure | Attenuated sepsis-induced cardiovascular dysfunction and multiple organ failure[2]. |
| M3 | LPS-endotoxemia in mice | Serum TNF-α, IL-6, survival | Decreased levels of serum cytokines and improved 7-day survival[5]. |
Experimental Protocols
The following is a representative protocol for an in vitro functional assay to assess and compare the specificity of TREM-1 inhibitory peptides by measuring the inhibition of cytokine production from lipopolysaccharide (LPS)-stimulated macrophages.
In Vitro Functional Assay: Inhibition of Cytokine Production
1. Cell Culture:
- Culture a murine macrophage cell line (e.g., J774A.1 or RAW 264.7) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
2. Peptide Preparation:
- Reconstitute the this compound (GF9) and other TREM-1 inhibitory peptides (LP17, LR12, M3), as well as a scrambled control peptide, in sterile, endotoxin-free water or PBS to a stock concentration of 1 mg/mL.
- Prepare a series of dilutions of each peptide in cell culture medium to achieve the desired final concentrations for the assay (e.g., ranging from 1 µg/mL to 100 µg/mL).
3. Treatment and Stimulation:
- Remove the culture medium from the adherent macrophages.
- Add the prepared peptide dilutions to the respective wells. Include wells with medium only (negative control) and wells with a scrambled control peptide.
- Pre-incubate the cells with the peptides for 1 hour at 37°C.
- Following the pre-incubation, add LPS (from E. coli O111:B4) to all wells (except the negative control) at a final concentration of 100 ng/mL to stimulate the cells.
- Incubate the plate for 6-24 hours at 37°C.
4. Cytokine Measurement:
- After the incubation period, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.
- Carefully collect the culture supernatants.
- Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a commercially available ELISA kit or a multiplex cytokine assay (e.g., Bio-Plex) according to the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of inhibition of cytokine production for each peptide concentration compared to the LPS-stimulated control (without peptide).
- Plot the percentage of inhibition against the peptide concentration to generate dose-response curves.
- Determine the IC50 (half-maximal inhibitory concentration) value for each peptide as a quantitative measure of its inhibitory potency.
- Compare the IC50 values to assess the relative specificity and efficacy of the different TREM-1 inhibitory peptides.
Visualizations
TREM-1 Signaling Pathway and Points of Inhibition
Caption: TREM-1 signaling pathway and points of peptide inhibition.
Experimental Workflow for Comparing TREM-1 Inhibitor Specificity
Caption: A generalized workflow for assessing TREM-1 inhibitor specificity.
Conclusion
The this compound (GF9) offers a distinct, ligand-independent mechanism for inhibiting TREM-1 signaling. By targeting the intracellular association of TREM-1 with its signaling partner DAP12, GF9 bypasses the complexities of ligand-receptor interactions at the cell surface. This suggests a potentially higher specificity for the TREM-1 pathway itself, as its action is not contingent on competing with a potentially diverse and not fully characterized repertoire of endogenous TREM-1 ligands.
In contrast, ligand-dependent inhibitors such as LP17, LR12, and M3, while effective in various models, may have specificities that are influenced by the particular ligands present in the experimental context. The choice of inhibitor should, therefore, be guided by the specific research question. For studies aiming to broadly inhibit TREM-1 signaling regardless of the activating ligand, the this compound presents a compelling option. For investigations into the roles of specific TREM-1 ligands, inhibitors like M3 may be more appropriate.
Further head-to-head comparative studies employing standardized binding and functional assays are warranted to provide more definitive quantitative data on the relative specificity and potency of these valuable research tools.
References
- 1. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The properties of TREM1 and its emerging role in pain-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]
- 5. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 6. TREM-1–expressing intestinal macrophages crucially amplify chronic inflammation in experimental colitis and inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating TREM-1 Inhibition: A Comparative Guide to Negative Controls for Mouse TREM-1 SCHOOL Peptide (GF9) Studies
For researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1), the use of appropriate negative controls is paramount for the validation of experimental findings. This guide provides an objective comparison of negative control peptides for the widely used Mouse TREM-1 SCHOOL peptide (GF9), supported by experimental data and detailed protocols to ensure the rigor and reproducibility of your research.
The this compound, also known as GF9, is a nine-amino-acid peptide (GLLSKSLVF) designed to inhibit the pro-inflammatory signaling cascade mediated by TREM-1. It is believed to function by targeting the interaction between TREM-1 and its signaling partner, DAP12. To ascertain that the observed effects of GF9 are specific to TREM-1 inhibition, a well-characterized negative control is essential. The most common negative control is a peptide with the same amino acid composition as GF9 but with a scrambled sequence, often referred to as a control peptide or, in some studies, GF9-G. This scrambled peptide is not expected to interfere with the TREM-1 signaling pathway, thus providing a baseline for comparison.
Comparative Efficacy: Active Peptide vs. Negative Control
The following tables summarize quantitative data from in vitro and in vivo studies, highlighting the differential effects of the this compound (GF9) and its negative control.
In Vitro: Inhibition of Pro-inflammatory Cytokine Production in Macrophages
Table 1: Effect of GF9 and Control Peptide on Cytokine Secretion by LPS-Stimulated J774 Macrophages [1]
| Treatment (50 ng/ml) | TNF-α Secretion (pg/mL) | IL-1β Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| LPS Only | 3500 ± 300 | 800 ± 75 | 2500 ± 250 |
| LPS + Control Peptide (GF9-G) | 3450 ± 280 | 780 ± 80 | 2400 ± 230 |
| LPS + GF9 | 1200 ± 150 | 300 ± 40 | 900 ± 100*** |
***P < 0.001 as compared with LPS-only treated cells. Data are represented as mean ± S.D. of three independent experiments.
In Vivo: Survival in a Mouse Model of Sepsis
Table 2: Effect of GF9 and Control Peptide on Survival in a Lipopolysaccharide (LPS)-Induced Endotoxemia Model [1]
| Treatment (25 mg/kg, i.p.) | Survival Rate at 40h post-LPS |
| Vehicle | 20% |
| Control Peptide (GF9-G) | 20% |
| GF9 | 80%** |
**P < 0.01 as compared with vehicle-treated animals.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
References
Comparative Guide to the Cross-Reactivity of Mouse TREM-1 SCHOOL Peptide (GF9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the specificity and potential cross-reactivity of the Mouse Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) SCHOOL peptide, commonly known as GF9. While designed as a specific, ligand-independent inhibitor of TREM-1 signaling, its mechanism of action warrants a thorough evaluation of its interactions with other receptors, particularly those sharing common signaling partners.
Introduction to Mouse TREM-1 SCHOOL Peptide (GF9)
The this compound (sequence: GLLSKSLVF) is a synthetic nonapeptide derived from a conserved region of the TREM-1 transmembrane domain.[1] It was rationally designed based on the "Signaling Chain HOmoOLigomerization" (SCHOOL) model to function as a ligand-independent inhibitor of TREM-1.[2][3] Its primary mechanism of action is the disruption of the crucial interaction between the TREM-1 receptor and its signaling adaptor protein, DAP12.[4][5] By preventing this association, the peptide effectively silences the downstream inflammatory cascade initiated by TREM-1 activation, which includes the phosphorylation of Syk and the subsequent production of pro-inflammatory cytokines.[6][7]
Potential Cross-Reactivity Profile
Direct quantitative experimental data on the cross-reactivity of the GF9 peptide against a broad panel of receptors is limited in publicly available literature. However, based on its mechanism of action, a profile of potential off-target interactions can be hypothesized. The primary concern for cross-reactivity lies with other receptors that also rely on the DAP12 adaptor protein for signal transduction.
| Receptor Family | Specific Receptor Example | Shared Signaling Adaptor | Rationale for Potential Cross-Reactivity | Known Specificity Evidence |
| TREM Family | TREM-2 | DAP12 | High structural homology to TREM-1 and shared reliance on DAP12.[8] | A distinct SCHOOL peptide (IA9) has been specifically designed to inhibit TREM-2, suggesting that GF9 is selective for TREM-1. Comparative studies show these peptides have distinct efficacies in disease models.[9] |
| C-type Lectins | MDL-1 (CLEC5A) | DAP12 | Utilizes DAP12 for signaling in myeloid cells.[10] The transmembrane interaction site for DAP12 could potentially be disrupted by GF9. | No direct experimental data is available to confirm or exclude cross-reactivity. |
| Siglec Family | Siglec-H | DAP12 | A subset of Siglecs associates with DAP12 to initiate activating signals.[11] | No direct experimental data is available. Specificity is presumed based on the peptide's origin from the TREM-1 sequence. |
| KIR/Ly49 Family | Activating KIRs (e.g., KIR2DS) and Ly49s (e.g., Ly49D) | DAP12 | These activating receptors on NK cells and other immune cells are well-known to pair with DAP12.[12] | No direct experimental data is available. These receptors are structurally distinct from TREM-1, but the shared DAP12 interface remains a theoretical point of interaction. |
| Toll-Like Receptors (TLRs) | TLR4 | MyD88, TRIF (Indirect interaction with TREM-1) | TREM-1 signaling is known to amplify TLR-mediated inflammatory responses.[7] | GF9 is not expected to bind directly to TLRs. Its effect is a modulation of TLR signaling by silencing the TREM-1 amplification loop, rather than direct cross-reactivity.[1] |
Quantitative Data Summary for Cross-Reactivity Assessment
The following table serves as a template for researchers to summarize experimental findings when assessing the specificity of the this compound. Currently, only the interaction with its intended target is well-characterized.
| Test Receptor | Binding Affinity (Kd) | Functional Inhibition (IC50) | Assay Method(s) | Result Interpretation |
| TREM-1 | To be determined empirically | Potent inhibition of cytokine release (e.g., TNF-α, IL-6) demonstrated in the ng/mL range in cell culture.[6] | Cell-Based Reporter Assays, Cytokine Release Assays | High Specificity: The peptide effectively inhibits TREM-1 function at low concentrations. |
| TREM-2 | To be determined | To be determined | SPR, Split-Luciferase Assay | Expected to be significantly less potent than the TREM-2 specific inhibitor, IA9. |
| MDL-1 (CLEC5A) | To be determined | To be determined | SPR, Competitive Binding ELISA | To be determined by empirical testing. |
| Siglec-H | To be determined | To be determined | SPR, Competitive Binding ELISA | To be determined by empirical testing. |
Visualizations: Signaling Pathways and Experimental Workflows
Signaling and Inhibition Diagrams
Experimental Workflow Diagram
References
- 1. Triggering receptor expressed on myeloid cells (TREM) receptor family modulators: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Inhibiting triggering receptor expressed on myeloid cells 1 signaling to ameliorate skin fibrosis [insight.jci.org]
- 8. DAP12 signaling: from immune cells to bone modeling and brain myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of TREM-2 Markedly Suppresses Joint Inflammation and Damage in Experimental Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Reactome | DAP12 interactions [reactome.org]
- 12. DAP10- and DAP12-associated receptors in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mouse TREM-1 SCHOOL Peptide: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Mouse TREM-1 SCHOOL peptide, ensuring the safety of laboratory personnel and environmental compliance.
The this compound is a synthetic peptide designed to specifically silence the TREM-1 signaling pathway by targeting the interaction between TREM-1 and its signaling partner DAP-12.[1] As with all bioactive synthetic peptides, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols to mitigate potential risks to both human health and the environment. This guide provides a procedural, step-by-step approach to the proper disposal of this peptide and associated materials.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment. Even in trace amounts, peptides can cause skin or eye irritation.[2]
-
Gloves: Always wear chemical-resistant gloves.
-
Lab Coat: A clean lab coat should be worn to protect from spills.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.
II. Waste Segregation and Containerization
Proper segregation of waste is the first critical step in the disposal process.[3][4] Never dispose of peptide waste in the regular trash or down the sink.[2][3]
-
Solid Peptide Waste:
-
Liquid Peptide Waste:
-
Solutions containing the this compound, including experimental media and buffers, must be collected in a designated, leak-proof liquid chemical waste container.[2][4]
-
Ensure the waste container is compatible with the solvents used to dissolve the peptide (e.g., do not store acidic solutions in metal containers).[4]
-
If the peptide was dissolved in organic solvents like DMSO or DMF, this waste must be segregated as organic solvent waste.[6]
-
-
Empty Containers:
-
A container that held the peptide is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm of residue remains.[7]
-
For containers that held acutely hazardous waste, triple rinsing is required, and the rinsate must be collected as hazardous waste.[7] It is good practice to remove or deface the label of the empty container before disposal.[7]
-
III. Deactivation of Bioactive Peptides
While specific deactivation protocols for this compound are not publicly available, a general approach for bioactive peptide deactivation can be followed. This typically involves chemical degradation to eliminate biological activity.
Note: Always consult with your institution's Environmental Health and Safety (EHS) office for approved deactivation methods.[2]
A common method for peptide degradation is through hydrolysis using a strong acid or base.
Quantitative Data for a General Peptide Deactivation Protocol
| Step | Reagent | Concentration | Incubation Time | Temperature |
| 1 | 1 M Sodium Hydroxide (NaOH) | 1 M | 24 hours | Room Temperature |
| 2 | 1 M Hydrochloric Acid (HCl) | 1 M | 24 hours | Room Temperature |
Experimental Protocol for Peptide Deactivation:
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl).
-
Addition of Deactivating Agent: Carefully add the deactivating solution to the liquid peptide waste container to achieve a final concentration sufficient to degrade the peptide. A 1:1 volume ratio is a conservative starting point.
-
Incubation: Seal the container and allow it to stand for at least 24 hours at room temperature to ensure complete degradation of the peptide.
-
Neutralization: After incubation, neutralize the solution. For acidic solutions, slowly add a base (e.g., NaOH) until the pH is between 6.0 and 8.0. For basic solutions, slowly add an acid (e.g., HCl) to achieve the same pH range.
-
Disposal: The neutralized, deactivated solution can then be disposed of as chemical waste according to your institution's guidelines.
IV. Final Disposal
All segregated and properly containerized peptide waste, including deactivated solutions and contaminated solids, must be disposed of through your institution's hazardous waste management program.[4] This typically involves collection by a licensed biomedical or chemical waste disposal company.[2]
V. Spill Management
In the event of a spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing appropriate PPE before cleaning the spill.
-
Containment: For liquid spills, absorb the material with disposable wipes or other absorbent materials.[8] For solid spills, carefully sweep up the material.
-
Collection: Place all contaminated materials into the designated peptide waste container.[8]
-
Decontamination: Clean the spill area thoroughly with a mild detergent and water.[2]
-
Reporting: Report larger spills to your institution's safety officer.[2]
Visualizing the Disposal Workflow and Signaling Pathway
To further clarify the procedures and the biological context of the this compound, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. peptiderecon.com [peptiderecon.com]
- 6. lifetein.com [lifetein.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Essential Safety and Logistics for Handling Mouse TREM-1 SCHOOL Peptide
For researchers, scientists, and drug development professionals working with Mouse TREM-1 SCHOOL peptide (also known as Mouse TREM-1(213–221) or GF9), adherence to proper safety and handling protocols is paramount to ensure personal safety and maintain the integrity of the product. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, especially in its lyophilized powder form, appropriate personal protective equipment should be worn to avoid inhalation, ingestion, or direct contact with skin and eyes.[1][2] The chemical, physical, and toxicological properties of this specific peptide have not been thoroughly investigated, warranting a cautious approach.[2]
Table 1: Recommended Personal Protective Equipment
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are preferred.[3] | Prevents skin contact. Should be changed if contaminated or integrity is compromised.[3] |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[2] | Protects eyes from splashes or dust.[2] |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Prevents contamination of personal clothing.[3] |
| Respiratory Protection | Respirator | An appropriate respirator should be worn when handling the powder outside of a fume hood to avoid inhalation of dust.[2] | Prevents inhalation of the lyophilized peptide. |
Experimental Protocols: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and activity of the this compound.
Storage of Lyophilized Peptide:
-
Upon receipt, store the lyophilized peptide at -20°C or -80°C for long-term storage, away from bright light.[4][5][6]
-
Keep the container tightly sealed in a dry environment to prevent moisture absorption, which can decrease stability.[4][5]
-
Before opening, allow the vial to warm to room temperature to reduce moisture uptake from the air.[4][5]
Reconstitution and Storage of Peptide Solutions:
-
Solvent Selection : There is no universal solvent for all peptides. It is advisable to first test the solubility of a small amount of the peptide.[6]
-
Reconstitution : Use high-purity water or a recommended buffer to reconstitute the peptide in a sterile environment.[1]
-
Storage of Solutions : Peptide solutions have a limited shelf life.[5][6] For storage, it is recommended to:
-
Use sterile buffers at a pH of 5-6.[5]
-
Aliquot the peptide solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][6]
-
Store the aliquots at -20°C or colder.[5][6] A product-specific recommendation suggests storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[7]
-
Disposal Plan
All waste materials, including unused peptide, solutions, and contaminated consumables (e.g., pipette tips, tubes), must be disposed of in accordance with institutional, local, state, and federal environmental regulations.[1][2] Do not pour peptide solutions down the drain.[1] Contaminated materials should be placed in a designated chemical waste container.[1] One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator.[2]
TREM-1 Signaling Pathway
This compound is an inhibitor that targets the interaction between TREM-1 and its signaling partner DAP12, thereby silencing the TREM-1 signaling pathway.[7] This pathway is crucial in amplifying inflammatory responses.
Caption: TREM-1 signaling pathway and the inhibitory action of this compound.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 5. genscript.com [genscript.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
